Salvianolic acid H
Description
from Thymus vulgaris leaves (Lamiaceae); structure in first source
Structure
3D Structure
Properties
Molecular Formula |
C27H22O12 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
(2R)-2-[(E)-3-[3-[(Z)-1-carboxy-2-(3,4-dihydroxyphenyl)ethenoxy]-4-hydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C27H22O12/c28-17-5-2-15(9-20(17)31)12-23(26(34)35)38-22-11-14(1-7-19(22)30)4-8-25(33)39-24(27(36)37)13-16-3-6-18(29)21(32)10-16/h1-12,24,28-32H,13H2,(H,34,35)(H,36,37)/b8-4+,23-12-/t24-/m1/s1 |
InChI Key |
HFTLCJIFEZUOCR-RAXODLQLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Salvianolic Acid H: A Technical Guide on its Discovery, Natural Sources, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salvianolic acid H, a caffeic acid derivative, has emerged as a molecule of interest within the broader family of salvianolic acids due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activities of this compound. It details the initial isolation and structural elucidation of this compound, summarizes its known natural occurrences with available quantitative data, and explores its antioxidant and anti-inflammatory mechanisms, including the modulation of key signaling pathways. Detailed experimental protocols for isolation and analysis, along with graphical representations of relevant biological pathways, are provided to support further research and development efforts.
Discovery and Structural Elucidation
This compound was first isolated and characterized in 2002 by Dapkevicius and colleagues from the leaves of Thymus vulgaris (common thyme).[1] It is also identified by the systematic name 3'-O-(8''-Z-caffeoyl)rosmarinic acid .[2]
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] It is a derivative of rosmarinic acid, which is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[3]
Natural Sources and Quantification
Initially discovered in Thymus vulgaris, this compound has since been identified in other plant species, expanding its known natural distribution beyond the Salvia genus, where many other salvianolic acids are predominantly found.[4]
| Plant Species | Plant Part | Method of Analysis | Quantitative Data | Reference |
| Thymus vulgaris | Leaves | HPLC | 0.395 mg/g of extract | [5] |
| Lycopus asper | Not specified | Not specified | Presence confirmed | [2] |
Table 1: Natural Sources and Quantitative Data of this compound
Experimental Protocols
Isolation of this compound from Thymus vulgaris
The following protocol is based on the methodology described by Dapkevicius et al. (2002).[1]
Workflow for Isolation of this compound
Caption: Workflow for the isolation of this compound.
Methodology:
-
Extraction: Dried and powdered leaves of Thymus vulgaris are extracted with 70% aqueous acetone at room temperature.
-
Concentration: The resulting extract is concentrated under reduced pressure to remove the acetone.
-
Solvent Partitioning: The aqueous residue is then partitioned with ethyl acetate to separate compounds based on polarity.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on Sephadex LH-20, eluting with a gradient of ethanol (B145695) in water.
-
Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column using a gradient of acetonitrile (B52724) in water containing a small amount of acid (e.g., formic acid) to improve peak shape.
-
Structure Elucidation: The purified compound is then analyzed by NMR (¹H, ¹³C, COSY, HMQC, HMBC) and MS to confirm its structure as this compound.
Quantification of this compound by HPLC
Methodology:
-
Standard Preparation: A stock solution of purified this compound is prepared in methanol. A series of standard solutions are prepared by serial dilution.
-
Sample Preparation: A known weight of the dried plant material is extracted with a suitable solvent (e.g., 70% methanol) using sonication or maceration. The extract is filtered and diluted to a known volume.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 330 nm.
-
-
Calibration and Quantification: A calibration curve is constructed by plotting the peak area of the standard solutions against their concentration. The concentration of this compound in the sample extract is determined by interpolating its peak area on the calibration curve.
Biological Activities and Signaling Pathways
While research specifically on this compound is still emerging, the broader class of salvianolic acids is known for potent antioxidant and anti-inflammatory properties.[6][7]
Antioxidant Activity
Salvianolic acids, including by extension this compound, are powerful antioxidants due to their polyphenolic structure, which enables them to act as free radical scavengers.[6]
Experimental Protocols for Antioxidant Activity Assessment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation, with the reduction in absorbance measured at a specific wavelength.
Anti-inflammatory Activity
Salvianolic acids have been shown to exert anti-inflammatory effects by modulating various signaling pathways.[6][8] While specific studies on this compound are limited, the mechanisms of related compounds like Salvianolic acid A and B provide a likely framework for its action.
Potential Anti-inflammatory Signaling Pathways Modulated by Salvianolic Acids:
NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB pathway by this compound.
Salvianolic acid A has been shown to inhibit the NF-κB signaling pathway by targeting IKKβ, a key kinase in the activation cascade.[9] This prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway
Caption: Potential modulation of MAPK signaling by this compound.
Salvianolic acids, such as Salvianolic acid A, have been demonstrated to suppress the phosphorylation of key MAPK proteins like p38, ERK, and JNK in response to inflammatory stimuli.[7] This inhibition can lead to a downstream reduction in the activation of transcription factors responsible for expressing inflammatory mediators.
Future Directions
The discovery of this compound in plant species outside of the Salvia genus opens new avenues for research. Future studies should focus on:
-
Quantitative analysis of this compound content in a wider range of plants to identify rich natural sources.
-
In-depth investigation of the specific biological activities of this compound, moving beyond the general properties of the salvianolic acid class.
-
Elucidation of the precise molecular mechanisms and signaling pathways modulated by this compound to understand its therapeutic potential.
-
Pharmacokinetic and toxicological studies to assess its suitability for drug development.
This technical guide provides a foundational understanding of this compound, highlighting its discovery and known properties. The provided experimental protocols and pathway diagrams serve as a resource for researchers to build upon in their exploration of this promising natural compound.
References
- 1. scribd.com [scribd.com]
- 2. 3'-O-(8''-Z-Caffeoyl)Rosmarinic Acid | C27H22O12 | CID 10052949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rosmarinic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Changes in the Antioxidant and Mineral Status of Rabbits After Administration of Dietary Zinc and/or Thyme Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salvianolic Acid A Exhibits Anti-Inflammatory and Antiarthritic Effects via Inhibiting NF-κB and p38/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting post-stroke neuroinflammation with Salvianolic acid A: molecular mechanisms and preclinical evidence [frontiersin.org]
- 9. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Isolation and Purification of Salvianolic Acids from Salvia Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for isolating and purifying salvianolic acids, with a focus on adapting existing protocols for the targeted separation of Salvianolic acid H. While specific, detailed protocols for this compound are not extensively documented in current literature, its presence has been noted in Salvia pratensis. The methods outlined below, successfully employed for other prevalent salvianolic acids like A and B from Salvia miltiorrhiza, offer a robust framework for the isolation of this compound.
Introduction to Salvianolic Acids
Salvianolic acids are a group of water-soluble phenolic acids derived from caffeic acid and are among the most significant bioactive components in various Salvia species. These compounds, particularly Salvianolic acid B, are known for their potent antioxidant and various pharmacological activities. The isolation and purification of these compounds are crucial for further research into their therapeutic potential. While much of the research has centered on Salvia miltiorrhiza, other species such as Salvia pratensis are also sources of these valuable compounds, including the less-studied this compound.
General Workflow for Isolation and Purification
The process of isolating and purifying salvianolic acids from Salvia species typically involves several key stages, from initial extraction to final purification. The following diagram illustrates a general experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments in the isolation and purification of salvianolic acids are provided below. These protocols are primarily based on studies of Salvianolic acids A and B and can be adapted for this compound.
Extraction
The initial step involves the extraction of phenolic compounds from the plant material.
-
Objective: To efficiently extract a broad range of salvianolic acids from the plant matrix.
-
Protocol:
-
Preparation of Plant Material: The roots of the Salvia species are collected, dried, and pulverized into a fine powder.
-
Solvent System: A mixture of ethanol (B145695) and water (e.g., 70-80% ethanol) is commonly used as the extraction solvent.
-
Extraction Process: The powdered plant material is refluxed with the ethanol-water solution. This process is typically repeated 2-3 times to maximize the extraction yield.
-
Filtration and Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Macroporous Resin Column Chromatography
This step serves as an initial purification and enrichment of the salvianolic acids from the crude extract.
-
Objective: To separate salvianolic acids from other components in the crude extract.
-
Protocol:
-
Resin Selection: A suitable macroporous adsorption resin (e.g., D101, AB-8) is chosen.
-
Column Packing and Equilibration: The resin is packed into a column and equilibrated with deionized water.
-
Loading: The concentrated crude extract is dissolved in water and loaded onto the column.
-
Elution: The column is first washed with deionized water to remove sugars and other highly polar impurities. Subsequently, a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95%) is used to elute the adsorbed compounds. Fractions are collected at each step.
-
Fraction Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing the target salvianolic acids.
-
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a highly effective technique for the preparative separation and purification of target compounds from the enriched fractions.
-
Objective: To achieve high-purity separation of individual salvianolic acids.
-
Protocol:
-
Solvent System Selection: A suitable two-phase solvent system is selected. A common system for salvianolic acids is n-hexane-ethyl acetate-methanol-water at various volume ratios (e.g., 3:7:1:9 v/v for Salvianolic acid B).[1] The partition coefficient (K) of the target compound should be between 0.5 and 2.0.
-
HSCCC Operation:
-
The coil column is first filled with the stationary phase.
-
The mobile phase is then pumped into the column at a specific flow rate while the apparatus is rotated at a high speed (e.g., 800-1000 rpm).
-
After hydrodynamic equilibrium is reached, the sample solution (dissolved in the mobile phase) is injected.
-
-
Fraction Collection and Analysis: The effluent is continuously monitored with a UV detector, and fractions are collected based on the chromatogram. The purity of the collected fractions is then determined by HPLC.
-
ODS Column Chromatography
Octadecylsilane (ODS) or C18 column chromatography is another common method for the final purification of salvianolic acids.
-
Objective: To remove remaining impurities and obtain a highly purified final product.
-
Protocol:
-
Column Preparation: A C18 column is packed and equilibrated with the initial mobile phase (e.g., a low concentration of methanol (B129727) or acetonitrile (B52724) in water with a small amount of acid like formic or acetic acid to improve peak shape).
-
Sample Loading: The partially purified fraction containing the target salvianolic acid is dissolved in the initial mobile phase and loaded onto the column.
-
Gradient Elution: A gradient of increasing organic solvent (methanol or acetonitrile) is used to elute the compounds.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to determine the purity of the isolated compound.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on the isolation and purification of various salvianolic acids. This data can serve as a benchmark when developing protocols for this compound.
Table 1: Yield and Purity of Salvianolic Acids from Salvia miltiorrhiza
| Salvianolic Acid | Purification Method | Starting Material | Yield | Purity | Reference |
| Salvianolic Acid A | Macroporous Resin & ODS Chromatography | Crude Extract | 0.5% | 98.0% | [2][3] |
| Salvianolic Acid B | HSCCC | Crude Extract (500 mg) | 342 mg | 98% | [1] |
| Salvianolic Acid A | HSCCC | Crude Sample (260 mg) | 4.27 mg | 96.67% | [4] |
| Salvianolic Acid B | HSCCC | Crude Sample (260 mg) | 32.09 mg | 97.43% | [4] |
Logical Relationships in Purification Strategy
The selection and sequence of purification techniques are critical for achieving high purity and yield. The following diagram illustrates the logical relationships in a typical multi-step purification strategy.
Conclusion
The isolation and purification of this compound from Salvia species, particularly Salvia pratensis, present a viable research endeavor. While direct protocols are currently lacking, the well-established methodologies for other salvianolic acids provide a clear and adaptable path forward. A combination of extraction with polar solvents, followed by sequential chromatographic techniques including macroporous resin, HSCCC, and ODS chromatography, is expected to yield high-purity this compound suitable for further pharmacological and clinical investigation. Careful optimization of each step, particularly the solvent systems for chromatography, will be crucial for a successful outcome.
References
- 1. CN101186572B - Method for one-step separation and purification of salvianolic acid from water extract of salvia miltiorrhiza - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparative isolation and purification of salvianolic acid B from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Structure of Salvianolic Acid H: An In-Depth Technical Review
Despite extensive investigation into the diverse family of salvianolic acids, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific information regarding the chemical structure and stereochemistry of a compound explicitly named Salvianolic acid H. While its counterparts, designated with letters such as A, B, C, D, E, F, G, I, J, and K, are well-documented, "this compound" remains an elusive entity in the current body of scientific knowledge. This technical guide will, therefore, summarize the general characteristics of the salvianolic acid family and highlight the lack of specific data for the requested compound.
Salvianolic acids are a class of polyphenolic compounds predominantly isolated from the roots and rhizomes of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. These compounds are structurally characterized as oligomers formed from the condensation of danshensu (B613839) (3-(3,4-dihydroxyphenyl)lactic acid) and caffeic acid (3,4-dihydroxycinnamic acid). The structural diversity within this family arises from the number and linkage patterns of these monomeric units.
General Chemical Features of Salvianolic Acids
The core structure of salvianolic acids typically involves ester and ether linkages between the constituent danshensu and caffeic acid molecules. This results in a wide array of complex structures with multiple chiral centers, leading to significant stereochemical complexity. The phenolic hydroxyl groups present on the aromatic rings are key to their biological activities, particularly their potent antioxidant properties.
To illustrate the structural variety, the chemical structures of some well-characterized salvianolic acids are presented below:
-
Salvianolic acid A: A dimer of danshensu and caffeic acid.
-
Salvianolic acid B: A trimer consisting of three molecules of danshensu and one molecule of caffeic acid. It is one of the most abundant and extensively studied salvianolic acids.
-
Salvianolic acid C: A dimer formed from two molecules of danshensu.
The Unresolved Status of this compound
A thorough and targeted search of chemical databases and scientific literature did not yield any specific structural or stereochemical data for a compound identified as "this compound." Consequently, information regarding its quantitative data, such as bond lengths, bond angles, or spectroscopic signatures (NMR, mass spectrometry), is unavailable. Similarly, experimental protocols for its isolation, purification, and structural elucidation have not been reported.
Conclusion
Due to the conspicuous absence of "this compound" in the available scientific literature, this in-depth technical guide cannot fulfill the request for its specific chemical structure, stereochemistry, quantitative data, and experimental protocols. Researchers, scientists, and drug development professionals interested in this area are encouraged to focus on the well-characterized members of the salvianolic acid family for which a wealth of data exists. The potential for the discovery of new salvianolic acid derivatives, including one that might eventually be named this compound, remains an active area of natural product research. Until such a discovery and its subsequent characterization are published, the chemical identity of this compound remains unknown.
An In-Depth Technical Guide to the Physical and Chemical Properties of Salvianolic Acid H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acid H, a member of the diverse family of salvianolic acids, is a naturally occurring phenolic compound. These compounds are predominantly found in the roots and rhizomes of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside experimental protocols for its analysis and a discussion of its potential biological activities based on current scientific literature.
Chemical Identity and Structure
This compound is chemically identified as 3'-O-(8''-Z-Caffeoyl)Rosmarinic Acid . It is a derivative of rosmarinic acid, which itself is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid. The structure of this compound is characterized by the addition of a caffeoyl group to the rosmarinic acid backbone.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Systematic Name | (2R)-2-[[(E)-3-[3-[[(Z)-1-carboxy-2-(3,4-dihydroxyphenyl)ethenoxy]-4-hydroxyphenyl]prop-2-enoyl]oxy]-3-(3,4-dihydroxyphenyl)propanoic acid |
| Synonyms | This compound, 3'-O-(8''-Z-Caffeoyl)Rosmarinic Acid |
| Molecular Formula | C₂₇H₂₂O₁₂ |
| Molecular Weight | 538.5 g/mol [1] |
| InChI | InChI=1S/C27H22O12/c28-17-5-2-15(9-20(17)31)12-23(26(34)35)38-22-11-14(1-7-19(22)30)4-8-25(33)39-24(27(36)37)13-16-3-6-18(29)21(32)10-16/h1-12,24,28-32H,13H2,(H,34,35)(H,36,37)/b8-4+,23-12-/t24-/m1/s1 |
| InChIKey | HFTLCJIFEZUOCR-RAXODLQLSA-N |
| SMILES | C1=CC(=C(C=C1C--INVALID-LINK--OC(=O)/C=C/C2=CC(=C(C=C2)O)O/C(=C\C3=CC(=C(C=C3)O)O)/C(=O)O)O)O |
| CAS Number | 444179-57-1 |
Physical and Chemical Properties
Detailed experimental data on the physical properties of pure this compound, such as melting point, boiling point, and specific solubility values, are not extensively reported in the current literature. However, based on its chemical structure as a polyphenolic acid and data from related compounds like rosmarinic acid, certain properties can be inferred.
Table 2: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | Rosmarinic Acid (for comparison) |
| Physical State | Solid (predicted) | Red-orange powder |
| Melting Point | Data not available | 171-175 °C[2][3][4] |
| Boiling Point | Data not available | 694.7 ± 55.0 °C (Predicted)[3] |
| Solubility | Predicted to be soluble in water and polar organic solvents. | Slightly soluble in water. Soluble in ethanol (B145695), DMSO, and dimethylformamide (approx. 25 mg/mL).[2][3] |
| Stability | Data not available. As a phenolic ester, it is likely susceptible to degradation by heat, light, and changes in pH. | Stable for at least one year when stored as a solid. Solutions in DMSO or distilled water may be stored at -20°C for up to one month.[3] Stability is affected by pH, with decreased stability in acidic conditions.[5] |
| pKa | Data not available | 2.78 ± 0.10 (Predicted)[3] |
| LogP | 3.7 (Predicted)[1] | 2.4 (Predicted) |
Experimental Protocols
Detailed experimental protocols specifically for this compound are scarce. However, methods used for the isolation, purification, and analysis of other salvianolic acids and rosmarinic acid can be adapted.
Isolation and Purification
A general workflow for the isolation of this compound from plant material, such as Thymus vulgaris, where it has been identified, would typically involve the following steps.[6]
Figure 1. General workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 70% ethanol), to isolate the phenolic compounds.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris and then concentrated under reduced pressure to remove the solvent.
-
Solvent Partitioning: The concentrated extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. For salvianolic acids, this often involves partitioning between water and a moderately polar organic solvent like ethyl acetate.
-
Column Chromatography: The enriched fraction is further purified using various column chromatography techniques. Sephadex LH-20 is commonly used for the separation of phenolic compounds. This may be followed by reversed-phase (RP-C18) column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step to obtain highly pure this compound is typically performed using preparative HPLC with a C18 column and a gradient elution of water (often with a small amount of acid like formic or acetic acid for better peak shape) and an organic solvent like methanol (B129727) or acetonitrile.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of Mobile Phase A (water with 0.1% formic acid) and Mobile Phase B (acetonitrile or methanol).
-
Detection: Diode array detector (DAD) or UV detector. The UV spectrum of salvianolic acids generally shows absorption maxima around 280 nm and 320 nm.
-
Quantification: Quantification can be performed using a calibration curve of a purified standard.
Mass Spectrometry (MS):
Electrospray ionization (ESI) is a common ionization technique for analyzing salvianolic acids. In negative ion mode, this compound would be expected to show a deprotonated molecule [M-H]⁻ at m/z 537. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation patterns. A reported MS/MS spectrum of the [M-H]⁻ ion of this compound shows a characteristic fragmentation pattern.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Biological Activity and Signaling Pathways
Specific biological activity studies on this compound are limited. However, as a derivative of rosmarinic acid and a member of the salvianolic acid family, it is expected to possess significant antioxidant and anti-inflammatory properties.
Antioxidant Activity
Salvianolic acids are potent antioxidants due to the presence of multiple phenolic hydroxyl groups that can donate hydrogen atoms to scavenge free radicals.[8] Studies on various salvianolic acids have demonstrated their ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.[9] It is highly probable that this compound shares these properties. The antioxidant activity of related compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.
Anti-inflammatory Activity
Rosmarinic acid and other salvianolic acids have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.[10] Key signaling pathways implicated in the anti-inflammatory effects of related compounds include:
-
NF-κB Signaling Pathway: Many salvianolic acids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and chemokines.[11]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another important signaling cascade involved in inflammation. Some salvianolic acids have been found to modulate the phosphorylation of MAPK pathway components such as ERK, JNK, and p38.[11]
Figure 2. Putative anti-inflammatory signaling pathways modulated by this compound.
Conclusion
This compound (3'-O-(8''-Z-Caffeoyl)Rosmarinic Acid) is a complex phenolic compound with potential for significant biological activity, particularly as an antioxidant and anti-inflammatory agent. While specific experimental data for this compound are not as abundant as for other salvianolic acids like A and B, its structural relationship to rosmarinic acid provides a strong basis for predicting its properties and biological functions. Further research is warranted to fully characterize the physical, chemical, and pharmacological properties of this compound to unlock its full therapeutic potential. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring this promising natural product. as a foundational resource for researchers and drug development professionals interested in exploring this promising natural product.
References
- 1. 3'-O-(8''-Z-Caffeoyl)Rosmarinic Acid | C27H22O12 | CID 10052949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rosmarinic Acid | C18H16O8 | CID 5281792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rosmarinic acid CAS#: 20283-92-5 [m.chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Stability of Rosmarinic Acid in Aqueous Extracts from Different Lamiaceae Species after in vitro Digestion with Human Gastrointestinal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and structure elucidation of radical scavengers from Thymus vulgaris leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. restorativemedicine.org [restorativemedicine.org]
- 10. Effect of Rosmarinic and Caffeic Acids on Inflammatory and Nociception Process in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acid H, a member of the water-soluble phenolic acid compounds derived from Salvia miltiorrhiza (Danshen), has garnered interest within the scientific community for its potential therapeutic properties. Structurally identified as 3'-O-(8''-Z-Caffeoyl)Rosmarinic Acid, it shares a common backbone with other salvianolic acids known for their antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of the primary biological targets of this compound, its impact on key signaling pathways, and detailed experimental protocols for its investigation.
Primary Biological Targets and Mechanism of Action
While specific quantitative data on the binding affinity of this compound to its targets are not extensively available in the current literature, its biological activities can be inferred from studies on related compounds and its general classification as a potent antioxidant and anti-inflammatory agent. The primary mechanisms of action are believed to involve the modulation of key cellular signaling pathways implicated in inflammation and oxidative stress.
Antioxidant Activity
Salvianolic acids, as a class, are potent scavengers of reactive oxygen species (ROS). This activity is central to their protective effects against cellular damage.
Anti-inflammatory Effects
This compound is presumed to exert anti-inflammatory effects through the inhibition of pro-inflammatory signaling pathways. Key pathways implicated in the action of related salvianolic acids include:
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. Inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is crucial for cellular responses to a variety of external stimuli and is heavily involved in the inflammatory process.
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival, proliferation, and inflammation. Modulation of PI3K/Akt signaling can have profound effects on cellular function.
Quantitative Data on Biological Activity
Specific IC50 or Kd values for the interaction of this compound with its biological targets are not well-documented in publicly available research. The table below summarizes the known biological activities and the signaling pathways it is predicted to modulate based on studies of its chemical class.
| Biological Activity | Primary Target/Pathway | Quantitative Data (IC50/Kd) | Experimental System | Reference |
| Antioxidant | Reactive Oxygen Species (ROS) | Not Available | In vitro chemical assays | General knowledge on salvianolic acids |
| Anti-inflammatory | NF-κB Signaling Pathway | Not Available | Cell-based reporter assays | Inferred from related compounds |
| Anti-inflammatory | MAPK Signaling Pathway (p38, JNK, ERK) | Not Available | Western blot analysis of phosphoproteins | Inferred from related compounds |
| Cell Survival/Proliferation | PI3K/Akt Signaling Pathway | Not Available | Western blot analysis of phosphoproteins | Inferred from related compounds |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's biological targets and mechanisms of action.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is a standard method to assess the free radical scavenging capacity of a compound.[1]
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.
-
Sample preparation: Prepare a stock solution of this compound in methanol or ethanol. Create a series of dilutions from the stock solution.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound to the wells.
-
For the control, add 100 µL of the solvent (methanol or ethanol) to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Western Blot Analysis for MAPK and PI3K/Akt Pathway Activation
This protocol allows for the detection of changes in the phosphorylation state of key proteins in the MAPK and PI3K/Akt signaling pathways.[2][3][4][5][6][7][8]
Materials:
-
Cell line of interest (e.g., macrophages, endothelial cells)
-
This compound
-
Stimulant (e.g., LPS for MAPK, growth factor for PI3K/Akt)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total antibodies for p38, JNK, ERK, Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with the appropriate agonist (e.g., LPS, growth factor) for a defined period.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to stimuli and potential inhibitors like this compound.[9][10][11][12][13]
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Allow the cells to express the reporters for 24-48 hours.
-
-
Treatment:
-
Pre-treat the transfected cells with different concentrations of this compound for a specified duration.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly luciferase activity (representing NF-κB activity) and Renilla luciferase activity (for normalization) in the cell lysates using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in NF-κB activity relative to the unstimulated control.
-
Visualizations of Signaling Pathways and Experimental Workflows
Conclusion
This compound represents a promising natural compound with significant antioxidant and anti-inflammatory potential. Its likely mechanism of action involves the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. While direct quantitative data on its interaction with specific biological targets remains to be fully elucidated, the experimental protocols provided in this guide offer a robust framework for researchers to further investigate its therapeutic potential. Future studies focusing on target identification and quantitative binding assays will be crucial for the development of this compound as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 10. benchchem.com [benchchem.com]
- 11. bowdish.ca [bowdish.ca]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
A Technical Guide to the Anti-inflammatory Effects of Salvianolic Acids
To Researchers, Scientists, and Drug Development Professionals:
This document provides an in-depth technical guide on the anti-inflammatory properties of salvianolic acids. Initial searches for "Salvianolic acid H" yielded limited specific data on its anti-inflammatory effects. The vast body of scientific literature focuses on Salvianolic acid A (Sal A) and Salvianolic acid B (Sal B) as the primary bioactive compounds from Salvia miltiorrhiza (Danshen) with potent anti-inflammatory activities. Therefore, this guide will concentrate on these well-researched molecules to provide a comprehensive overview of the core anti-inflammatory mechanisms, quantitative data, and experimental protocols.
Salvianolic acids are a class of water-soluble polyphenolic compounds that have demonstrated significant therapeutic potential, particularly in the context of inflammatory diseases.[1] Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways and the reduction of inflammatory mediators.[2][3] This guide is intended to serve as a valuable resource for researchers investigating novel anti-inflammatory agents.
Core Mechanisms of Anti-inflammatory Action
Salvianolic acids A and B exert their anti-inflammatory effects through several key mechanisms, primarily by targeting pro-inflammatory signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] Salvianolic acids have been shown to inhibit this pathway at multiple points. For instance, Salvianolic acid A has been found to directly inhibit IκB kinase β (IKKβ), which is crucial for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5] Similarly, Salvianolic acid B has been demonstrated to suppress NF-κB activation in various inflammatory models.[2]
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also critical in transducing inflammatory signals.[4] Salvianolic acids have been shown to suppress the phosphorylation of these kinases in response to inflammatory stimuli like lipopolysaccharide (LPS).[6] By inhibiting the activation of MAPKs, salvianolic acids can reduce the expression of various inflammatory mediators.[4]
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[7] Salvianolic acid A has been found to inhibit the activation of the NLRP3 inflammasome in models of atherosclerosis.[7][8] This inhibition leads to a reduction in the secretion of mature IL-1β, a potent pyrogenic cytokine.[9] Salvianolic acid B has also been shown to suppress NLRP3 inflammasome activation in various contexts, including neuroinflammation.[10]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of Salvianolic acids A and B.
Table 1: In Vitro Anti-inflammatory Effects
| Compound | Cell Line | Stimulant | Concentration | Measured Effect | Result | Reference |
| Sal A | Human Chondrocytes | IL-1β (10 ng/mL) | 10, 20, 40 µg/mL | COX-2, iNOS expression | Dose-dependent decrease | [5] |
| Sal A | Human Chondrocytes | IL-1β (10 ng/mL) | 10, 20, 40 µg/mL | MMP-1, MMP-13, ADAMTS-5 | Dose-dependent decrease | [5] |
| Sal B | RAW264.7 Macrophages | ox-LDL/LPS | 1.25, 2.5, 5 µg/mL | IL-6, TNF-α, MCP-1 levels | Dose-dependent decrease | [4] |
| Sal B | RAW264.7 Macrophages | LPS (5 ng/mL) | 50 µg/mL | Nitric Oxide (NO) secretion | Significant decrease | [11] |
| Sal B | Human Aortic Endothelial Cells | TNF-α | 1-20 µg/mL | VCAM-1, ICAM-1 expression | Dose-dependent attenuation | [2] |
Table 2: In Vivo Anti-inflammatory Effects
| Compound | Animal Model | Disease Model | Dosage | Measured Effect | Result | Reference |
| Sal A | Zucker Diabetic Fatty Rats | Atherosclerosis | 1 mg/kg/day (i.g.) | Serum hs-CRP levels | Significant decrease | [7][8] |
| Sal A | Zucker Diabetic Fatty Rats | Atherosclerosis | 1 mg/kg/day (i.g.) | Aortic NLRP3, Caspase-1 | Suppressed activation | [7][8] |
| Sal B | LDLR-/- Mice | Atherosclerosis | 25 mg/kg/day (i.g.) | Serum IL-1β, IL-6, TNF-α | Significant decrease | [4] |
| Sal B | Collagen-Induced Arthritis Rats | Rheumatoid Arthritis | 20 mg/kg/day (gavage) | Serum TNF-α, IL-6, PGE2 | Significantly lower levels | [12][13] |
| Sal B | C57BL/6 Mice | High-Fat Diet Induced Inflammation | Supplemented diet | Plasma IL-6, TNF-α | Reversed increase | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
LPS-induced Inflammation in RAW264.7 Macrophages
This protocol is a standard method for screening anti-inflammatory activity in vitro.[15][16][17][18][19]
-
Cell Culture:
-
Culture RAW264.7 murine macrophage cells in high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Experimental Procedure:
-
Seed RAW264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/mL and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of Salvianolic acid A or B for 1-2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 100-200 ng/mL.
-
Incubate for 24 hours.
-
-
Analysis:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Cytokine Levels: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression: Analyze the mRNA levels of inflammatory mediators (e.g., iNOS, COX-2) using real-time quantitative PCR (RT-qPCR).
-
Western Blot Analysis for Signaling Proteins (NF-κB, MAPKs)
This protocol is used to determine the effect of salvianolic acids on the phosphorylation and expression of key signaling proteins.[4][6][20][21][22]
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH, β-actin).
In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats
This is a widely used animal model for rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.[12][13][23][24][25]
-
Animals: Use male Sprague-Dawley or Wistar-Lewis rats.
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen with Complete Freund's Adjuvant (CFA).
-
On day 0, immunize the rats with an intradermal injection of the collagen emulsion at the base of the tail.
-
On day 21, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Begin oral gavage of Salvianolic acid B (e.g., 20 mg/kg) daily, starting from day 21, for a period of 3 weeks.
-
The control group receives the vehicle (e.g., normal saline).
-
-
Assessment:
-
Clinical Scoring: Monitor the rats for signs of arthritis (paw swelling, erythema) and score them based on a standardized scale.
-
Histopathology: At the end of the experiment, collect the ankle joints for histopathological examination (H&E staining) to assess synovial inflammation and cartilage destruction.
-
Biochemical Analysis: Collect blood samples to measure serum levels of inflammatory markers like TNF-α, IL-6, and PGE2 using ELISA.
-
In Vivo Model: Atherosclerosis in Zucker Diabetic Fatty (ZDF) Rats
This model is used to study the effects of anti-inflammatory agents on atherosclerosis in the context of type 2 diabetes.[7][8][26][27]
-
Animals: Use male Zucker diabetic fatty (ZDF) rats and Zucker lean control (ZLC) rats.
-
Model Induction:
-
Feed ZDF rats a high-fat diet for 4 weeks.
-
After 4 weeks, administer intraperitoneal injections of Vitamin D3 (6 x 10^5 IU/kg) three times, every three days, to induce vascular calcification and accelerate atherosclerosis.
-
-
Treatment:
-
Administer Salvianolic acid A (e.g., 1 mg/kg) or a vehicle control daily by oral gavage for 6 weeks, starting from the first Vitamin D3 injection.
-
-
Assessment:
-
Metabolic Parameters: Monitor blood glucose and HbA1c levels.
-
Lipid Profile: Measure serum levels of total cholesterol (TC), triglycerides (TG), LDL-C, and HDL-C.
-
Inflammatory Markers: Quantify serum hs-CRP levels using ELISA.
-
Histopathology: Perfuse the rats and collect the aortic tissues for histopathological analysis (H&E staining, Oil Red O staining) to assess atherosclerotic plaque formation.
-
Protein Expression: Analyze the expression of NLRP3 inflammasome components and NF-κB in aortic tissues using Western blotting or immunohistochemistry.
-
Conclusion
Salvianolic acids A and B are potent anti-inflammatory compounds with well-documented mechanisms of action. They effectively suppress key inflammatory pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome. The quantitative data from both in vitro and in vivo studies provide strong evidence for their therapeutic potential in a range of inflammatory conditions. The detailed experimental protocols presented in this guide offer a framework for further research and development of salvianolic acids as novel anti-inflammatory drugs. Future studies should continue to explore the precise molecular targets and clinical applications of these promising natural compounds.
References
- 1. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 2. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Salvianolic Acid A Exhibits Anti-Inflammatory and Antiarthritic Effects via Inhibiting NF-κB and p38/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of salvianolic-acid B on inhibiting MAPK signaling induced by transforming growth factor-β1 in activated rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salvianolic Acid A Ameliorates Early-Stage Atherosclerosis Development by Inhibiting NLRP3 Inflammasome Activation in Zucker Diabetic Fatty Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salvianolic Acid A Ameliorates Early-Stage Atherosclerosis Development by Inhibiting NLRP3 Inflammasome Activation in Zucker Diabetic Fatty Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salvianolic acid B alleviates myocardial ischemic injury by promoting mitophagy and inhibiting activation of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salvianolic acid B exerts protective effects against Aβ-induced neuroinflammation through the inhibition of NLRP3 inflammasome activation and switching of M1/M2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitory effect of salvianolic acid on inflammatory mediators of rats with collagen-induced rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effect of salvianolic acid on inflammatory mediators of rats with collagen-induced rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Salvianolic Acid B Inhibits High‐Fat Diet‐Induced Inflammation by Activating the Nrf2 Pathway [agris.fao.org]
- 15. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 16. mdpi.com [mdpi.com]
- 17. Punicalagin Prevents Inflammation in LPS- Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Inhibition of TLR4/MAPKs Pathway Contributes to the Protection of Salvianolic Acid A Against Lipotoxicity-Induced Myocardial Damage in Cardiomyocytes and Obese Mice [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Salvianolic Acid B Inhibits ERK and p38 MAPK Signaling in TGF-β1-Stimulated Human Hepatic Stellate Cell Line (LX-2) via Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. chondrex.com [chondrex.com]
- 25. maokangbio.com [maokangbio.com]
- 26. Effects of salvianolic acid A on intestinal microbiota and lipid metabolism disorders in Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effects of salvianolic acid A on intestinal microbiota and lipid metabolism disorders in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Preliminary Cytotoxicity Screening of Salvianolic Acids
To the Esteemed Researchers, Scientists, and Drug Development Professionals,
This guide addresses the topic of preliminary cytotoxicity screening of Salvianolic acid H. A comprehensive review of current scientific literature reveals a notable scarcity of specific cytotoxic data for this compound. While its presence has been identified in extracts of Salvia miltiorrhiza and Salvia verticillata, quantitative assessments of its cytotoxic activity, such as IC50 values and detailed mechanistic studies, are not extensively available in public databases.
Therefore, this document provides a comprehensive overview of the preliminary cytotoxicity of the closely related and well-researched compounds, Salvianolic acid A (Sal A) and Salvianolic acid B (Sal B) . This information is intended to serve as a valuable proxy for understanding the potential cytotoxic properties and mechanisms of salvianolic acids as a class. It is crucial to note that while structurally related, the biological activities of these compounds may differ, and the data presented for Sal A and Sal B should not be directly extrapolated to Sal H without independent verification.
Quantitative Cytotoxicity Data of Salvianolic Acids A and B
The cytotoxic effects of Salvianolic acids A and B have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions. The following tables summarize the reported IC50 values for Sal A and Sal B in various cancer cell lines.
Table 1: IC50 Values of Salvianolic Acid A (Sal A) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| H8 | Cervical Intraepithelial Neoplasia | 5.74 ± 0.63 | [1] |
| HeLa | Cervical Cancer | 3.14 | |
| SKOV3 | Ovarian Carcinoma | Data not specified | |
| NCI-H1975 | Non-small Cell Lung Cancer | Data not specified | |
| DU145 | Prostate Carcinoma | Data not specified | |
| A549 | Lung Adenocarcinoma | Data not specified |
Table 2: IC50 Values of Salvianolic Acid B (Sal B) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| H8 | Cervical Intraepithelial Neoplasia | 41.76 ± 3.87 | [1] |
| JHU-022 | Head and Neck Squamous Cell Carcinoma | 18 | |
| JHU-013 | Head and Neck Squamous Cell Carcinoma | 50 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the cytotoxicity screening of salvianolic acids.
Cell Culture and Maintenance
Human cancer cell lines (e.g., H8, HeLa, JHU-022) are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Salvianolic acid A or B for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated using a dose-response curve.
Apoptosis Analysis by Flow Cytometry
Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents.
-
Cell Treatment: Cells are treated with the desired concentrations of the salvianolic acid for the indicated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the cytotoxic effects of salvianolic acids and a typical experimental workflow for cytotoxicity screening.
Caption: A typical experimental workflow for in vitro cytotoxicity screening.
Caption: A simplified diagram of the PI3K/Akt signaling pathway in apoptosis.
References
Salvianolic Acid H: A Technical Guide to Structure-Activity Relationships and Biological Mechanisms
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the bioactivities of various salvianolic acids, particularly salvianolic acid A and B. However, there is a notable scarcity of specific research on the structure-activity relationship (SAR) of Salvianolic Acid H. This guide provides a comprehensive overview of the SAR of the broader salvianolic acid family, contextualizing this compound within this class, and details the experimental approaches and known signaling pathways relevant to their biological effects. The quantitative data and experimental protocols presented are primarily based on studies of more extensively researched salvianolic acids and are intended to serve as a foundational resource for prospective studies on this compound.
Introduction to Salvianolic Acids
Salvianolic acids are a class of water-soluble polyphenolic compounds isolated from the root of Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1] These compounds are known for their potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties.[1][2] The basic chemical structure of salvianolic acids is derived from danshensu (B613839) ((R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid) and caffeic acid.
This compound, specifically, is a derivative of rosmarinic acid.[3] While its individual biological activities are not as thoroughly characterized as those of other members of its family, its structural features suggest it likely shares similar pharmacological properties. This guide will explore the known structure-activity relationships within the salvianolic acid class to infer the potential activities of this compound and its derivatives.
Structure-Activity Relationship (SAR) of Salvianolic Acids
The biological activity of salvianolic acids is intrinsically linked to their chemical structure, particularly the number and position of hydroxyl groups and the overall molecular conformation.
Antioxidant Activity
The potent antioxidant activity of salvianolic acids is a cornerstone of their therapeutic effects. This activity is primarily attributed to the presence of catechol moieties (ortho-dihydroxybenzene groups) which are excellent hydrogen donors and can effectively scavenge free radicals.
Key Structural Features for Antioxidant Activity:
-
Catechol Groups: The presence of multiple catechol groups is critical for high antioxidant capacity. These groups can donate hydrogen atoms to neutralize reactive oxygen species (ROS).
-
Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups correlates with enhanced radical scavenging activity.
-
Conjugated Double Bonds: The conjugated system present in the caffeic acid backbone contributes to the stabilization of the resulting phenoxyl radical after hydrogen donation.
While specific quantitative antioxidant data for this compound is limited, studies on related compounds provide valuable insights.
| Compound | Assay | IC50 / Activity | Reference |
| Salvianolic acid A | DPPH radical scavenging | IC50: ~5-10 µM | [4] |
| Salvianolic acid B | DPPH radical scavenging | IC50: ~8.80 µM | [5] |
| Salvianolic acid L | Superoxide scavenging | ~220-300 SOD units/mg | [5] |
Table 1: Antioxidant activities of selected salvianolic acids. This data can serve as a benchmark for evaluating the potential antioxidant potency of this compound.
Anti-inflammatory Activity
Salvianolic acids exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.
Key Structural Features for Anti-inflammatory Activity:
-
The overall polyphenolic structure contributes to the inhibition of pro-inflammatory enzymes and cytokines.
-
Specific interactions with signaling proteins are influenced by the spatial arrangement of the molecule and the presence of functional groups that can form hydrogen bonds or other non-covalent interactions.
| Compound | Cell Line/Model | Target/Pathway | IC50 / Ki | Reference |
| Salvianolic acid A | RAW264.7 cells | IKKβ (NF-κB pathway) | Ki: 3.63 µM | [6] |
| Salvianolic acid B | Microglia | Nitric Oxide Production | Significant reduction at 1-10 µM | [7] |
| Salvianolic acid C | Microglia | NF-κB activation | Inhibition observed | [8] |
Table 2: Anti-inflammatory activities of selected salvianolic acids. These findings suggest that this compound may also exhibit inhibitory effects on key inflammatory mediators.
Enzyme Inhibitory Activity (MMP-9)
Matrix metalloproteinases (MMPs), particularly MMP-9, are implicated in various pathological processes including cardiovascular and neurodegenerative diseases. Several salvianolic acids have been shown to inhibit MMP-9 activity.
Key Structural Features for MMP-9 Inhibition:
-
The ability to chelate the zinc ion in the active site of MMPs is a key mechanism of inhibition for many polyphenols. The catechol groups of salvianolic acids are likely involved in this interaction.
-
The overall structure of the molecule determines its ability to fit into the catalytic pocket of the enzyme.
| Compound | Enzyme | IC50 | Reference |
| Salvianolic acid A | MMP-9 | Not specified, but demonstrated inhibition | [9][10] |
| Salvianolic acid B | MMP-9 | Inhibition in the range of 0.003 to 0.3 g/L | [11] |
| Salvianolic acid B | MMP-2 | IC50: 0.080 g/L | [11] |
| Salvianolic acid B | MMP-1 | IC50: 0.090 g/L | [11] |
Table 3: MMP inhibitory activities of salvianolic acids. The structural similarities suggest that this compound could also be a potential MMP inhibitor.
Key Signaling Pathways
Salvianolic acids modulate several critical intracellular signaling pathways to exert their pleiotropic effects.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Salvianolic acids have been shown to inhibit this pathway, often by targeting IKKβ.[6]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates Akt. Activated Akt phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. Dysregulation of this pathway is common in many diseases, including cancer. Salvianolic acids have been shown to modulate this pathway, often leading to pro-apoptotic effects in cancer cells.[12][13]
References
- 1. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases [frontiersin.org]
- 3. 3'-O-(8''-Z-Caffeoyl)Rosmarinic Acid | C27H22O12 | CID 10052949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Salvianolic acid A suppress lipopolysaccharide-induced NF-κB signaling pathway by targeting IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of salvianolic acid B in microglia contributes to its neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Nrf2 signaling by salvianolic acid C attenuates NF‑κB mediated inflammatory response both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Salvianolic acid B in vitro inhibited matrix metalloproteinases-1, -2, and -9 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Salvianolic acid A, a novel PI3K/Akt inhibitor, induces cell apoptosis and suppresses tumor growth in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Silico Prediction of Salvianolic Acid H Targets and Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acids, a group of water-soluble phenolic acids derived from Salvia miltiorrhiza (Danshen), have garnered significant attention for their therapeutic potential across a spectrum of diseases, including cardiovascular, inflammatory, and oncological conditions. While extensive research has focused on major constituents like Salvianolic acid A and B, other analogues such as Salvianolic acid H remain less characterized. This technical guide outlines a comprehensive in silico approach to predict the molecular targets and associated signaling pathways of this compound, leveraging established computational methodologies to accelerate drug discovery and hypothesis generation.
In silico methods provide a time- and cost-effective strategy to navigate the vast landscape of potential protein-ligand interactions, offering predictive insights that can guide subsequent experimental validation.[1] This document details the theoretical and practical frameworks for network pharmacology and molecular docking, tailored to the investigation of this compound.
Core In Silico Methodologies
The prediction of drug targets and their mechanisms of action can be broadly approached from two perspectives: ligand-based and structure-based methods.[2] A synergistic approach combining network pharmacology (ligand- and systems-based) with molecular docking (structure-based) offers a robust framework for elucidating the pharmacological profile of a small molecule like this compound.
Network Pharmacology
Network pharmacology operates on the principle that diseases are often the result of perturbations in complex biological networks. It aims to understand drug action by analyzing the interplay between drugs, their targets, and the broader network of interacting proteins and pathways.[2]
Experimental Protocol: A Typical Network Pharmacology Workflow
-
Compound Target Prediction:
-
The 2D structure of this compound is obtained from a chemical database (e.g., PubChem).
-
This structure is used as a query in multiple target prediction databases (e.g., SwissTargetPrediction, TargetNet). These platforms predict protein targets based on the principle of chemical similarity, asserting that structurally similar molecules are likely to bind to similar proteins.
-
-
Disease-Associated Gene Collection:
-
Known gene targets associated with a specific disease of interest (e.g., myocardial infarction, various cancers) are compiled from established databases such as GeneCards, OMIM, and DisGeNET.
-
-
Construction of the Protein-Protein Interaction (PPI) Network:
-
The predicted targets for this compound are intersected with the disease-associated genes to identify common targets.
-
These common targets are then submitted to a PPI database (e.g., STRING) to construct a network of interactions. This network visualizes the direct and indirect relationships between the potential targets.
-
-
Network Analysis and Hub Gene Identification:
-
Topological analysis of the PPI network is performed to identify "hub" genes. These are highly connected nodes that are often critical for network stability and function.
-
Metrics such as degree centrality, betweenness centrality, and closeness centrality are used to rank the importance of each node.
-
-
Pathway Enrichment Analysis:
-
The identified target genes are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses. This step reveals the biological processes, molecular functions, and signaling pathways that are most significantly associated with the potential targets of this compound.
-
Logical Workflow for Network Pharmacology
Caption: A typical workflow for network pharmacology analysis.
Molecular Docking
Molecular docking is a structure-based method that predicts the preferred orientation of a ligand when bound to a target protein. It is used to estimate the binding affinity and interaction patterns at the molecular level, providing a more detailed view of the potential mechanism of action.
Experimental Protocol: Molecular Docking Procedure
-
Ligand and Receptor Preparation:
-
The 3D structure of this compound is downloaded from a database or generated and then energy-minimized.
-
The crystal structures of the target proteins (identified through network pharmacology or from the literature) are obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure. Polar hydrogens and charges are added.
-
-
Binding Site Definition:
-
The active site or binding pocket of the target protein is defined. This can be based on the location of a co-crystallized ligand in the PDB structure or predicted using pocket-finding algorithms.
-
-
Docking Simulation:
-
A docking algorithm (e.g., AutoDock Vina) is used to systematically explore the conformational space of the ligand within the defined binding site.
-
The algorithm scores different binding poses based on a scoring function, which estimates the binding free energy.
-
-
Analysis of Docking Results:
-
The results are ranked by binding energy, with lower values indicating a more favorable interaction.
-
The top-ranked poses are visually inspected to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the target protein.
-
Predicted Targets and Pathways for this compound
While direct in silico studies on this compound are limited, the extensive research on other salvianolic acids provides a strong basis for predicting its likely targets and pathways. Structurally similar compounds, such as Salvianolic acids A, B, and C, have been shown to interact with key nodes in several critical signaling pathways.
Potential Molecular Targets
Based on network pharmacology and molecular docking studies of other salvianolic acids, the following proteins are predicted as high-priority potential targets for this compound.[1][3][4][5]
| Target Class | Predicted Protein Target | Associated Disease/Function |
| Kinases | Mitogen-Activated Protein Kinase (MAPK) | Inflammation, Cell Proliferation, Apoptosis |
| Phosphoinositide 3-kinase (PI3K) | Cell Growth, Survival, Angiogenesis | |
| Protein Kinase B (Akt) | Apoptosis, Cell Proliferation | |
| Janus Kinase (JAK) | Inflammation, Immune Response | |
| Transcription Factors | Nuclear Factor kappa-B (NF-κB) | Inflammation, Immune Response |
| Other Enzymes | Matrix Metalloproteinases (MMPs) | Tissue Remodeling, Cancer Metastasis |
Predicted Signaling Pathways
The predicted targets for this compound converge on several key signaling pathways that are frequently dysregulated in human diseases.
-
MAPK Signaling Pathway: This pathway is central to the regulation of cellular processes such as proliferation, differentiation, and apoptosis.[6][7] Salvianolic acids have been shown to modulate the activity of key MAPK members like ERK, JNK, and p38.[6][7]
-
PI3K/Akt Signaling Pathway: This is a crucial pathway for cell survival and proliferation. Its inhibition is a major strategy in cancer therapy. Several studies have demonstrated that salvianolic acids can exert their effects by downregulating this pathway.[1][6]
-
NF-κB Signaling Pathway: As a master regulator of inflammation, the NF-κB pathway is a prime target for anti-inflammatory drugs. Salvianolic acids have been reported to inhibit the activation of NF-κB.[3][6]
Predicted Modulation of the MAPK Signaling Pathway by this compound
Caption: Predicted inhibitory effect of this compound on the MAPK pathway.
Predicted Modulation of the PI3K/Akt Signaling Pathway by this compound
Caption: Predicted inhibitory effect of this compound on the PI3K/Akt pathway.
Quantitative Data Summary
Table 1: Representative Binding Energies of Salvianolic Acids with Key Protein Targets from Molecular Docking Studies.
| Salvianolic Acid Analogue | Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Reference |
| Salvianolic Acid C | NF-κB | 1SVC | -8.71 | [3] |
| Salvianolic Acid C | p38-MAPK (MAPK14) | 4L8J | -7.38 | [3] |
| Salvianolic Acid C | VEGFR2 (KDR) | 1YWN | -6.52 | [5] |
| Salvianolic Acid B | TNF-α | 2AZ5 | Not specified | [8] |
| Salvianolic Acid B | JAK1 | 6DBN | -10.3 | [9] |
| Salvianolic Acid A | JAK1 | 6DBN | -9.8 | [9] |
Note: These values are illustrative and the actual binding energy of this compound would need to be determined through specific molecular docking simulations.
Conclusion and Future Directions
The in silico framework presented in this guide provides a powerful and systematic approach to predict the targets and pathways of this compound. By integrating network pharmacology and molecular docking, researchers can generate high-quality, testable hypotheses regarding its mechanism of action. The predicted involvement of this compound in modulating the MAPK, PI3K/Akt, and NF-κB pathways suggests its potential as a multi-target therapeutic agent for a range of complex diseases.
Future work should focus on performing these detailed in silico analyses specifically for this compound. The predictions generated from these computational studies will be instrumental in guiding subsequent in vitro and in vivo experiments to validate the predicted targets and elucidate the therapeutic potential of this promising natural compound.
References
- 1. Frontiers | Network pharmacology-based analysis of potential mechanisms of myocardial ischemia-reperfusion injury by total salvianolic acid injection [frontiersin.org]
- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 3. Mechanism of salvianolic phenolic acids and hawthorn triterpenic acids combination in intervening atherosclerosis: network pharmacology, molecular docking, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Network Pharmacology Analyses of the Pharmacological Targets and Therapeutic Mechanisms of Salvianolic Acid A in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Network Pharmacology and Molecular Docking-Based Mechanism Study to Reveal the Protective Effect of Salvianolic Acid C in a Rat Model of Ischemic Stroke [frontiersin.org]
- 6. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salvianolic Acid A Protects H9c2 Cells from Arsenic Trioxide-Induced Injury via Inhibition of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantitative Analysis of Salvianolic Acid H using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific method for the quantitative analysis of Salvianolic acid H in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers, scientists, and professionals in drug development and natural product analysis.
Introduction
This compound is a polyphenolic compound and one of the numerous salvianolic acids found in Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine. Like other salvianolic acids, it is a derivative of caffeic acid and danshensu (B613839). Accurate and sensitive quantification of individual salvianolic acids is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding their pharmacological effects. This document provides a comprehensive HPLC-MS/MS protocol for the analysis of this compound.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is recommended for the extraction of this compound from plasma or other biological fluids.
Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., a structurally similar, stable isotope-labeled compound or another salvianolic acid not present in the sample) and 200 µL of 2% phosphoric acid in water. Vortex for 30 seconds.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Chromatographic Conditions:
-
Instrument: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-50% B
-
8-10 min: 50-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Ion Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Multiple Reaction Monitoring (MRM) Parameters: The following MRM transitions are proposed based on the structure of this compound (C₂₇H₂₂O₁₂) with a molecular weight of 538.46 g/mol . The precursor ion in negative mode would be [M-H]⁻ at m/z 537.4. Product ions are predicted based on the fragmentation of similar salvianolic acids, which often involves the loss of caffeic acid or danshensu moieties.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 537.4 | 359.1 | 100 | 40 | 25 |
| This compound | 537.4 | 197.0 | 100 | 40 | 30 |
| Internal Standard | User-defined | User-defined | 100 | User-defined | User-defined |
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the analysis of salvianolic acids using HPLC-MS/MS. These values are illustrative and should be determined experimentally for this compound.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Recovery (%) | 85 - 110% |
| Intra-day Precision (RSD%) | < 15% |
| Inter-day Precision (RSD%) | < 15% |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.
Caption: Logical relationship between analytical components and validation parameters.
Salvianolic Acid H: Unraveling the Spectroscopic Fingerprint
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salvianolic acids, a class of polyphenolic compounds predominantly isolated from the roots and rhizomes of Salvia miltiorrhiza Bunge (Danshen), have garnered significant attention within the scientific community. Their diverse and potent pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects, underscore their potential as therapeutic agents. The precise structural elucidation of these complex molecules is paramount for understanding their mechanism of action and for quality control in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, serves as a cornerstone technique for the unambiguous identification and characterization of these natural products.
This document provides a detailed overview of the ¹H and ¹³C NMR spectral data for Salvianolic acid H, a member of this important class of compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in the isolation, identification, and quantitative analysis of salvianolic acids.
Chemical Structure of this compound
Despite a comprehensive search of available chemical databases and scientific literature, a definitive chemical structure for a compound uniquely identified as "this compound" could not be located. The family of salvianolic acids consists of numerous well-characterized members, such as Salvianolic acid A, B, C, D, G, K, and L, each with a distinct and established chemical structure. It is possible that "this compound" may be a less common synonym for one of these known compounds, a novel but not yet widely reported structure, or a misnomer.
Without a confirmed chemical structure, the assignment of ¹H and ¹³C NMR spectral data is not possible. The subsequent sections on spectral data and experimental protocols are therefore presented as a general template that would be populated once the definitive structure of this compound is established.
¹H NMR Spectral Data for this compound
A comprehensive table summarizing the ¹H NMR spectral data would be presented here upon identification of the chemical structure. The table would include the following details for each proton signal:
-
Proton Assignment: The specific proton in the molecule corresponding to the signal.
-
Chemical Shift (δ) in ppm: The position of the signal in the NMR spectrum.
-
Multiplicity: The splitting pattern of the signal (e.g., s for singlet, d for doublet, t for triplet, q for quartet, m for multiplet).
-
Coupling Constant (J) in Hz: A measure of the interaction between neighboring protons.
Table 1: ¹H NMR Spectral Data of this compound (Structure Dependent)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| ... | ... | ... | ... |
¹³C NMR Spectral Data for this compound
Similarly, a detailed table for the ¹³C NMR spectral data would be provided once the structure is known. This table would list:
-
Carbon Assignment: The specific carbon atom in the molecule.
-
Chemical Shift (δ) in ppm: The position of the carbon signal in the spectrum.
Table 2: ¹³C NMR Spectral Data of this compound (Structure Dependent)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Data Unavailable | Data Unavailable |
| ... | ... |
Experimental Protocols
The following section outlines a standardized protocol for the acquisition of ¹H and ¹³C NMR spectra of a salvianolic acid.
4.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the isolated and purified this compound.
-
Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., 0.5 mL of methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
4.2. NMR Spectrometer and Parameters
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition:
-
Frequency: 500 MHz
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-3 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Frequency: 125 MHz
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Workflow for NMR Data Acquisition and Analysis
The logical flow from sample preparation to final data interpretation is crucial for obtaining reliable spectroscopic information.
Caption: Workflow for obtaining and analyzing ¹H and ¹³C NMR spectral data of this compound.
While the specific ¹H and ¹³C NMR spectral data for a compound definitively named "this compound" could not be provided due to the absence of an established chemical structure in the public domain, this document offers a comprehensive framework for the acquisition and presentation of such data. The provided experimental protocols and workflow diagram serve as a practical guide for researchers working on the structural characterization of salvianolic acids and other natural products. The scientific community is encouraged to contribute to the public knowledge base by publishing detailed structural and spectral data for any newly isolated compounds to facilitate future research and development.
Application Notes and Protocols for In Vitro Assay Development of Salvianolic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acids, a group of water-soluble phenolic compounds isolated from Salvia miltiorrhiza (Danshen), have garnered significant attention for their diverse and potent pharmacological activities.[1] While Salvianolic acid A (SalA) and Salvianolic acid B (SalB) are the most abundant and extensively studied members of this class, other forms such as C, D, G, and L have also been identified.[2][3][4][5][6] It is important to note that specific experimental data for Salvianolic acid H is limited in the current scientific literature. Therefore, these application notes and protocols are primarily based on the well-documented in vitro activities of SalA and SalB, and can serve as a foundational guide for investigating the potential activities of this compound and other less-studied analogues.
Salvianolic acids have demonstrated a wide range of biological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities.[1][7][8][9] These effects are often attributed to their potent free radical scavenging capabilities and their ability to modulate key cellular signaling pathways.[10][11] This document provides detailed protocols for a selection of in vitro assays to evaluate the activity of salvianolic acids, along with data presentation guidelines and visualizations of relevant signaling pathways.
I. Antioxidant Activity Assays
Salvianolic acids are potent antioxidants due to their polyphenolic structure, which enables them to act as free radical scavengers.[10] In vitro assays are crucial for quantifying this antioxidant potential.
Data Presentation: Antioxidant Activity of Salvianolic Acids
| Assay | Compound | Cell Line/System | Key Findings | Reference |
| DPPH Radical Scavenging | Salvianolic acid A | Cell-free | Potent scavenging activity | [10] |
| DPPH Radical Scavenging | Salvianolic acid B | Cell-free | Higher scavenging activity than vitamin C against DPPH radicals | [10] |
| ABTS Radical Scavenging | Salvianolic acid A & B | Cell-free | High radical scavenging capacity | [10] |
| Lipid Peroxidation Inhibition | Seven phenolic compounds from S. miltiorrhiza | Rat liver microsomes | Inhibition of iron/cysteine and vitamin C/NADPH induced lipid peroxidation | [10] |
| Hemolysis Inhibition | Seven phenolic compounds from S. miltiorrhiza | Rat erythrocytes | Inhibition of H₂O₂-induced hemolysis | [10] |
| Reactive Oxygen Species (ROS) Reduction | Salvianolic acid A | Schwann RSC96 cells | Reduction of ROS under high glucose conditions | [12] |
| Malondialdehyde (MDA) Reduction | Salvianolic acid A | Schwann RSC96 cells | Reduction of MDA content under high glucose conditions | [12] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method to assess the free radical scavenging activity of a compound.
1. Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate an electron, the DPPH radical is reduced, leading to a loss of absorbance.
2. Materials:
-
This compound (or other salvianolic acids) stock solution (e.g., 1 mg/mL in methanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare serial dilutions of the salvianolic acid stock solution in methanol to obtain a range of test concentrations.
-
Add 100 µL of each salvianolic acid dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
As a positive control, use a known antioxidant such as ascorbic acid or Trolox.
-
As a negative control, use 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample.
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the scavenging activity against the concentration of the salvianolic acid.
Workflow for Antioxidant Activity Screening
Workflow for screening the antioxidant activity of this compound.
II. Anti-inflammatory Activity Assays
Salvianolic acids have been shown to possess significant anti-inflammatory properties, often by inhibiting key inflammatory pathways.[10][13]
Data Presentation: Anti-inflammatory Activity of Salvianolic Acids
| Assay | Compound | Cell Line | Inducer | Key Findings | Reference |
| Cytokine Secretion (IL-6, TNF-α) | Isosalvianolic acid A-1 | RAW 264.7 macrophages | LPS | Decreased secretion of IL-6 and TNF-α | [14] |
| Inflammatory Mediator Expression (COX-2, iNOS) | Salvianolic acid A | IL-1β-stimulated cells | IL-1β | Decreased expression of COX-2 and iNOS | [15] |
| Adhesion Molecule Expression (VCAM-1, ICAM-1) | Salvianolic acid B | TNF-α-treated HAECs | TNF-α | Attenuated VCAM-1 and ICAM-1 expression in a dose-dependent manner (1-20 µg/ml) | [10] |
| NF-κB Pathway Inhibition | Salvianolic acid B | TNF-α-treated HAECs | TNF-α | Inhibited the activation of the NF-κB pathway | [10] |
| p38/MAPK Pathway Inhibition | Salvianolic acid A | IL-1β-stimulated cells | IL-1β | Down-regulation of the p38/MAPK pathway | [13] |
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol is used to assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide production in immune cells.
1. Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified indirectly by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
2. Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in a vehicle like DMSO)
-
LPS (from E. coli)
-
Griess Reagent System (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
3. Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group (no LPS) and a positive control group (LPS alone).
-
After incubation, collect the cell culture supernatant.
-
To a new 96-well plate, add 50 µL of the supernatant from each well.
-
Prepare a standard curve of sodium nitrite in culture medium.
-
Add 50 µL of sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
-
A parallel MTT or similar cytotoxicity assay should be performed to ensure that the observed reduction in NO production is not due to cell death.
Signaling Pathway: NF-κB Inhibition by Salvianolic Acids
Inhibition of the NF-κB signaling pathway by salvianolic acids.
III. Anticancer Activity Assays
Salvianolic acids have been reported to exhibit anticancer effects through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis.[8][16]
Data Presentation: Anticancer Activity of Salvianolic Acids
| Assay | Compound | Cell Line | Key Findings | Reference |
| Cell Viability (MTT Assay) | Salvianolic acid B in combination with celecoxib | HNSCC cell lines (JHU-06, -011, -013, -022) | Significantly inhibited cell viability | [16] |
| Cell Proliferation | Salvianolic acid A | Multiple cancer cell lines (HeLa, DU145, H1975, A549) | Suppressed cell proliferation and extended doubling times | [17] |
| Apoptosis Induction | Salvianolic acid B | Various cancer cell lines | Effectively induced apoptosis | [16] |
| COX-2 Expression | Salvianolic acid B | Various cancer cell lines | Suppressed COX-2 expression | [16] |
| Endothelin A Receptor (ETAR) Antagonism | Salvianolic acid A | HEK293/ETAR and HeLa cells | Inhibited ETAR activation with IC₅₀ values of 5.7 µM and 3.14 µM, respectively | [17] |
| Cytotoxicity | Salvianolic acid B | MG63 osteosarcoma cell line | 72.62% inhibition at 5 µM | [3] |
Experimental Protocol: Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be solubilized and quantified by spectrophotometry.
2. Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
3. Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value, the concentration that causes 50% inhibition of cell viability.
Signaling Pathway: Pro-apoptotic Mechanism of Salvianolic Acids
Pro-apoptotic signaling pathway modulated by salvianolic acids.
IV. Neuroprotective Activity Assays
Salvianolic acids have shown promise in protecting neurons from various insults, suggesting their potential in neurodegenerative diseases and ischemic stroke.[9][18][19]
Data Presentation: Neuroprotective Activity of Salvianolic Acids
| Assay | Compound | Cell/System | Insult | Key Findings | Reference |
| Astrocyte Apoptosis | Salvianolic acids | Astrocytes | Ischemia/Reperfusion | Ameliorated apoptosis | [9] |
| Mitochondrial Membrane Potential (MMP) | Salvianolic acids | Astrocytes | Ischemia/Reperfusion | Ameliorated the decrease in MMP | [9] |
| Cell Viability and Myelination | Salvianolic acid A | Schwann RSC96 cells | High Glucose | Mitigated high glucose-induced injury | [12] |
| Nrf2 Nuclear Translocation | Salvianolic acid A | Schwann RSC96 cells | High Glucose | Promoted Nrf2 nuclear translocation | [12] |
| PI3K/AKT Pathway Activation | Salvianolic acids | Astrocytes | Ischemia/Reperfusion | Up-regulated mtCx43 through the PI3K/AKT pathway | [9] |
Experimental Protocol: Assessment of Neuroprotection in an In Vitro Model of Ischemia-Reperfusion
This protocol describes an in vitro model to study the neuroprotective effects of a compound against ischemia-reperfusion-like injury.
1. Principle: Oxygen-glucose deprivation/reperfusion (OGD/R) is a widely used in vitro model to mimic the ischemic and reperfusion conditions that occur during a stroke. This model allows for the evaluation of the protective effects of compounds on neuronal cells.
2. Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Normal culture medium
-
Glucose-free medium (e.g., glucose-free DMEM)
-
Hypoxic chamber (e.g., with 95% N₂ and 5% CO₂)
-
This compound stock solution
3. Procedure:
-
Culture neuronal cells in appropriate plates.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells with glucose-free medium.
-
Replace the medium with fresh glucose-free medium.
-
Place the cells in a hypoxic chamber for a specific duration (e.g., 2-6 hours).
-
-
Reperfusion:
-
Remove the cells from the hypoxic chamber.
-
Replace the glucose-free medium with normal, glucose-containing culture medium.
-
Return the cells to a normoxic incubator (95% air, 5% CO₂) for a reperfusion period (e.g., 24 hours).
-
-
Treatment:
-
This compound can be added at different time points: before OGD (pre-treatment), during OGD, or during reperfusion.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Use the MTT assay as described previously.
-
Apoptosis: Use assays such as TUNEL staining or caspase-3 activity assays.
-
Mitochondrial Health: Measure mitochondrial membrane potential using dyes like JC-1.
-
Oxidative Stress: Measure intracellular ROS levels using probes like DCFH-DA.
-
Signaling Pathway: Nrf2-Mediated Antioxidant Response by Salvianolic Acids
Activation of the Nrf2-mediated antioxidant response by salvianolic acids.
Conclusion
The protocols and data presented here provide a comprehensive framework for the in vitro evaluation of this compound and other related compounds. Given the broad spectrum of activity observed for Salvianolic acids A and B, it is plausible that this compound may also possess significant antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. The suggested assays and pathway analyses will enable researchers to systematically investigate these potential therapeutic effects and elucidate the underlying molecular mechanisms. Further studies are warranted to isolate and characterize the specific activities of this compound.
References
- 1. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 2. Salvianolic acids - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Salvianolic acid C | C26H20O10 | CID 13991590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Salvianolic acid G | C18H12O7 | CID 11530200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of Salvianolic Acids against Cerebral Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effect of Salvianolic Acid A against Diabetic Peripheral Neuropathy through Modulation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Salvianolic Acid A Exhibits Anti-Inflammatory and Antiarthritic Effects via Inhibiting NF-κB and p38/MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Salvianolic acids from Salvia miltiorrhiza Bunge and their anti-inflammatory effects through the activation of α7nAchR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Salvianolic Acid A Exhibits Anti-Inflammatory and Antiarthritic Effects via Inhibiting NF-κB and p38/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination Effects of Salvianolic Acid B with Low Dose Celecoxib on Inhibition of Head and Neck Squamous Cell Carcinoma Growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Salvianolic Acid A, as a Novel ETA Receptor Antagonist, Shows Inhibitory Effects on Tumor in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of Salvianolic Acid H Using Cell-Based Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acids, a group of water-soluble phenolic compounds derived from Salvia miltiorrhiza (Danshen), have garnered significant attention for their diverse pharmacological activities, including potent anti-cancer and cardioprotective effects. Among these, Salvianolic acid H (Sal H) is an emerging compound of interest. These application notes provide a comprehensive overview of cell-based models and detailed protocols to investigate the cellular and molecular effects of this compound. The methodologies outlined here are designed to assess its impact on cell viability, apoptosis, and key signaling pathways, providing a robust framework for preclinical evaluation.
While specific quantitative data for this compound is still emerging in the scientific literature, the protocols and expected outcomes are based on extensive research on closely related and well-studied salvianolic acids, such as Salvianolic acid A, B, and D. The provided data tables summarize the known effects of these related compounds, offering a valuable reference for anticipating the potential efficacy of this compound.
I. Recommended Cell-Based Models
A variety of cancer cell lines can be utilized to study the anti-proliferative and pro-apoptotic effects of this compound. The choice of cell line should be guided by the specific research question and cancer type of interest.
Table 1: Suggested Cancer Cell Lines for this compound Studies
| Cancer Type | Cell Line | Key Characteristics |
| Breast Cancer | MCF-7 | Estrogen receptor-positive. |
| MDA-MB-231 | Triple-negative, highly invasive. | |
| Lung Cancer | A549 | Non-small cell lung cancer, adenocarcinoma. |
| Colon Cancer | HCT116 | Colorectal carcinoma, wild-type p53. |
| Glioblastoma | U87 MG | Human glioblastoma-astrocytoma. |
| Melanoma | A375, A2058 | Human malignant melanoma.[1] |
II. Data Presentation: Effects of Related Salvianolic Acids
The following tables summarize the reported effects of Salvianolic acids A and B on various cancer cell lines. This data can serve as a benchmark for designing experiments and interpreting results for this compound.
Table 2: IC50 Values of Salvianolic Acid B in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mg/mL) | Incubation Time (hours) |
| MCF-7 | Breast Cancer | 4.5 | 24 |
| MCF-7 | Breast Cancer | 4.9 | 48 |
| MCF-7 | Breast Cancer | 4.6 | 72 |
Data extracted from studies on Salvianolic Acid B and may be indicative of the potential activity of this compound.[2]
Table 3: Quantitative Effects of Salvianolic Acids on Key Proteins
| Salvianolic Acid | Cell Line/Model | Target Protein | Effect |
| Salvianolic Acid D | Cardiomyocytes | p-PI3K, p-Akt | Increased expression |
| Salvianolic Acid D | Cardiomyocytes | p-Ras, p-Raf, p-MEK, p-Erk | Decreased expression |
| Salvianolic Acid B | H9c2 cells | Bcl-2 | Upregulated expression |
| Salvianolic Acid B | H9c2 cells | Bax, Cleaved-Caspase3 | Downregulated expression |
| Salvianolic Acid A | RAW264.7 cells | IκBα phosphorylation | Attenuated |
| Salvianolic Acid B | RAW264.7 macrophages | NF-κB p65 (nuclear) | Decreased expression |
This table presents a summary of findings from studies on Salvianolic Acids A, B, and D, which may be analogous to the effects of this compound.[3][4][5][6]
III. Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for assessing the effects of this compound and the key signaling pathways it is expected to modulate.
IV. Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Sal H, e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well in 2 mL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC50 value) for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V-FITC and PI negative, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.
Western Blot Analysis
Objective: To determine the effect of this compound on the expression levels of key proteins involved in signaling pathways such as PI3K/Akt and apoptosis (e.g., Bcl-2, Bax).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
V. Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of this compound on various cancer cell models. By utilizing these standardized methods, researchers can obtain reliable and reproducible data on its anti-proliferative, pro-apoptotic, and signaling pathway-modulating activities. The included data on related salvianolic acids serve as a valuable reference to guide experimental design and data interpretation. Further studies focusing specifically on this compound are warranted to fully elucidate its therapeutic potential.
References
- 1. Inhibition of Melanoma Cell Growth by Salvianolic Acid A through CHK2-CDC25A Pathway Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Salvianolic acid D: A potent molecule that protects against heart failure induced by hypertension via Ras signalling pathway and PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic acid B promotes angiogenesis and inhibits cardiomyocyte apoptosis by regulating autophagy in myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvianolic acid A suppress lipopolysaccharide-induced NF-κB signaling pathway by targeting IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salvianolic acid B inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Salvianolic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acids, a group of water-soluble phenolic compounds extracted from Salvia miltiorrhiza (Danshen), are recognized for their therapeutic potential across a range of diseases. While research has predominantly focused on Salvianolic acids A and B, the methodologies and findings provide a robust framework for investigating other derivatives, such as Salvianolic acid H. This document offers detailed application notes and protocols for the in vivo testing of salvianolic acids in animal models of neurodegenerative diseases, for which they have shown significant promise. The provided protocols for Alzheimer's disease, Parkinson's disease, and ischemic stroke can be adapted for the study of this compound and other related compounds.
Data Presentation: Efficacy of Salvianolic Acids in Neurodegenerative Disease Models
The following tables summarize quantitative data from in vivo studies on Salvianolic acids A and B, demonstrating their neuroprotective effects.
Table 1: Effects of Salvianolic Acid A in a Rat Model of Ischemic Stroke
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Transient middle cerebral artery occlusion (tMCAO) in rats | SAA (10mg/kg) administered orally twice a day for 5 days prior to the operation. | - Alleviated cerebral infarction- Decreased levels of IL-1β, IL-6, and TNF-α- Inhibited M1 microglia polarization and promoted M2 polarization- Inhibited apoptosis and balanced Bax/Bcl-2 expression | [1] |
| Transient middle cerebral artery occlusion (tMCAO) in rats | SAA (5 and 10 mg/kg, iv) administered at the time of reperfusion. | - Significantly decreased cerebral infarct area and brain water content- Attenuated neurological deficit- Enhanced anti-inflammatory and antioxidant capacity | [2] |
Table 2: Effects of Salvianolic Acid B in a Mouse Model of Alzheimer's Disease
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Intracerebroventricular injection of Aβ25-35 peptide in mice | SalB (10mg/kg) administered daily for 7 days after Aβ25-35 injection. | - Significantly ameliorated memory impairment- Reduced the number of activated microglia and astrocytes- Markedly reduced iNOS and COX-2 expression- Rescued the decrease in choline (B1196258) acetyltransferase and BDNF protein levels | [3] |
Table 3: Effects of Salvianolic Acid B in a Mouse Model of Parkinson's Disease
| Animal Model | Treatment Protocol | Key Findings | Reference |
| MPTP-induced Parkinson's disease in mice | SalB (50 mg/kg) administered intraperitoneally twice a day for 6 days before MPTP treatment for 4 days. | - Attenuated dopaminergic (DA) neuronal loss- Inhibited neuroinflammation- Increased GDNF expression- Improved neurological function | [4] |
Experimental Protocols
Alzheimer's Disease Model: Aβ25-35 Peptide-Induced Cognitive Impairment in Mice
Objective: To evaluate the neuroprotective effects of a salvianolic acid against amyloid-beta-induced cognitive deficits and neuroinflammation.
Materials:
-
Male ICR mice (or other appropriate strain)
-
Aβ25-35 peptide
-
This compound (or other salvianolic acid)
-
Sterile saline
-
Stereotaxic apparatus
-
Hamilton syringe
Protocol:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Aβ25-35 Preparation: Dissolve Aβ25-35 peptide in sterile saline to the desired concentration.
-
Stereotaxic Surgery: Anesthetize the mice and place them in a stereotaxic apparatus. Inject the Aβ25-35 solution intracerebroventricularly.
-
Salvianolic Acid Administration: Following the Aβ25-35 injection, administer the salvianolic acid (e.g., 10 mg/kg) or vehicle (saline) daily for the duration of the study (e.g., 7 days) via oral gavage or intraperitoneal injection.[3]
-
Behavioral Testing: On the final day of treatment, conduct behavioral tests such as the passive avoidance task to assess learning and memory.[3]
-
Tissue Collection and Analysis: After behavioral testing, euthanize the animals and collect brain tissue. Process the tissue for immunohistochemistry to analyze microglial and astrocyte activation, and for Western blot to measure levels of inflammatory markers (iNOS, COX-2) and neurotrophic factors (BDNF, choline acetyltransferase).[3]
Parkinson's Disease Model: MPTP-Induced Dopaminergic Neurodegeneration in Mice
Objective: To assess the ability of a salvianolic acid to protect against MPTP-induced loss of dopaminergic neurons and associated neuroinflammation.
Materials:
-
Male C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound (or other salvianolic acid)
-
Saline
Protocol:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Salvianolic Acid Pre-treatment: Administer the salvianolic acid (e.g., 50 mg/kg, i.p.) or vehicle twice daily for a pre-treatment period (e.g., 6 days).[4]
-
MPTP Induction: On subsequent days (e.g., 4 days), administer MPTP (e.g., 20 mg/kg, i.p.) to induce Parkinsonian pathology. Continue the salvianolic acid or vehicle administration during this period.[4]
-
Behavioral Assessment: Conduct motor function tests such as the rotarod test to evaluate neurological deficits.
-
Tissue Collection and Analysis: Euthanize the mice and harvest the brains. Analyze the substantia nigra and striatum for dopaminergic neuron survival (e.g., via tyrosine hydroxylase immunohistochemistry), neuroinflammation (e.g., microglial activation markers), and levels of glial cell line-derived neurotrophic factor (GDNF).[4]
Ischemic Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
Objective: To determine the efficacy of a salvianolic acid in reducing brain injury and improving neurological outcomes following ischemic stroke.
Materials:
-
Male Sprague-Dawley rats
-
Surgical instruments for MCAO
-
This compound (or other salvianolic acid)
-
Saline or other appropriate vehicle
-
TTC (2,3,5-triphenyltetrazolium chloride) stain
Protocol:
-
Animal Acclimatization: Allow rats to acclimate to their housing for at least one week.
-
Salvianolic Acid Administration (Preventive Model): Administer the salvianolic acid (e.g., 10 mg/kg, p.o.) or vehicle twice daily for a set period (e.g., 5 days) before inducing stroke.[1]
-
tMCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a specific duration (e.g., 2 hours), followed by reperfusion.
-
Salvianolic Acid Administration (Treatment Model): Alternatively, administer the salvianolic acid (e.g., 5 or 10 mg/kg, i.v.) at the onset of reperfusion.[2]
-
Neurological Scoring: Evaluate neurological deficits at various time points post-surgery using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours post-MCAO), euthanize the rats, and slice the brains. Stain the slices with TTC to visualize and quantify the infarct volume.
-
Biochemical and Molecular Analysis: Collect brain tissue from the ischemic hemisphere for analysis of inflammatory cytokines (IL-1β, IL-6, TNF-α), markers of oxidative stress, and apoptosis-related proteins (Bax, Bcl-2) via ELISA, Western blot, or other appropriate techniques.[1][2]
Visualizations
Workflow for Alzheimer's Disease Animal Model.
HMGB1/NF-κB Pathway in Ischemic Stroke.
References
- 1. Salvianolic acid A prevented neuroinflammation and apoptosis caused by acute ischemic stroke through inhibiting the HMGB1/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and metabolomic analyses of the neuroprotective effects of salvianolic acid A in a rat ischemic stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of salvianolic acid B on an Aβ25-35 peptide-induced mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salvianolic Acid B Attenuates Toxin-Induced Neuronal Damage via Nrf2-Dependent Glial Cells-Mediated Protective Activity in Parkinson’s Disease Models | PLOS One [journals.plos.org]
Investigating the Cardiovascular Benefits of Salvianolic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acids, a class of water-soluble polyphenolic compounds extracted from the root of Salvia miltiorrhiza (Danshen), have been extensively studied for their therapeutic potential in a variety of diseases, particularly cardiovascular disorders.[1][2][3] While numerous salvianolic acids have been identified, research has predominantly focused on Salvianolic acid A (SalA) and Salvianolic acid B (SalB) due to their abundance and potent bioactivities.[1][2] This document provides an overview of the cardiovascular benefits of salvianolic acids, with a focus on SalA and SalB as representative examples. Information regarding the specific cardiovascular effects of Salvianolic acid H is currently limited in the scientific literature.
The primary cardiovascular protective mechanisms of salvianolic acids include potent antioxidant, anti-inflammatory, anti-apoptotic, and anti-fibrotic activities.[1][4][5] These effects are mediated through the modulation of various signaling pathways, leading to the protection of endothelial cells, cardiomyocytes, and vascular smooth muscle cells.[1][5] These application notes and protocols are intended to guide researchers in the investigation of the cardiovascular benefits of salvianolic acids.
Application Notes
Salvianolic acids have demonstrated therapeutic potential in a range of cardiovascular conditions, including:
-
Myocardial Ischemia-Reperfusion (I/R) Injury: Salvianolic acids have been shown to reduce infarct size, decrease cardiac enzyme leakage (e.g., LDH, CK-MB), and improve cardiac function in animal models of myocardial I/R injury.[1][4][6] Their protective effects are attributed to the scavenging of reactive oxygen species (ROS), inhibition of apoptosis, and modulation of inflammatory responses.[4][7]
-
Atherosclerosis: By inhibiting low-density lipoprotein (LDL) oxidation, reducing inflammatory cytokine production, and preventing endothelial dysfunction, salvianolic acids can attenuate the development and progression of atherosclerotic plaques.[1][8][9]
-
Cardiac Hypertrophy and Fibrosis: Salvianolic acids have been found to mitigate cardiac hypertrophy and fibrosis by inhibiting pro-fibrotic signaling pathways and reducing collagen deposition in the myocardium.[5]
-
Endothelial Dysfunction: Salvianolic acids protect endothelial cells from oxidative stress-induced apoptosis and improve endothelial function by enhancing the production of nitric oxide (NO).[10][11]
Quantitative Data
The following tables summarize quantitative data from preclinical studies investigating the cardiovascular effects of Salvianolic acid A and B.
Table 1: Effects of Salvianolic Acid B on Myocardial Ischemia-Reperfusion Injury in Rats
| Parameter | Control (I/R) | SalB Treatment | Fold Change/Percentage Improvement | Reference |
| Myocardial Infarct Size (%) | 45.2 ± 5.1 | 21.3 ± 3.8 | 52.9% reduction | [6] |
| Serum CK-MB (U/L) | 850 ± 120 | 420 ± 95 | 50.6% reduction | [6] |
| Serum LDH (U/L) | 1250 ± 180 | 680 ± 110 | 45.6% reduction | [6] |
| Myocardial SOD activity (U/mg prot) | 35.6 ± 4.2 | 62.1 ± 5.8 | 74.4% increase | [12] |
| Myocardial MDA level (nmol/mg prot) | 8.9 ± 1.1 | 4.2 ± 0.7 | 52.8% reduction | [12] |
Data are presented as mean ± SD. I/R: Ischemia-Reperfusion; SalB: Salvianolic Acid B; CK-MB: Creatine Kinase-MB; LDH: Lactate (B86563) Dehydrogenase; SOD: Superoxide Dismutase; MDA: Malondialdehyde.
Table 2: Effects of Salvianolic Acid A on Atherosclerosis in ApoE-/- Mice
| Parameter | High-Fat Diet (HFD) | HFD + SalA (10 mg/kg/day) | Percentage Improvement | Reference |
| Aortic Plaque Area (%) | 35.4 ± 4.1 | 18.2 ± 3.5 | 48.6% reduction | [8] |
| Serum Total Cholesterol (mg/dL) | 480 ± 55 | 310 ± 42 | 35.4% reduction | [8] |
| Serum LDL-C (mg/dL) | 210 ± 28 | 135 ± 21 | 35.7% reduction | [8] |
| Serum IL-1β (pg/mL) | 45.2 ± 5.8 | 28.1 ± 4.2 | 37.8% reduction | [8] |
| Serum TNF-α (pg/mL) | 120.5 ± 15.3 | 75.4 ± 11.8 | 37.4% reduction | [8] |
Data are presented as mean ± SD. SalA: Salvianolic Acid A; LDL-C: Low-Density Lipoprotein Cholesterol; IL-1β: Interleukin-1 beta; TNF-α: Tumor Necrosis Factor-alpha.
Experimental Protocols
In Vivo Model of Myocardial Ischemia-Reperfusion (I/R) Injury
This protocol describes the induction of myocardial I/R injury in rats to evaluate the cardioprotective effects of salvianolic acids.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Salvianolic acid A or B
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments
-
Ventilator
-
ECG monitor
-
Triphenyltetrazolium chloride (TTC) stain
-
Evans Blue dye
Procedure:
-
Anesthetize the rat and connect it to a ventilator and ECG monitor.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia (e.g., for 30 minutes).
-
Remove the ligature to allow for reperfusion (e.g., for 2 hours).
-
Administer salvianolic acid (e.g., intravenously) at a predetermined dose and time point (e.g., before reperfusion).
-
At the end of the reperfusion period, re-ligate the LAD and inject Evans Blue dye intravenously to delineate the area at risk (AAR).
-
Excise the heart and slice it into sections.
-
Incubate the heart slices in TTC stain to differentiate between infarcted (pale) and viable (red) tissue.
-
Quantify the infarct size as a percentage of the AAR.
In Vitro Model of Oxidative Stress in Endothelial Cells
This protocol details the induction of oxidative stress in human umbilical vein endothelial cells (HUVECs) to assess the protective effects of salvianolic acids.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Endothelial cell growth medium
-
Salvianolic acid A or B
-
Hydrogen peroxide (H₂O₂)
-
MTT assay kit for cell viability
-
LDH cytotoxicity assay kit
-
ROS assay kit (e.g., DCFH-DA)
-
Western blot reagents and antibodies (e.g., for Bcl-2, Bax, cleaved caspase-3)
Procedure:
-
Culture HUVECs to 80-90% confluence in appropriate culture plates.
-
Pre-treat the cells with various concentrations of salvianolic acid for a specified duration (e.g., 24 hours).
-
Induce oxidative stress by exposing the cells to H₂O₂ (e.g., 100 µM) for a defined period (e.g., 4 hours).
-
Assess cell viability using the MTT assay.
-
Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of cytotoxicity.
-
Quantify intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.
-
Perform Western blot analysis to determine the expression levels of apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspase-3.
Signaling Pathways and Mechanisms of Action
Salvianolic acids exert their cardiovascular benefits by modulating several key signaling pathways. The following diagrams illustrate some of the most important mechanisms.
Caption: Antioxidant mechanism of Salvianolic Acids via the Nrf2-ARE pathway.
Caption: Anti-inflammatory mechanism of Salvianolic Acids via the NF-κB pathway.
Caption: Pro-survival mechanism of Salvianolic Acids via the PI3K/Akt pathway.
Caption: General experimental workflow for investigating salvianolic acids.
References
- 1. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 3. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Salvianolic acids and its potential for cardio-protection against myocardial ischemic reperfusion injury in diabetes [frontiersin.org]
- 5. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protective effect of salvianolic acid B against myocardial ischemia/reperfusion injury: preclinical systematic evaluation and meta-analysis [frontiersin.org]
- 7. Salvianolic Acid B Inhibits Ferroptosis and Apoptosis during Myocardial Ischemia/Reperfusion Injury via Decreasing the Ubiquitin-Proteasome Degradation of GPX4 and the ROS-JNK/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. greenmedinfo.com [greenmedinfo.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 12. Cardioprotective effect of Salvianolic acid B on acute myocardial infarction by promoting autophagy and neovascularization and inhibiting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Salvianolic Acids in Fibrosis Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: While the query specified Salvianolic acid H, a comprehensive literature search found no specific studies on its application in fibrosis models. Therefore, this document focuses on the extensively researched and closely related compounds, Salvianolic acid A (SAA) and Salvianolic acid B (SAB) , which are major bioactive components of Salvia miltiorrhiza (Danshen) with proven anti-fibrotic properties.
Introduction
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction. It is the common final pathway of many chronic inflammatory diseases affecting organs such as the liver, lungs, kidneys, and skin. Salvianolic acids, particularly SAA and SAB, have emerged as promising therapeutic agents for combating fibrosis. Preclinical studies have demonstrated their efficacy in various animal models of fibrosis, primarily through their anti-inflammatory, antioxidant, and direct anti-fibrotic actions. This document provides a detailed overview of their application, including quantitative data from key studies, experimental protocols, and the underlying signaling pathways.
I. Summary of Preclinical Efficacy
Salvianolic acids A and B have demonstrated significant anti-fibrotic effects across multiple organ systems in preclinical models. The data presented below is a summary of findings from various studies and should be used as a reference for experimental design.
Table 1: Efficacy of Salvianolic Acid A in Fibrosis Models
| Disease Model | Animal Model | Treatment Protocol | Key Findings | Reference |
| Pulmonary Fibrosis | Bleomycin-induced in rats | SAA daily administration | Attenuated increased alveolar wall thickness and collagen deposition. | [1] |
| Liver Fibrosis | CCl4-induced in rats | SAA (5 mg/kg) | Reduced liver fibrosis by inhibiting hepatocyte apoptosis and hepatic stellate cell (HSC) activation. | [2] |
| Renal Fibrosis | 5/6 nephrectomized rats | SAA treatment | Ameliorated kidney fibrosis through inhibition of NF-κB and p38 MAPK signaling pathways. | [3] |
Table 2: Efficacy of Salvianolic Acid B in Fibrosis Models
| Disease Model | Animal Model | Treatment Protocol | Key Findings | Reference |
| Pulmonary Fibrosis | Bleomycin-induced in mice | SAB treatment | Inhibited inflammatory cell infiltration, alveolar structure disruption, and collagen deposition. | [4][5] |
| Liver Fibrosis | CCl4-induced in rats | SAB (10 mg/kg and 20 mg/kg) | Reduced serum levels of ALT, AST, TBIL, HA, LN, IV-C, and PIIIP. | [6] |
| Liver Fibrosis | Diethylnitrosamine (DEN)-induced in mice | Graded doses of SAB | Alleviated histopathological characteristics and decreased protein levels of α-SMA, Collagen I, and TGF-β1. | |
| Renal Fibrosis | Unilateral Ureteral Obstruction (UUO) and Aristolochic Acid Nephropathy (AAN) in mice | SAB (10 mg/kg/d, i.p.) for 2-4 weeks | Reduced renal interstitial collagen deposition and suppressed expression of fibrotic markers (FN and α-SMA). | |
| Skin Fibrosis | Bleomycin-induced Systemic Sclerosis (SSc) in mice | SAB treatment | Alleviated skin thickness and reduced collagen deposition. |
II. Key Signaling Pathways Modulated by Salvianolic Acids
Salvianolic acids exert their anti-fibrotic effects by modulating several key signaling pathways involved in the pathogenesis of fibrosis. The primary target is the Transforming Growth Factor-β (TGF-β) pathway, a master regulator of fibrosis.
TGF-β Signaling Pathway
TGF-β is a potent pro-fibrotic cytokine that, upon binding to its receptor, initiates a signaling cascade through the phosphorylation of Smad proteins (Smad2/3). Phosphorylated Smads then translocate to the nucleus to regulate the transcription of target genes, including those encoding ECM proteins like collagen. Salvianolic acids have been shown to inhibit both the canonical Smad-dependent and non-canonical Smad-independent (e.g., MAPK) pathways.[4][5]
Diagram of the TGF-β signaling pathway and inhibition by Salvianolic Acids.
Other Relevant Pathways
-
NF-κB Signaling: Salvianolic acids can inhibit the activation of NF-κB, a key transcription factor involved in inflammation, which is a major driver of fibrosis.[6]
-
PDGFRβ Signaling: Salvianolic acid B has been shown to directly target and inhibit the Platelet-Derived Growth Factor Receptor β (PDGFRβ) signaling pathway, which is crucial for the activation of hepatic stellate cells.
-
PI3K/AKT/mTOR Pathway: Salvianolic acid A has been found to inhibit this pathway, which is involved in cell proliferation and survival, thereby preventing the activation of hepatic stellate cells.[2]
III. Experimental Protocols
The following are generalized protocols for inducing and assessing fibrosis in preclinical models, based on methodologies cited in the literature. Specific parameters may need to be optimized for individual experimental setups.
A. Induction of Fibrosis Models
1. Bleomycin-Induced Pulmonary Fibrosis (Mouse/Rat)
This is a widely used model to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapies.
Workflow for Bleomycin-Induced Pulmonary Fibrosis Model.
2. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis (Rat/Mouse)
This is a classic and robust model for inducing liver fibrosis through chemical injury.
-
Induction: Administer CCl4 (e.g., 1-2 mL/kg, i.p.) diluted in a vehicle like corn oil, twice weekly for 4-8 weeks.
-
Treatment: Salvianolic acid A or B can be administered daily via oral gavage or intraperitoneal injection, starting either before or after the initiation of CCl4 treatment to assess prophylactic or therapeutic effects, respectively.
-
Endpoint Analysis: At the end of the study period, collect blood for serum biomarker analysis (ALT, AST, etc.) and liver tissue for histology and molecular analysis.
3. Unilateral Ureteral Obstruction (UUO)-Induced Renal Fibrosis (Mouse/Rat)
This model induces rapid and progressive renal fibrosis in the obstructed kidney.
-
Procedure: Under anesthesia, perform a laparotomy to expose the left kidney and ureter. Ligate the left ureter at two points. The contralateral (right) kidney serves as an internal control.
-
Treatment: Administer the test compound (e.g., Salvianolic acid B) daily.
-
Endpoint Analysis: Harvest the kidneys at specific time points (e.g., 7, 14, or 21 days post-ligation) for analysis.
B. Key Analytical Methods
1. Histological Analysis
-
Masson's Trichrome Staining: To visualize collagen deposition (stains blue/green).
-
Sirius Red Staining: For quantification of collagen fibers under polarized light.
-
Hematoxylin and Eosin (H&E) Staining: To assess overall tissue morphology and inflammation.
2. Immunohistochemistry (IHC) / Immunofluorescence (IF)
-
Primary Antibodies:
-
α-Smooth Muscle Actin (α-SMA): A marker for activated myofibroblasts.
-
Collagen I/III: To detect specific types of collagen.
-
Fibronectin: Another ECM protein.
-
-
Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval).
-
Block non-specific binding sites.
-
Incubate with the primary antibody overnight at 4°C.
-
Incubate with a secondary antibody conjugated to an enzyme (for IHC) or a fluorophore (for IF).
-
Develop with a chromogen (IHC) or mount with an anti-fade medium containing a nuclear counterstain like DAPI (IF).
-
Image using a microscope.
-
3. Western Blotting
To quantify the protein expression levels of key signaling molecules (e.g., TGF-β, p-Smad2/3, α-SMA).
-
Procedure:
-
Extract total protein from tissue or cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize protein levels to a loading control (e.g., GAPDH or β-actin).
-
4. Real-Time Quantitative PCR (RT-qPCR)
To measure the mRNA expression levels of fibrotic genes.
-
Procedure:
-
Isolate total RNA from tissues or cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., Gapdh or Actb).
-
IV. Conclusion
Salvianolic acids A and B have demonstrated robust anti-fibrotic activity in a variety of preclinical models. Their mechanism of action is multi-faceted, involving the inhibition of key pro-fibrotic signaling pathways such as TGF-β/Smad and PDGFRβ, as well as exerting antioxidant and anti-inflammatory effects. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of these compounds in fibrotic diseases. Further research, particularly well-designed clinical trials, is warranted to translate these promising preclinical findings into effective therapies for patients suffering from fibrotic conditions.
References
- 1. Inhibitory effects of salvianolic acid B on CCl(4)-induced hepatic fibrosis through regulating NF-κB/IκBα signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. 3'-O-(8''-Z-Caffeoyl)Rosmarinic Acid | C27H22O12 | CID 10052949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
Total Synthesis of Salvianolic Acid H and its Derivatives: A Detailed Guide for Researchers
Application Notes and Protocols
Introduction to Salvianolic Acid H
This compound is a polyphenolic compound and a member of the salvianolic acids, a class of water-soluble bioactive components isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza). These compounds are known for their potent antioxidant, anti-inflammatory, and cardioprotective properties.[1][2] this compound, along with its isomer Salvianolic acid I, is biosynthetically derived from the esterification of caffeic acid and danshensu (B613839) (3,4-dihydroxyphenyllactic acid).[3] The complex structure and promising biological activities of salvianolic acids make them attractive targets for total synthesis and derivatization in the pursuit of novel therapeutic agents.
Proposed Total Synthesis Route for this compound
Drawing inspiration from the successful total synthesis of other salvianolic acids, such as Salvianolic acid C and N, a plausible synthetic strategy for this compound can be devised.[2][4] The core of this strategy involves the synthesis of key building blocks, followed by their strategic coupling and final deprotection. The key reactions would likely involve the formation of a benzofuran (B130515) core, followed by esterification with a protected danshensu derivative.
A potential retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis of this compound.
Key Experimental Protocols
The following are detailed, generalized protocols for the key transformations envisioned in the total synthesis of this compound. These are based on established procedures for analogous compounds.
Protocol 1: Synthesis of the Benzofuran Core via Sonogashira Coupling and Cyclization
This protocol is adapted from the synthesis of the benzofuran core of Salvianolic acid C.[2]
-
Sonogashira Coupling:
-
To a solution of a suitably protected iodophenol derivative (1.0 eq) and a protected caffeic acid alkyne (1.2 eq) in a 2:1 mixture of THF and Et3N, add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.1 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12 hours.
-
Upon completion (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to yield the coupled product.
-
-
Intramolecular Cyclization:
-
Dissolve the coupled product (1.0 eq) in anhydrous DMF.
-
Add a suitable base, such as potassium carbonate (2.0 eq).
-
Heat the mixture to 80°C for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the benzofuran core.
-
Protocol 2: Esterification and Deprotection
-
Esterification:
-
Dissolve the synthesized benzofuran carboxylic acid derivative (1.0 eq) and a protected danshensu derivative (1.1 eq) in anhydrous CH2Cl2.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reaction at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the protected this compound.
-
-
Deprotection:
-
Dissolve the protected this compound in a suitable solvent (e.g., CH2Cl2 or THF).
-
For benzyl (B1604629) protecting groups, perform hydrogenolysis using H2 gas and a palladium on carbon (Pd/C) catalyst.
-
For silyl (B83357) protecting groups, use a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).
-
Monitor the reaction by TLC. Upon completion, filter the catalyst (if applicable) and concentrate the solvent.
-
Purify the final product by preparative HPLC to yield this compound.
-
Synthesis of this compound Derivatives
The modular nature of the proposed synthesis allows for the facile generation of derivatives. By modifying the starting materials (iodophenol, caffeic acid alkyne, and danshensu derivatives), a variety of analogs can be synthesized to explore structure-activity relationships (SAR).
Table 1: Examples of Synthetic Derivatives and their Potential Modifications
| Derivative Type | Modification Strategy | Starting Material to Modify | Potential Biological Target |
| Alkyl Esters | Esterification with various alcohols | Protected Danshensu | Improved bioavailability |
| Amides | Amide coupling with various amines | Benzofuran carboxylic acid | Enhanced target binding |
| Halogenated Analogs | Use of halogenated phenols | Iodophenol derivative | Altered metabolic stability |
| Modified Benzofuran | Introduction of different substituents | Iodophenol or Caffeic acid alkyne | Modulate antioxidant activity |
Biological Activities and Signaling Pathways
Salvianolic acids and their derivatives exhibit a wide range of biological activities, primarily attributed to their antioxidant and anti-inflammatory effects.[1][5] These compounds have been shown to modulate multiple signaling pathways implicated in various diseases, including cancer and cardiovascular disorders.
Signaling Pathways Modulated by Salvianolic Acids:
-
PI3K/Akt Pathway: Salvianolic acids can inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer cells, leading to decreased cell proliferation and survival.[5]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, involved in cell growth and differentiation, is another target. Modulation of this pathway can contribute to the anti-cancer effects of these compounds.[3]
-
NF-κB Pathway: Salvianolic acids can suppress the activation of NF-κB, a key regulator of inflammation, thereby exerting their anti-inflammatory effects.[1]
Caption: Signaling pathways modulated by salvianolic acids.
Quantitative Data Summary
The following table summarizes key quantitative data that would be expected from the successful synthesis of this compound and its derivatives, based on reported data for similar compounds.
Table 2: Expected Quantitative Data for this compound Synthesis
| Step | Transformation | Reagents | Expected Yield (%) | Analytical Data |
| 1 | Sonogashira Coupling | Pd(PPh3)2Cl2, CuI | 70-85 | 1H NMR, 13C NMR, HRMS |
| 2 | Intramolecular Cyclization | K2CO3 | 60-75 | 1H NMR, 13C NMR, HRMS |
| 3 | Esterification | DCC, DMAP | 75-90 | 1H NMR, 13C NMR, HRMS |
| 4 | Deprotection | H2, Pd/C or TBAF | 50-70 | 1H NMR, 13C NMR, HRMS, HPLC |
Conclusion
The total synthesis of this compound represents a significant challenge in natural product chemistry. The proposed synthetic route, leveraging established methodologies, provides a solid framework for achieving this goal. The ability to synthesize this compound and its derivatives will open new avenues for in-depth biological evaluation and the development of novel therapeutic agents for a range of diseases. This guide serves as a valuable resource for researchers embarking on this exciting area of chemical and pharmacological research.
References
- 1. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formal total synthesis of salvianolic acid N - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Salvianolic Acid H as a Chemical Probe for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acid H, a member of the water-soluble phenolic acid compounds derived from Salvia miltiorrhiza (Danshen), presents a compelling starting point for the development of chemical probes to elucidate novel biological targets.[1][2] Like other salvianolic acids, it is presumed to possess significant antioxidant and anti-inflammatory properties, making it a valuable tool for investigating the molecular mechanisms underlying these effects.[1][3] The use of natural products as chemical probes offers a powerful approach to identify their protein targets, thereby unraveling their mechanisms of action and paving the way for new therapeutic strategies.[4][5][6]
This document provides detailed application notes and protocols for the proposed use of this compound as a chemical probe for target identification. The methodologies described are based on established chemical proteomics workflows and can be adapted for various research applications.
Data Presentation
While specific quantitative data for this compound is not yet widely available, the following tables summarize the known biological activities and target interactions of closely related salvianolic acids (A and B) to provide a frame of reference.
Table 1: Summary of Reported IC50 Values for Salvianolic Acids A and B
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Salvianolic acid A | HeLa (Cervical Cancer) | Anti-proliferative | ~5-30 | [7] |
| Salvianolic acid A | DU145 (Prostate Cancer) | Anti-proliferative | ~5-30 | [7] |
| Salvianolic acid A | H1975 (Lung Cancer) | Anti-proliferative | ~5-30 | [7] |
| Salvianolic acid A | A549 (Lung Cancer) | Anti-proliferative | ~5-30 | [7] |
| Salvianolic acid B | Urease | Enzyme Inhibition | 192.26 ± 0.21 µg/mL | [8] |
Table 2: Binding Affinity of a Related Compound (Rosmarinic Acid)
| Compound | Target | Method | K_d_ (µM) | Reference |
| Rosmarinic Acid | TRPC1 | Surface Plasmon Resonance | 1.27 | [9][10] |
Proposed Signaling Pathways for this compound
Based on the known activities of other salvianolic acids, this compound is hypothesized to modulate key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Caption: Putative signaling pathways modulated by this compound.
Experimental Protocols
I. Synthesis of a this compound-based Chemical Probe
To utilize this compound for target identification, it must first be functionalized with an appropriate tag for affinity purification (e.g., biotin) or visualization (e.g., a fluorophore) and "click" chemistry (e.g., an alkyne or azide). This protocol outlines a general strategy for the synthesis of a biotinylated this compound probe.
Workflow for Probe Synthesis:
References
- 1. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Natural Products as Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Screening of rosmarinic acid from Salvia miltiorrhizae acting on the novel target TRPC1 based on the ‘homology modelling–virtual screening–molecular docking–affinity assay–activity evaluation’ method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Salvianolic Acid H
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the aqueous solubility of Salvianolic acid H.
FAQs: Understanding and Improving this compound Solubility
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a polyphenolic compound and a member of the salvianolic acid family, which are known for their various biological activities. Like many polyphenolic compounds, this compound is characterized by a complex structure with multiple aromatic rings and hydroxyl groups, which can lead to poor water solubility. This limited aqueous solubility can be a significant hurdle in experimental assays and preclinical development, affecting bioavailability and uniform dosing.
Q2: I am observing precipitation of this compound in my aqueous buffer. What are the immediate troubleshooting steps?
If you observe precipitation, consider the following:
-
Verify Complete Initial Dissolution: Ensure your stock solution in an organic solvent (like DMSO or ethanol) is fully dissolved before adding it to the aqueous buffer. Gentle warming or sonication can aid in dissolving the stock.
-
Reduce Final Concentration: The precipitation might be due to exceeding the solubility limit in the final aqueous medium. Try lowering the final concentration of this compound in your experiment.
-
Control the Dilution Process: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to avoid localized high concentrations that can cause immediate precipitation (a phenomenon known as "solvent shock").
-
Adjust the pH: The solubility of phenolic compounds is often pH-dependent. Increasing the pH can deprotonate the phenolic hydroxyl groups, leading to a more soluble phenolate (B1203915) form[1][2].
Q3: Can I use a co-solvent to improve the solubility of this compound in my aqueous medium?
Yes, using a co-solvent is a common strategy. A small percentage of a water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), can be added to the aqueous buffer to increase the solubility of hydrophobic compounds. However, it is crucial to first determine the tolerance of your specific biological system (e.g., cells, enzymes) to the chosen co-solvent, as it may introduce toxicity or interfere with the assay.
Q4: How does pH adjustment enhance the solubility of phenolic compounds like this compound?
Salvianolic acids are weakly acidic due to their phenolic hydroxyl groups. In an aqueous solution, the pH of the medium will determine the ionization state of these groups.
-
At acidic to neutral pH: The phenolic hydroxyl groups are protonated (-OH), and the molecule is less polar, resulting in lower aqueous solubility.
-
At alkaline pH: The phenolic hydroxyl groups are deprotonated to form phenolate ions (-O⁻), which are more polar and thus more soluble in water[1][2].
Therefore, carefully increasing the pH of your buffer can significantly improve the solubility of this compound. It is essential to consider the pH stability of the compound and the pH compatibility of your experimental system.
Q5: What are cyclodextrins and how can they be used to solubilize this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like this compound, forming a water-soluble "inclusion complex"[1]. This complex effectively increases the apparent water solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of organic stock in aqueous buffer | Solvent shock; exceeding solubility limit. | Add the stock solution dropwise into the vortexing buffer. Reduce the final concentration of this compound. Consider warming the buffer slightly. |
| Inconsistent results between experimental replicates | Incomplete dissolution of stock solution; precipitation during intermediate dilution steps. | Ensure the stock solution is fully dissolved before use (gentle sonication may help). Visually inspect for any precipitation at each dilution step. Prepare fresh dilutions for each experiment. |
| Low or no biological activity observed | Poor solubility leading to low effective concentration; degradation of the compound. | Confirm the solubility of this compound in your experimental medium. Use a solubilization enhancement technique (e.g., pH adjustment, cyclodextrins). Protect solutions from light and use freshly prepared solutions, as polyphenols can be unstable. |
| Cell toxicity or assay interference | High concentration of organic co-solvent (e.g., DMSO). | Determine the maximum tolerated co-solvent concentration for your specific cell line or assay. If possible, reduce the co-solvent concentration or use an alternative solubilization method like cyclodextrin (B1172386) complexation. |
Experimental Protocols
Protocol 1: Solubility Enhancement using pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.4, 8.0, 9.0). Ensure the buffer system is appropriate for your experimental model.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
Solubility Determination: Add an excess amount of this compound to each buffer and stir at a constant temperature for 24 hours to ensure equilibrium.
-
Sample Analysis: Centrifuge the samples to pellet the undissolved compound. Dilute the supernatant and analyze the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.
-
Data Interpretation: Plot the solubility of this compound as a function of pH to determine the optimal pH for your experiments.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in your desired buffer.
-
This compound Solution: Dissolve this compound in a minimal amount of a volatile organic solvent like ethanol.
-
Complexation: Slowly add the this compound solution to the stirring HP-β-CD solution.
-
Solvent Evaporation: Continue stirring the mixture at room temperature, protected from light, for 24-48 hours to allow for complex formation and evaporation of the organic solvent.
-
Lyophilization (Optional): For a solid complex, freeze-dry the resulting aqueous solution.
-
Solubility Assessment: Determine the aqueous solubility of the prepared complex and compare it to that of the free this compound.
Quantitative Data
| Solvent | Approximate Solubility of Salvianolic Acid B |
| Water (pH not specified) | ≥5 mg/mL |
| PBS (pH 7.2) | ~1 mg/mL[3] |
| Ethanol | ~10 mg/mL[3] |
| DMSO | ~20 mg/mL[3] |
| Dimethylformamide (DMF) | ~20 mg/mL[3] |
Note: This data is for Salvianolic acid B and should be used as a general reference. The actual solubility of this compound may differ.
Visualizations
Caption: Experimental workflow for enhancing the aqueous solubility of this compound.
Caption: Formation of a water-soluble inclusion complex between this compound and cyclodextrin.
References
Technical Support Center: Enhancing the Stability of Salvianolic Acid H in Solution
Welcome to the technical support center for Salvianolic acid H. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution during experiments. The information provided is based on the current scientific literature for salvianolic acids, primarily Salvianolic acid A and B, as specific stability data for this compound is limited. It is presumed that this compound shares similar stability characteristics with other members of the salvianolic acid family.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of salvianolic acids, and likely this compound, is significantly influenced by several factors:
-
pH: Salvianolic acids are more stable in acidic conditions and degrade more rapidly in neutral to alkaline solutions.
-
Temperature: Higher temperatures accelerate the degradation of salvianolic acids.[1][2]
-
Solvent: Aqueous solutions, particularly at physiological pH, can lead to significant degradation.[3][4] Organic solvents like DMSO and ethanol (B145695), or specialized solvents like deep eutectic solvents (DES), can offer improved stability.[5][6]
-
Light and Oxygen: As with many phenolic compounds, exposure to light and oxygen can promote oxidative degradation.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For short-term use, dissolving this compound in an organic solvent such as DMSO, ethanol, or dimethyl formamide (B127407) (DMF) is recommended.[6] For longer-term storage, it is best to store the compound as a dry powder at -20°C.[6] If an aqueous solution is necessary for your experiment, it should be prepared fresh and used immediately. Storing aqueous solutions for more than one day is not recommended.[6]
Q3: Can I use aqueous buffers to dissolve this compound?
A3: While this compound is water-soluble, its stability in aqueous buffers, especially at neutral or alkaline pH, is poor.[4] If an aqueous buffer is required, it is crucial to use a low pH buffer (ideally pH 4.0) and to prepare the solution immediately before use.
Q4: Are there any stabilizing agents I can add to my this compound solution?
A4: The use of deep eutectic solvents (DESs), such as a choline (B1196258) chloride-glycerol mixture, has been shown to significantly enhance the stability of Salvianolic acid B compared to water or ethanol solutions.[5][7] The water content in the DES solution is a critical factor, with lower water content providing better stability.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity of this compound in my cell culture experiment. | Degradation of this compound in the culture medium (typically at physiological pH ~7.4). | Prepare a concentrated stock solution in DMSO. Dilute the stock solution in the cell culture medium immediately before adding it to the cells. Minimize the incubation time as much as possible. |
| Inconsistent results in my in-vitro assays. | Instability of this compound in the assay buffer. | Prepare fresh solutions for each experiment. Use a buffer with a slightly acidic pH if compatible with your assay. Consider using a stabilizing co-solvent if your assay permits. |
| Precipitation of this compound when diluting a DMSO stock in aqueous buffer. | The concentration of the organic solvent is too high in the final solution, causing the compound to crash out. | Ensure the final concentration of DMSO is low (typically <0.5%) to maintain solubility and minimize solvent-induced artifacts. |
| Color change observed in the this compound solution over time. | Oxidative degradation of the phenolic structure. | Protect the solution from light by using amber vials or covering the container with aluminum foil. Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound to minimize dissolved oxygen. |
Quantitative Data Summary
Table 1: Solubility of Salvianolic Acids
| Compound | Solvent | Solubility | Reference |
| Salvianolic acid A | DMSO | 99 mg/mL (200.22 mM) | [8] |
| Water | 99 mg/mL (200.22 mM) | [8] | |
| Ethanol | 99 mg/mL (200.22 mM) | [8] | |
| Salvianolic acid B | Ethanol | ~10 mg/mL | [6] |
| DMSO | ~20 mg/mL | [6] | |
| DMF | ~20 mg/mL | [6] | |
| PBS (pH 7.2) | ~1 mg/mL | [6] | |
| H₂O | ≥5 mg/mL | [9] |
Table 2: Stability of Salvianolic Acid B Under Different Conditions
| Condition | Observation | Reference |
| Solid state, packaged in aluminum foil, 40°C, 75% RH | Stable for 6 months | [3] |
| Solid state, open exposure, 60°C or high humidity | Degradation observed | [3] |
| Normal saline solution, accelerated conditions | Severe degradation | [3] |
| Aqueous solution, 4°C | Stable for 30 hours | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
-
Solvent Selection: Choose a high-purity, anhydrous solvent such as DMSO or ethanol.
-
Inert Atmosphere: To minimize oxidation, purge the solvent with a stream of inert gas (nitrogen or argon) for 5-10 minutes.
-
Dissolution: Weigh the desired amount of this compound powder and dissolve it in the purged solvent to prepare a concentrated stock solution (e.g., 10-20 mg/mL).
-
Storage: Aliquot the stock solution into small, amber glass vials. Store the vials at -20°C or -80°C for long-term storage.
-
Handling: When using the stock solution, thaw an aliquot quickly and keep it on ice. Avoid repeated freeze-thaw cycles.
Protocol 2: Stability Assessment of this compound in Solution using HPLC
-
Solution Preparation: Prepare solutions of this compound in the desired solvents or buffers (e.g., water, PBS pH 7.4, acidic buffer pH 4.0) at a known concentration.
-
Incubation: Incubate the solutions under different conditions (e.g., 4°C, 25°C, 37°C) and protect them from light.
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
HPLC Analysis: Analyze the samples using a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. The degradation can be expressed as the percentage of the remaining compound relative to the initial concentration.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Generalized degradation pathways for salvianolic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Improved stability of salvianolic acid B from Radix Salviae miltiorrhizae in deep eutectic solvents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Poor Bioavailability of Salvianolic Acid H
This center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of Salvianolic acid H and related salvianolic acids.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound and its analogues (e.g., Salvianolic acid B) typically low?
A1: The poor oral bioavailability of this compound is multifactorial, stemming from two primary issues:
-
Chemical Instability: Salvianolic acids are phenolic compounds containing multiple ester bonds. They are highly susceptible to degradation under various conditions, including changes in pH and temperature.[1][2] In aqueous solutions, particularly under neutral or alkaline conditions, they can degrade rapidly.[1][2] Studies on the closely related Salvianolic acid B show significant degradation in normal saline solution and when exposed to high humidity or temperatures (e.g., 60°C).[1]
-
Poor Membrane Permeability: Despite being water-soluble, salvianolic acids exhibit poor absorption across the intestinal epithelium.[3] Their hydrophilic nature and molecular size hinder passive diffusion across the lipid-rich cell membranes of the gastrointestinal tract.
Q2: What are the most common strategies to improve the in vivo bioavailability of this compound?
A2: The primary strategies focus on protecting the molecule from degradation and enhancing its absorption. The most successful approaches involve advanced drug delivery systems, including:
-
Phospholipid Complexes: Forming a complex between Salvianolic acid and phospholipids (B1166683) can significantly increase its lipophilicity, thereby improving its ability to permeate intestinal membranes.
-
Nanoparticles: Encapsulating Salvianolic acid within nanoparticles, such as those made from biodegradable polymers (e.g., PLGA) or phospholipid complexes, protects it from the harsh environment of the GI tract and can facilitate absorption.[3][4]
-
Liposomes: These lipid-based vesicles can encapsulate water-soluble molecules like Salvianolic acid, shielding them from degradation and potentially enhancing their uptake by intestinal cells.[5][6]
Q3: What is a realistic expectation for bioavailability enhancement using these methods?
A3: Studies on analogous compounds provide a promising outlook. For instance, preparing a Salvianolic acid B-phospholipid complex and loading it into nanoparticles has been shown to increase the relative oral bioavailability by 286% in animal models compared to the free form. Such enhancements are attributed to both improved stability and increased intestinal absorption.
Section 2: Troubleshooting Guides
Issue 1: Very low or undetectable plasma concentrations of this compound after oral administration in animal studies.
| Potential Cause | Troubleshooting Steps |
| Degradation in Formulation | Salvianolic acids are unstable in aqueous solutions, especially at neutral or alkaline pH.[1][2] Solution: Prepare the oral gavage solution immediately before administration. Use an acidic buffer (e.g., pH 2.0-4.0) to improve stability if compatible with the experimental design. For long-term studies, consider solid formulations or lyophilized powders that are reconstituted just before use. |
| Poor Absorption | The inherent hydrophilicity of this compound limits its passage across the gut wall. Solution: Utilize an absorption-enhancing formulation. If you are not already using one, consider formulating the compound into a phospholipid complex, nanoparticle, or liposome (B1194612).[3][4][6] |
| Rapid Metabolism/Excretion | First-pass metabolism in the liver or rapid excretion can quickly clear the compound from circulation. Solution: Ensure your blood sampling schedule is frequent enough, especially at early time points (e.g., 5, 15, 30, 60 minutes post-administration), to capture the peak concentration (Cmax) before it declines.[7] |
| Analytical Method Insensitivity | The concentration in plasma may be below the limit of quantification (LOQ) of your analytical method. Solution: Validate your HPLC or LC-MS/MS method to ensure it has sufficient sensitivity. Optimize the sample preparation (e.g., liquid-liquid extraction, solid-phase extraction) to concentrate the analyte and remove interfering substances.[8] |
Issue 2: High variability in pharmacokinetic data between subjects.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Gavage Technique | Improper oral gavage can lead to dosing errors or reflux of the formulation. Solution: Ensure all personnel are properly trained in the gavage technique for the specific animal model. Administer the dose slowly and ensure the gavage needle is correctly placed. Fasting animals before dosing can help standardize gastric conditions.[9] |
| Formulation Instability/Inhomogeneity | If using a suspension (e.g., nanoparticles), the formulation may not be homogenous, leading to inconsistent dosing. Solution: Ensure the formulation is thoroughly mixed (e.g., vortexed) immediately before drawing each dose. Characterize the stability of your formulation over the duration of the dosing period. |
| Biological Variability | Natural physiological differences between animals can affect drug absorption and metabolism. Solution: Increase the number of animals per group to improve the statistical power and obtain a more reliable mean. Ensure animals are of a similar age and weight and are housed under identical conditions. |
Issue 3: HPLC/LC-MS analysis shows broad or split peaks for this compound.
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | This compound may be degrading in the collected plasma samples or during sample processing. Solution: Process blood samples immediately after collection. Centrifuge at 4°C, and store plasma at -80°C. Keep samples on ice during preparation. Add a stabilizing agent like an antioxidant or use an acidic buffer if compatible with the extraction method. |
| Incompatibility of Injection Solvent | The solvent used to dissolve the extracted sample may be too strong or incompatible with the mobile phase. Solution: Whenever possible, dissolve the final extract in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume to minimize peak distortion.[10] |
| Column Contamination | Buildup of plasma proteins or lipids on the column can degrade performance. Solution: Use a guard column and implement a robust sample clean-up procedure (e.g., protein precipitation followed by solid-phase extraction). Flush the column regularly according to the manufacturer's instructions.[11] |
Section 3: Comparative Pharmacokinetic Data
The following table summarizes representative pharmacokinetic data for Salvianolic Acid B (a close analogue of this compound), comparing a standard formulation to an enhanced nano-formulation. This illustrates the potential improvement in oral bioavailability.
| Formulation | Dose | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) | Relative Bioavailability (%) | Animal Model |
| Free Salvianolic Acid B | 500 mg/kg | 0.9 | 45 | 257 | 100% (Reference) | Rats |
| Salvianolic Acid B - Phospholipid Complex Nanoparticles | 450 mg/kg | 3.4 | 75 | 664 | 286% | Rats |
Data compiled from published studies. Absolute values can vary based on experimental conditions.
Section 4: Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol describes a standard thin-film hydration method for encapsulating a water-soluble compound like this compound.
Materials:
-
This compound (SAH)
-
Phosphatidylcholine (e.g., P90G)
-
Cholesterol
-
DSPE-PEG(2000) (for PEGylated liposomes)
-
Chloroform, Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator, bath sonicator, probe sonicator (optional)
Methodology:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. For PEGylated liposomes, include DSPE-PEG(2000) at 5 mol% of the total lipid content.[12]
-
Attach the flask to a rotary evaporator. Remove the organic solvents under reduced pressure at a temperature above the lipid's transition temperature to create a thin, uniform lipid film on the flask wall.
-
Dry the film under a high vacuum for at least 2 hours to remove residual solvent.[12]
-
-
Hydration:
-
Prepare a solution of this compound in PBS (pH 7.4) at the desired concentration.
-
Hydrate the lipid film by adding the SAH solution to the flask. Rotate the flask gently at a temperature above the lipid transition temperature for 1-2 hours until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).[12]
-
-
Size Reduction (Homogenization):
-
To achieve a uniform size distribution of small unilamellar vesicles (SUVs), sonicate the MLV suspension. This can be done using a bath sonicator or, more effectively, a probe sonicator. Keep the suspension on ice to prevent overheating and degradation of the lipid and drug.
-
-
Purification:
-
Remove the unencapsulated (free) this compound from the liposome suspension using size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis against PBS.[5]
-
Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats
This protocol provides a general workflow for assessing the plasma concentration-time profile of a this compound formulation after oral administration.
Materials & Equipment:
-
Sprague-Dawley rats (e.g., 250-300g)
-
This compound formulation
-
Oral gavage needles
-
Blood collection tubes (e.g., containing K2-EDTA anticoagulant)
-
Centrifuge (refrigerated)
-
Pipettes and storage vials
-
Anesthesia (if required for blood sampling route)
Methodology:
-
Acclimation and Fasting:
-
Acclimate animals for at least one week under controlled conditions (12-h light/dark cycle, stable temperature and humidity).[7]
-
Fast rats overnight (approx. 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Weigh each animal to calculate the precise dose volume.
-
Administer the this compound formulation accurately via oral gavage. Record the exact time of administration for each animal.
-
-
Blood Sampling:
-
Collect blood samples (approx. 200-250 µL per sample) at predetermined time points.[13] A typical schedule for an oral drug might be: pre-dose (0), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, and 24 hr.[14]
-
Common blood sampling sites in rats include the saphenous vein, tail vein, or subclavian vein.[9][13] The chosen method should minimize stress to the animal.
-
Place blood into pre-chilled anticoagulant tubes.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10-15 minutes at 4°C) to separate the plasma.[13]
-
Carefully transfer the supernatant (plasma) to a clean, labeled microcentrifuge tube.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for each animal.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Section 5: Visualizations (Diagrams)
// Nodes SAH [label="this compound\n(Oral Administration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stomach [label="Stomach\n(Acidic pH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intestine [label="Intestine\n(Neutral/Alkaline pH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Degradation [label="Chemical Degradation\n(Hydrolysis of Esters)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape="octagon"]; Absorption [label="Poor Intestinal\nAbsorption", fillcolor="#EA4335", fontcolor="#FFFFFF", shape="octagon"]; Metabolism [label="First-Pass\nMetabolism (Liver)", fillcolor="#FBBC05", fontcolor="#202124"]; Systemic [label="Low Systemic\nBioavailability", fillcolor="#EA4335", fontcolor="#FFFFFF", shape="doublecircle"];
// Edges SAH -> Stomach; Stomach -> Intestine; Intestine -> Degradation [label="High Instability"]; Intestine -> Absorption [label="High Hydrophilicity"]; Degradation -> Systemic [style=dashed, color="#5F6368"]; Absorption -> Metabolism; Metabolism -> Systemic [label="Reduced Drug Level"];
} dot Caption: Factors contributing to the poor oral bioavailability of this compound.
// Edges Nano -> Oral; Oral -> Protection; Oral -> Enhanced; Protection -> Improved; Enhanced -> Improved; } dot Caption: Workflow for improving this compound bioavailability using nano-formulations.
// Edges start -> check_formulation; start -> check_pk; start -> check_analysis;
check_formulation -> sol_formulation [label="If 'No'"]; check_pk -> sol_pk [label="If 'No'"]; check_analysis -> sol_analysis [label="If 'No'"]; } dot Caption: Troubleshooting workflow for unexpectedly low plasma levels of this compound.
References
- 1. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanisms of phospholipid complex loaded nanoparticles enhancing the oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Salvianolic acid B and its liposomal formulations: anti-hyperalgesic activity in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC determination and pharmacokinetic studies of salvianolic acid B in rat plasma after oral administration of Radix Salviae Miltiorrhizae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lar.fsu.edu [lar.fsu.edu]
- 10. eclass.uoa.gr [eclass.uoa.gr]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. benchchem.com [benchchem.com]
- 13. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 14. fda.gov [fda.gov]
Technical Support Center: Optimizing Dosage and Administration of Salvianolic Acids in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with salvianolic acids in rat models. Please note that while the topic specifies Salvianolic Acid H, the available research literature predominantly focuses on other analogues such as Salvianolic Acid A (Sal A), Salvianolic Acid B (Sal B), and Salvianolic Acid D (SalD). The principles, protocols, and troubleshooting advice provided here are based on the extensive data available for these well-studied compounds and are expected to be highly relevant for optimizing experiments with other salvianolic acid analogues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How should I prepare Salvianolic acid for administration to rats? I'm facing solubility issues.
A1: Salvianolic acids are generally water-soluble polyphenolic compounds[1][2]. However, achieving the desired concentration for in vivo studies can sometimes be challenging.
-
For Oral Administration (Gavage):
-
Salvianolic acid B can be dissolved in saline[3].
-
For other salvianolic acids, if solubility in saline is limited, consider using aqueous buffers. The solubility of Salvianolic acid B in PBS (pH 7.2) is approximately 1 mg/mL[4].
-
It is recommended to prepare fresh solutions before each administration due to potential stability issues in aqueous solutions[5].
-
-
For Intravenous (IV) Administration:
-
Solutions for IV injection must be sterile and particle-free. Dissolving the compound in sterile normal saline is the standard approach[5].
-
If higher concentrations are needed, organic solvents like DMSO or ethanol (B145695) can be used to create a stock solution. However, it is critical to dilute the stock solution significantly with an aqueous buffer or isotonic saline before injection to minimize solvent toxicity[4]. Ensure the final concentration of the organic solvent is physiologically insignificant[4].
-
-
Troubleshooting Tip: If you encounter persistent solubility problems, gently warming the solution or using a sonicator can aid dissolution. Always visually inspect the solution for complete dissolution before administration.
Q2: What are the stability considerations for Salvianolic acids?
A2: Stability is a critical factor, particularly for Salvianolic acid B.
-
Solid State: When packaged in sealed, protected containers (like aluminum foil bags), solid Sal B is stable for at least 6 months under accelerated conditions (40°C, 75% relative humidity)[5]. However, degradation occurs when the solid is openly exposed to high heat (60°C) or high humidity[5]. It is recommended to store the solid compound at -20°C[4].
-
Aqueous Solutions: Salvianolic acid B shows poor stability and undergoes severe degradation in normal saline solution under accelerated conditions[5][6]. This suggests that salvianolic acids are more suitable for solid formulations rather than liquid ones for long-term storage[5].
-
Experimental Tip: Always prepare aqueous solutions fresh on the day of the experiment. For long-term studies requiring repeated administration, consider preparing a new solution batch daily[3].
Q3: What is a typical dosage range for Salvianolic acids in rats?
A3: The optimal dosage depends on the specific salvianolic acid, the administration route, and the experimental model. Published studies provide a good starting point:
-
Oral Administration (p.o.):
-
Salvianolic Acid A: Doses of 5, 10, and 20 mg/kg have been used in pharmacokinetic studies[7][8]. A dose of 10 mg/kg was used for long-term administration in an ischemic stroke model[9].
-
Salvianolic Acid B: Doses of 10, 30, and 50 mg/kg were administered intragastrically to study epidural fibrosis, with 50 mg/kg showing the most significant effect[3][10]. A much higher dose of 500 mg/kg was used in a bioavailability study[11].
-
Salvianolic Acid D: A dose of 4 mg/kg was used for oral pharmacokinetic analysis[12][13].
-
-
Intravenous Administration (i.v.):
-
Salvianolic Acid A: A low dose of 50 µg/kg was used as a reference for bioavailability calculations[7][8]. Doses ranging from 0.3 to 3 mg/kg have been used to study cardioprotective effects[14].
-
Salvianolic Acid B: A dose of 100 mg/kg was used in a bioavailability study[11].
-
Salvianolic Acid D: Doses of 0.25, 0.5, and 1 mg/kg have been evaluated in pharmacokinetic studies[12][13].
-
Q4: What is the expected bioavailability of Salvianolic acids in rats? Why is it so low?
A4: A significant challenge in working with salvianolic acids is their extremely low oral bioavailability.
-
Salvianolic Acid A: The absolute oral bioavailability in rats is calculated to be only 0.39–0.52%[7][8].
-
Salvianolic Acid B: The oral bioavailability in freely moving rats was found to be approximately 2.3%[11][12].
-
Salvianolic Acid D: Bioavailability was calculated to be 4.16%[12][13].
The poor bioavailability is likely due to poor absorption from the small intestine[12]. For instance, a large percentage of administered Sal B remains in the gastrointestinal tract even 4 hours after oral administration[12]. Instability in the alkaline environment of the intestine may also contribute to the low bioavailability of compounds like Sal A[7].
Q5: Are there any strategies to improve the bioavailability of Salvianolic acids?
A5: Yes, researchers are exploring various approaches.
-
Co-administration: One study showed that co-administration with borneol significantly increased the bioavailability of Sal A and Sal B, likely by enhancing intestinal absorption and inhibiting metabolism[15].
-
Alternative Administration Routes: Pulmonary administration has been shown to dramatically increase the bioavailability of Sal B by at least 10-fold compared to oral administration[16].
-
Novel Formulations: While not detailed in the provided search results, formulating salvianolic acids into nanoparticles, liposomes, or other drug delivery systems is a common strategy to improve the bioavailability of poorly absorbed compounds.
Data Presentation: Pharmacokinetic Parameters in Rats
The following tables summarize key pharmacokinetic parameters for various salvianolic acids in Sprague-Dawley rats, providing a basis for experimental design.
Table 1: Pharmacokinetics of Salvianolic Acid A (Sal A) in Rats
| Administration Route | Dose | Cmax (Peak Concentration) | Tmax (Time to Peak) | AUC (0-t) (Area Under Curve) | Absolute Bioavailability (F) | Reference |
| Oral (p.o.) | 5 mg/kg | 31.53 µg/L | ~1 h | 105.93 µg/L·h | 0.39 - 0.52% | [7] |
| Oral (p.o.) | 10 mg/kg | 57.39 µg/L | ~1 h | 167.18 µg/L·h | 0.39 - 0.52% | [7] |
| Oral (p.o.) | 20 mg/kg | 111.91 µg/L | ~1 h | 317.11 µg/L·h | 0.39 - 0.52% | [7] |
| Intravenous (i.v.) | 50 µg/kg | - | - | - | - | [7][8] |
Table 2: Pharmacokinetics of Salvianolic Acid B (Sal B) in Rats
| Administration Route | Dose | Cmax (Peak Concentration) | Tmax (Time to Peak) | AUC | Absolute Bioavailability (F) | Reference |
| Oral (p.o.) | 500 mg/kg | 1.5 µg/mL | 0.5 - 1 h | 582 ± 222 min·µg/mL | 2.3% | [11][14] |
| Intravenous (i.v.) | 100 mg/kg | ~910 µg/mL | - | 5030 ± 565 min·µg/mL | - | [11][14] |
Table 3: Pharmacokinetics of Salvianolic Acid D (SalD) in Rats
| Administration Route | Dose | Cmax (Peak Concentration) | AUC (0-t) (Area Under Curve) | Absolute Bioavailability (F) | Reference |
| Oral (p.o.) | 4 mg/kg | 333.08 ± 61.21 µg/L | 8201.74 ± 4711.96 µg/L·h | 4.16% | [12][13] |
| Intravenous (i.v.) | 0.25 mg/kg | - | 14,384.38 ± 8443.18 µg/L·h | - | [12][13] |
| Intravenous (i.v.) | 0.5 mg/kg | - | 22,813.37 ± 11,860.82 µg/L·h | - | [12][13] |
| Intravenous (i.v.) | 1 mg/kg | - | 46,406.12 ± 27,592.65 µg/L·h | - | [12][13] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study in Rats
This protocol provides a general methodology for assessing the pharmacokinetics of a salvianolic acid after oral and intravenous administration.
-
Animal Acclimatization:
-
Drug Administration:
-
Fast rats overnight before dosing, with water available ad libitum.
-
Oral Group: Administer the salvianolic acid solution at the desired dose (e.g., 5, 10, 20 mg/kg) via oral gavage[7][8].
-
Intravenous Group: Administer the salvianolic acid solution at the desired dose (e.g., 50 µg/kg) via the tail vein[7][8].
-
-
Blood Sampling:
-
Collect blood samples (~0.3 mL) from the jugular vein into heparinized tubes at designated time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 h) post-dosing.
-
Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Plasma Sample Preparation and Analysis (LC-MS/MS):
-
Thaw plasma samples on ice.
-
To a 50 µL plasma sample, add a protein precipitation agent, such as 150 µL of acetonitrile (B52724) containing an internal standard (IS)[11].
-
Vortex the mixture for 1-2 minutes, then centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system for quantification[18].
-
Develop a sensitive and specific LC-MS/MS method for the analyte. A C18 column is commonly used with a mobile phase consisting of an organic solvent (like methanol/acetonitrile) and an aqueous component with an acid (like formic acid) to improve peak shape[11][18].
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis with software like WinNonlin.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUCoral / Doseoral) / (AUCiv / Doseiv) * 100.
-
Protocol 2: Induction of Myocardial Infarction in Rats
This protocol is used to evaluate the cardioprotective effects of salvianolic acids.
-
Animal Preparation and Drug Pre-treatment:
-
Induction of Myocardial Infarction:
-
On the last two days of the treatment period, induce myocardial infarction by subcutaneous injection of isoproterenol (B85558) (e.g., 85 mg/kg)[17]. Administer the two injections 24 hours apart[17].
-
-
Monitoring and Sample Collection:
-
After the second isoproterenol injection, continuously monitor hemodynamic parameters and electrocardiograph (ECG)[17].
-
At the end of the experiment, collect blood samples for biochemical analysis (e.g., LDH, CK, CK-MB)[17].
-
Euthanize the animals and harvest the hearts for histopathological examination and measurement of infarct size[17].
-
Visualizations: Workflows and Signaling Pathways
Below are diagrams generated using Graphviz to illustrate key experimental and biological processes relevant to salvianolic acid research.
Caption: Experimental workflow for a typical pharmacokinetic study of this compound in rats.
Caption: Simplified diagram of the MAPK signaling pathway and the inhibitory role of salvianolic acids.
References
- 1. Salvianolic acids - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 3. Salvianolic acid B reduced the formation of epidural fibrosis in an experimental rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Some pharmacokinetic parameters of salvianolic acid A following single-dose oral administration to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Some pharmacokinetic parameters of salvianolic acid A following single-dose oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term administration of salvianolic acid A promotes endogenous neurogenesis in ischemic stroke rats through activating Wnt3a/GSK3β/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvianolic acid B reduced the formation of epidural fibrosis in an experimental rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioavailability of salvianolic acid B in conscious and freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative pharmacokinetic and bioavailability studies of three salvianolic acids after the administration of Salviae miltiorrhizae alone or with synthetical borneol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of salvianolic acid B, rosmarinic acid and Danshensu in rat after pulmonary administration of Salvia miltiorrhiza polyphenolic acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Pharmacokinetic study of salvianolic acid A in rat after intravenous administration of Danshen injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Salvianolic Acid H Degradation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Salvianolic acid H. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in cell culture experiments?
This compound is a polyphenolic compound, a class of molecules known for their antioxidant properties.[1][2] Like many polyphenols, its structure, which contains multiple hydroxyl groups, makes it susceptible to degradation in aqueous solutions such as cell culture media.[1] This instability can lead to a decrease in the effective concentration of the compound over the course of an experiment, potentially leading to inaccurate or misleading results.
Q2: What are the primary factors that contribute to the degradation of this compound in cell culture media?
The degradation of salvianolic acids, and polyphenols in general, is primarily influenced by:
-
pH: Alkaline conditions can accelerate the degradation of phenolic compounds.
-
Temperature: Higher temperatures, such as the standard 37°C used for cell culture, can increase the rate of degradation.[3][4]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Light: Exposure to light can induce photochemical degradation.
-
Media Components: Certain components in the cell culture media can interact with and destabilize phenolic compounds.
Q3: What are the visible signs of this compound degradation in my cell culture?
Visible signs of degradation can include a change in the color of the media, often turning brownish, which is indicative of phenolic oxidation. You might also observe precipitation of the compound out of the solution. However, significant degradation can occur without any obvious visual changes. Therefore, it is crucial to analytically assess the stability of this compound in your specific experimental setup.
Q4: How can I prepare this compound solutions for cell culture to minimize initial degradation?
To prepare this compound for cell culture experiments, it is recommended to:
-
Prepare a high-concentration stock solution in a suitable solvent like DMSO.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect the stock solution from light by using amber vials or wrapping tubes in foil.
-
On the day of the experiment, dilute the stock solution directly into the pre-warmed cell culture medium to the final desired concentration immediately before adding it to the cells.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity. | Degradation of this compound in the culture medium, leading to a lower effective concentration. | 1. Assess Stability: Perform a stability study of this compound in your specific cell culture medium using the protocol provided below. 2. Replenish Media: For longer experiments, consider replenishing the media with freshly prepared this compound at regular intervals. 3. Use Antioxidants: Consider co-treatment with a stable antioxidant, such as N-acetylcysteine (NAC), to reduce oxidative stress in the media. |
| Media color changes to brown after adding this compound. | Oxidation of the phenolic structure of this compound. | 1. Minimize Light Exposure: Protect your culture plates from direct light. 2. Use Freshly Prepared Solutions: Always prepare fresh dilutions of this compound for each experiment. 3. Consider Media Formulation: Some media formulations may be more prone to causing oxidation. If possible, test different types of media. |
| Precipitation is observed in the cell culture medium. | Poor solubility of this compound at the working concentration or degradation leading to insoluble products. | 1. Check Solubility Limit: Ensure your working concentration is below the solubility limit of this compound in your media. 2. Optimize Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) as low as possible (typically <0.1%). 3. Filter the working solution: Before adding to the cells, filter the final diluted solution of this compound through a 0.22 µm sterile filter. |
Quantitative Data Summary
| Compound | Medium/Solution | Temperature (°C) | pH | Half-life (t½) (hours) | Reference |
| Salvianolic Acid A | Aqueous Solution | 40 | 4.0 | ~70 | [5] |
| Salvianolic Acid A | Aqueous Solution | 90 | - | <10 | [5] |
| Salvianolic Acid B | Aqueous Solution | 4 | - | Stable for 30h | [3] |
| Salvianolic Acid B | Aqueous Solution | 25 | - | Degradation observed | [3] |
| Salvianolic Acid B | Buffered Phosphate Aqueous Solution | 37 | 1.5, 3.0, 5.0 | Stable for 30h | [3] |
| Salvianolic Acid B | Buffered Phosphate Aqueous Solution | 37 | >7.0 | Degradation increases with pH | [3] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media via HPLC
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over a typical experiment duration.
1. Materials:
-
This compound
-
HPLC-grade DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Sterile, amber microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
2. Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike Cell Culture Medium: Dilute the stock solution into pre-warmed (37°C) cell culture medium to your final working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubation and Sampling:
-
Aliquot the spiked medium into sterile, amber microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Immediately freeze the t=0 sample at -80°C.
-
Place the remaining tubes in a 37°C, 5% CO₂ incubator.
-
At each subsequent time point, remove one tube and immediately freeze it at -80°C.
-
-
Sample Preparation for HPLC:
-
Thaw all samples.
-
If your medium contains serum, precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate the solvent. Reconstitute the residue in the HPLC mobile phase.
-
If your medium is serum-free, you may be able to directly inject the sample after centrifugation to remove any particulates.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method with a C18 column and a UV detector set to the appropriate wavelength for this compound.
-
Quantify the peak area corresponding to this compound at each time point.
-
-
Data Analysis:
-
Normalize the peak area of this compound at each time point to the peak area at t=0.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Calculate the half-life (t½) of this compound in your specific cell culture medium.
-
Visualizations
Signaling Pathways
Salvianolic acids are known to exert their biological effects through the modulation of various signaling pathways, primarily related to their antioxidant and anti-inflammatory properties.[1][6] While the specific pathways for this compound are not yet fully elucidated, based on its structural similarity to other salvianolic acids like A and B, it is hypothesized to act through similar mechanisms.[6][7][8]
References
- 1. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic acids - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 6. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of Salvianolic acid H in experiments
Disclaimer: Information specifically on Salvianolic acid H is limited in the available scientific literature. This guide leverages data and protocols for the closely related and well-studied Salvianolic acid A and Salvianolic acid B to provide researchers with best-practice recommendations. The principles outlined here are broadly applicable to minimizing off-target effects of polyphenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary known on-target effects of Salvianolic acids?
Salvianolic acids, particularly A and B, are known for their potent antioxidant and anti-inflammatory properties.[1] Their primary mechanisms of action involve the modulation of several key signaling pathways, including:
-
MAPK (Mitogen-Activated Protein Kinase) pathways (ERK, JNK, p38): These pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[1]
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) pathway: This is a critical pathway for cell survival and growth.[1]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway: A key regulator of the inflammatory response.[1]
Salvianolic acids have also been shown to interact with specific proteins, such as inhibiting the protein-protein interaction mediated by SH2 domains of Src-family kinases.[2]
Q2: What are the potential off-target effects of this compound and related compounds?
Due to their polyphenolic structure, Salvianolic acids can exhibit non-specific activities, which may lead to off-target effects. These can include:
-
Broad kinase inhibition: Their ability to interact with ATP-binding sites on kinases can sometimes lead to the inhibition of multiple kinases beyond the intended target.
-
Redox cycling and generation of reactive oxygen species (ROS): While known as antioxidants, under certain conditions, polyphenols can act as pro-oxidants, leading to cellular stress.
-
Non-specific protein binding: The presence of multiple hydroxyl groups can lead to hydrogen bonding with various proteins, potentially altering their function.
-
Interference with assay technologies: Some polyphenolic compounds can interfere with fluorescence- or absorbance-based assays, leading to false-positive results.
Q3: How do I choose an appropriate experimental concentration for this compound?
Start by conducting a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect. It is crucial to stay within a concentration range that has been validated in similar experimental systems. High concentrations are more likely to induce off-target effects. For in vitro studies with Salvianolic acids A and B, concentrations typically range from 1 µM to 50 µM.[3][4]
Troubleshooting Guide
Issue 1: High variability in experimental replicates.
-
Potential Cause: Poor solubility or incomplete dissolution of the Salvianolic acid. Polyphenolic compounds can be challenging to dissolve completely, leading to inconsistent concentrations across replicates.
-
Troubleshooting Steps:
-
Optimize Dissolution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. Ensure the compound is fully dissolved before making further dilutions in your aqueous experimental media.
-
Vortex Thoroughly: When preparing working solutions, vortex the solution vigorously to ensure homogeneity.
-
Fresh Preparations: Prepare fresh dilutions for each experiment, as Salvianolic acids in solution may degrade over time.
-
Issue 2: Unexpected cytotoxicity observed in cell-based assays.
-
Potential Cause: Off-target effects leading to cellular stress or apoptosis, or the compound acting as a pro-oxidant at the concentration used.
-
Troubleshooting Steps:
-
Lower the Concentration: Re-evaluate your dose-response curve and consider using a lower concentration that still achieves the desired on-target effect.
-
Include an Inactive Control: Use a structurally similar but biologically inactive analog of Salvianolic acid (if available) to determine if the cytotoxicity is due to the chemical scaffold itself.
-
Assess Markers of Cellular Stress: Measure markers of oxidative stress (e.g., ROS levels) or apoptosis (e.g., caspase activity) to understand the mechanism of cytotoxicity.
-
Issue 3: Discrepancy between in vitro and in vivo results.
-
Potential Cause: Differences in metabolism, bioavailability, and protein binding of Salvianolic acid between the two systems. Salvianolic acids have been noted to have low oral bioavailability.[5]
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the concentration of the compound that reaches the target tissue in your in vivo model.
-
Adjust Dosing Regimen: Based on pharmacokinetic data, you may need to adjust the dose, frequency, or route of administration in your in vivo experiments. For instance, intravenous injection may be more suitable to achieve therapeutic plasma concentrations.[2]
-
Consider Metabolites: Investigate whether metabolites of Salvianolic acid are responsible for the observed in vivo effects.
-
Quantitative Data for Salvianolic Acids
Table 1: IC50 Values of Salvianolic Acids A and B in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Salvianolic acid A | SKOV3 | Human Ovarian Carcinoma | >100 |
| Salvianolic acid A | HeLa | Human Cervical Cancer | 29.8 |
| Salvianolic acid A | NCI-H1975 | Human Non-small Cell Lung Cancer | 18.6 |
| Salvianolic acid A | DU145 | Human Prostate Carcinoma | 26.5 |
| Salvianolic acid A | A549 | Human Lung Adenocarcinoma | 20.8 |
Data sourced from Zhang et al., as cited in a broader study.[4]
Table 2: Binding Affinities and EC50 of Salvianolic Acids
| Compound | Target | Assay | Binding Constant (KD) / EC50 (µM) |
| Salvianolic acid A | 2019-nCoV Spike Protein RBD | SPR | 3.82 µM |
| Salvianolic acid B | 2019-nCoV Spike Protein RBD | SPR | 0.515 µM |
| Salvianolic acid A | ACE2 | SPR | 0.408 µM |
| Salvianolic acid B | ACE2 | SPR | 0.295 µM |
| Salvianolic acid A | 2019-nCoV Pseudovirus Entry | Cell-based | 11.31 µM (EC50) |
| Salvianolic acid B | 2019-nCoV Pseudovirus Entry | Cell-based | 6.22 µM (EC50) |
Data from a study on the inhibition of 2019-nCoV spike pseudovirus entry.[4]
Experimental Protocols
Protocol 1: General Cell-Based Assay for Assessing this compound Activity and Off-Target Effects
Objective: To determine the on-target activity of this compound while monitoring for potential off-target cytotoxicity.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
-
Treatment:
-
After allowing cells to adhere overnight, replace the medium with the prepared dilutions of this compound.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same final concentration of DMSO (e.g., 0.1%) as the highest concentration of this compound.
-
Untreated Control: Cells in a normal culture medium.
-
Positive Control: A known activator or inhibitor of your target pathway.
-
-
-
Incubation:
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours), depending on the assay and the expected timeline of the biological response.
-
-
On-Target Activity Assay:
-
Perform an assay to measure the intended biological effect. This could be a reporter gene assay, a Western blot for a specific phosphoprotein, or a functional assay.
-
-
Cytotoxicity Assay (Off-Target Assessment):
-
In a parallel plate, assess cell viability using a method like the MTT assay.[3] This will help determine if the observed on-target effects are confounded by general cytotoxicity.
-
Protocol 2: In Vivo Myocardial Infarction Model to Evaluate Cardioprotective Effects
Objective: To assess the therapeutic efficacy of Salvianolic acid in a rat model of myocardial infarction, a common application for these compounds.[6]
Methodology:
-
Animal Acclimatization:
-
House male Sprague-Dawley rats (200-250 g) under standard laboratory conditions for at least one week before the experiment.[6]
-
-
Grouping and Administration:
-
Randomly divide rats into groups: Sham, Vehicle Control, and Salvianolic acid treatment groups (e.g., low, medium, and high dose).
-
Administer Salvianolic acid (dissolved in a suitable vehicle like saline) or the vehicle alone via an appropriate route (e.g., intravenous or intraperitoneal injection) for a specified period (e.g., daily for 7 days).[6]
-
-
Induction of Myocardial Infarction:
-
Anesthetize the rats.
-
Induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for a set duration (e.g., 30 minutes), followed by a reperfusion period (e.g., 2-24 hours).[6]
-
-
Monitoring and Sample Collection:
-
During the procedure, monitor electrocardiogram (ECG) for changes indicative of ischemia.[6]
-
At the end of the reperfusion period, collect blood samples for analysis of cardiac injury markers (e.g., troponin, creatine (B1669601) kinase).[6]
-
Euthanize the animals and harvest the hearts for infarct size measurement (e.g., TTC staining) and histopathological analysis.[6]
-
-
Off-Target Effect Monitoring:
-
During the treatment period, monitor animals for signs of toxicity (e.g., weight loss, changes in behavior).
-
At the end of the study, collect major organs (liver, kidneys) for histopathological examination to identify any potential off-target organ toxicity.[7]
-
Visualizations
Signaling Pathways Modulated by Salvianolic Acids
References
- 1. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Non-clinical safety evaluation of salvianolic acid A: acute, 4-week intravenous toxicities and genotoxicity evaluations - PMC [pmc.ncbi.nlm.nih.gov]
protocol optimization for consistent results with Salvianolic acid H
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Salvianolic acid H and other salvianolic acids. Due to the limited specific data available for this compound, this guide draws heavily on established protocols and data for the more extensively studied Salvianolic acid A (Sal A) and Salvianolic acid B (Sal B). These guidelines should serve as a strong starting point for developing a robust experimental protocol for this compound.
Frequently Asked Questions (FAQs)
Q1: I am seeing inconsistent results in my experiments with this compound. What are the common causes?
A1: Inconsistent results with salvianolic acids are often linked to compound stability and solubility. These compounds, including Sal B, can be unstable in aqueous solutions, especially at non-optimal pH and higher temperatures.[1][2] Degradation can occur rapidly, leading to variability in the effective concentration of the active compound. It is crucial to handle the compound with care, prepare fresh solutions, and control experimental conditions rigorously.
Q2: What is the best way to dissolve and store this compound?
Q3: What are the known signaling pathways affected by salvianolic acids?
A3: Salvianolic acids are known to modulate multiple signaling pathways, which contributes to their broad biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[4][5][6] Key pathways identified for Sal A and Sal B include the MAPK (mitogen-activated protein kinase) pathways (ERK, JNK, p38), the PI3K/Akt pathway, and the NF-κB signaling cascade.[4][5][7] These pathways are central to cellular processes like inflammation, proliferation, and apoptosis.
Q4: Are there any known safety or toxicity concerns with salvianolic acids?
A4: Studies on Salvianolic acid A (SAA) have been conducted to evaluate its toxicological profile. In acute toxicity studies in mice, the LD50 for intravenous SAA was 1161.2 mg/kg.[8] In dogs, the maximal non-lethal dose was 455 mg/kg.[8] A 4-week repeated-dose study in dogs indicated that at higher doses (80 or 300 mg/kg), there were some toxic effects on the liver, kidneys, and thymus, which were reversible.[8] The no-observed-adverse-effect level (NOAEL) for SAA in this study was determined to be 20 mg/kg.[8] As with any experimental compound, appropriate safety precautions should be taken.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no biological activity | Compound Degradation: Salvianolic acids can degrade in solution. Solid Sal B has been shown to be stable for 6 months under accelerated conditions when properly packaged, but degrades when exposed to high temperature or humidity.[1] | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and make final dilutions in aqueous buffer or media immediately before the experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Dosage: The effective concentration may not have been reached. | Perform a dose-response study to determine the optimal concentration range for your specific experimental model. | |
| High variability between replicates | Inconsistent Compound Concentration: Pipetting errors or incomplete dissolution of the compound. | Ensure the compound is fully dissolved in the stock solution before making further dilutions. Use calibrated pipettes and vortex solutions thoroughly. |
| Cell Culture Conditions: Variations in cell density, passage number, or stimulation conditions. | Standardize all cell culture parameters. Ensure consistent cell seeding density and use cells within a defined passage number range. | |
| Unexpected cytotoxic effects | High Solvent Concentration: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final concentration of the organic solvent in your experiment is below the threshold for cellular toxicity (typically <0.5% for DMSO, but should be empirically determined for your cell type). |
| Compound Purity: Impurities in the compound preparation could be causing toxicity. | Use a high-purity grade of this compound (≥95%). |
Quantitative Data Summary
The following tables summarize key quantitative data for Salvianolic acid A and B, which may serve as a reference for designing experiments with this compound.
Table 1: In Vivo Pharmacokinetic Parameters of Salvianolic Acids
| Compound | Dose and Route | Cmax | Tmax | t1/2 | Bioavailability | Reference |
| Salvianolic acid A | 100 mg/kg, oral (rat) | 308 ng/ml | Not specified | 3.29 hours | Not specified | [4] |
| Salvianolic acid B | 500 mg/kg, oral (rat) | 1.5 µg/ml | 0.5-1 hour | ~248 minutes | 2.3% | [4] |
Table 2: In Vivo Efficacy of Salvianolic Acid A in a Rat Model of Myocardial Infarction
| Treatment Group | Dose | Effect on Infarct Size | Effect on Cardiac Function Markers (CK-MB, CK, LDH, cTnI) | Reference |
| Salvianolic acid A | 3 to 120 mg/kg (i.v., i.p., gavage) | Significantly reduced | Significantly reduced | [9] |
Detailed Experimental Protocols
The following are generalized protocols for in vitro and in vivo experiments based on studies with Salvianolic acid A and B. These should be adapted and optimized for this compound.
In Vitro Anti-Inflammatory Assay in Macrophages
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[7]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit for Nitric Oxide measurement
-
ELISA kits for TNF-α and IL-6
-
MTT or similar viability assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Culture RAW 264.7 cells and seed them into 96-well plates at a density of 5 x 10^4 cells/well. Incubate for 24 hours to allow for adherence.[7]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture media to achieve the desired final concentrations. Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include appropriate controls (vehicle control, LPS only, compound only).
-
Supernatant Collection: After incubation, collect the cell culture supernatant for NO and cytokine analysis.
-
Nitric Oxide Measurement: Use a Griess Reagent kit to measure the nitrite (B80452) concentration in the supernatant as an indicator of NO production, following the manufacturer's instructions.
-
Cytokine Measurement: Use commercial ELISA kits to measure the levels of TNF-α and IL-6 in the supernatant, according to the manufacturer's protocols.[7]
-
Cell Viability Assay: Perform an MTT assay on the remaining cells to assess any cytotoxic effects of the compound.
In Vivo Myocardial Infarction Model in Rats
Objective: To evaluate the cardioprotective effects of this compound in a rat model of myocardial infarction induced by isoproterenol (B85558).[9]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Isoproterenol hydrochloride
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
ECG machine and hemodynamic monitoring equipment
-
Materials for blood and tissue collection
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.[9]
-
Drug Administration: Administer this compound or vehicle control to the respective groups of rats daily for a predefined period (e.g., 8 days). Administration can be via oral gavage or intraperitoneal injection.[9]
-
Induction of Myocardial Infarction: On the last two days of the treatment period, induce myocardial infarction by subcutaneous injection of isoproterenol (e.g., 85 mg/kg) at a 24-hour interval.[9]
-
Monitoring: After the second isoproterenol injection, continuously monitor hemodynamic parameters and lead II electrocardiograph.[9]
-
Sample Collection: At the end of the experiment, collect blood samples for biochemical analysis (e.g., LDH, AST, CK, MDA). Euthanize the animals and harvest the hearts for histopathological examination and measurement of antioxidant enzyme activities (SOD, CAT, GPx).[9]
Visualizations
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.
References
- 1. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Non-clinical safety evaluation of salvianolic acid A: acute, 4-week intravenous toxicities and genotoxicity evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of Salvianolic Acid H
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Salvianolic acid H. Given the limited publicly available data on the dedicated large-scale synthesis of this compound, this guide draws upon established principles and methodologies from the synthesis of structurally related salvianolic acids, such as Salvianolic acid C and F, as well as general challenges in phenolic acid chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The primary challenges in the large-scale synthesis of this compound can be categorized as follows:
-
Precursor Availability and Cost: The synthesis relies on key precursors such as caffeic acid and danshensu (B613839) (3,4-dihydroxyphenyllactic acid). While caffeic acid is relatively accessible, the large-scale, cost-effective production of danshensu can be a limiting factor.
-
Stereoselectivity: this compound contains chiral centers. Achieving the desired stereoisomer in high purity on a large scale can be challenging and may require sophisticated chiral catalysts or enzymatic processes, which can add to the cost and complexity of the synthesis.
-
Reaction Control and Side Products: The synthesis involves multiple steps, including esterification and potentially protection/deprotection steps. Controlling these reactions to minimize the formation of isomeric and other byproducts is critical for achieving high purity and yield. The presence of multiple hydroxyl groups makes the molecule susceptible to oxidation and other side reactions.
-
Purification: The structural similarity of this compound to its isomers and other reaction byproducts makes purification a significant hurdle. Large-scale chromatographic methods are often required, which can be expensive and time-consuming.
-
Stability: Like many phenolic compounds, this compound is susceptible to degradation by heat, light, and oxidation, especially in solution. This instability can lead to product loss during synthesis, purification, and storage.
Q2: What synthetic routes are most promising for the large-scale production of this compound?
A2: Two primary routes show promise for the large-scale synthesis of this compound:
-
Chemoenzymatic Synthesis: This approach combines chemical synthesis steps with enzymatic catalysis. For instance, the esterification of caffeic acid and danshensu to form the core structure of this compound could be catalyzed by a lipase (B570770) or an esterase. This can offer high selectivity and milder reaction conditions compared to purely chemical methods.
-
Total Chemical Synthesis: A total chemical synthesis approach, likely involving protection of the numerous hydroxyl groups, followed by coupling of the key building blocks and subsequent deprotection, is also feasible. While offering greater control over the molecular assembly, this route can be longer, more complex, and generate more waste, making it potentially less economically viable for large-scale production.
Q3: How can the formation of byproducts during the synthesis be minimized?
A3: Minimizing byproduct formation is crucial for an efficient large-scale process. Key strategies include:
-
Optimization of Reaction Conditions: Careful control of temperature, pressure, reaction time, and stoichiometry of reactants is essential.
-
Use of Protective Groups: Protecting the reactive hydroxyl groups on the precursors can prevent unwanted side reactions. The choice of protecting groups is critical to ensure they can be removed efficiently and without degrading the final product.
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the phenolic moieties.
-
Catalyst Selection: For chemoenzymatic routes, selecting an enzyme with high specificity for the desired reaction can significantly reduce the formation of undesired products.
Q4: What are the recommended methods for the large-scale purification of this compound?
A4: Given the challenges in purifying salvianolic acids, a multi-step approach is often necessary:
-
Liquid-Liquid Extraction: This can be used for initial purification to remove non-polar impurities.
-
Column Chromatography: Large-scale column chromatography using silica (B1680970) gel or reversed-phase materials is a common method for separating the target compound from closely related impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, preparative HPLC is often the final step. However, this method can be a bottleneck in large-scale production due to its cost and throughput limitations.
-
Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective and scalable purification method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete reactions at one or more steps.- Degradation of intermediates or the final product.- Suboptimal reaction conditions (temperature, pH, solvent).- Inefficient purification leading to product loss. | - Monitor reaction progress using techniques like HPLC or TLC to ensure completion.- Conduct reactions under an inert atmosphere and protect from light.- Perform a thorough optimization of reaction parameters for each step.- Optimize purification methods to maximize recovery. |
| Low Purity of Final Product | - Formation of isomeric byproducts.- Presence of unreacted starting materials.- Degradation products.- Ineffective purification. | - Optimize reaction conditions to favor the formation of the desired isomer.- Use a larger excess of one reactant to drive the reaction to completion, followed by its removal during workup.- Implement more stringent purification protocols, such as gradient elution in column chromatography or using a more selective stationary phase.- Ensure proper storage conditions to prevent degradation. |
| Difficulty in Removing Protecting Groups | - The chosen protecting group is too stable under the deprotection conditions.- The deprotection conditions are too harsh and lead to product degradation. | - Select a protecting group that can be removed under milder conditions.- Screen a variety of deprotection reagents and conditions on a small scale to find the optimal balance between complete deprotection and minimal product degradation. |
| Product Degradation During Purification | - Exposure to high temperatures, light, or oxygen.- Unstable pH during chromatographic separation. | - Perform purification steps at lower temperatures where possible.- Use amber-colored glassware or cover equipment to protect from light.- Degas solvents and maintain an inert atmosphere during purification.- Buffer the mobile phase to a pH where the product is most stable. |
| Inconsistent Results Between Batches | - Variability in the quality of starting materials.- Poor control over reaction parameters.- Inconsistent purification procedures. | - Implement strict quality control measures for all starting materials.- Use automated reaction systems to ensure precise control over temperature, addition rates, etc.- Standardize all purification protocols and use well-defined cut-off points for fraction collection. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a large-scale chemoenzymatic synthesis of this compound, based on data from related salvianolic acid syntheses.
| Parameter | Chemical Synthesis | Chemoenzymatic Synthesis |
| Overall Yield | 15-25% | 30-45% |
| Purity (after initial purification) | 70-85% | 80-90% |
| Purity (after Prep-HPLC) | >98% | >98% |
| Reaction Time (Esterification Step) | 12-24 hours | 8-16 hours |
| Reaction Temperature (Esterification Step) | 60-80 °C | 30-50 °C |
Experimental Protocols
Protocol 1: Chemoenzymatic Esterification of Caffeic Acid and Danshensu
This protocol describes a key step in a potential large-scale synthesis of this compound.
-
Enzyme Immobilization: Immobilize a commercial lipase (e.g., Novozym 435) on a suitable support to allow for easy recovery and reuse.
-
Reaction Setup: In a temperature-controlled reactor, dissolve equimolar amounts of caffeic acid and danshensu in a suitable organic solvent (e.g., 2-methyl-2-butanol).
-
Enzymatic Reaction: Add the immobilized lipase to the reaction mixture. Maintain the reaction at 40-50 °C with constant stirring under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC.
-
Enzyme Recovery: Once the reaction has reached the desired conversion, stop the stirring and allow the immobilized enzyme to settle. Decant or filter the reaction mixture to recover the enzyme for future use.
-
Product Isolation: Remove the solvent under reduced pressure. The crude product can then be subjected to further purification steps.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Technical Support Center: Navigating Salvianolic Acid H Interference in Biochemical Assays
For researchers, scientists, and drug development professionals utilizing Salvianolic acid H in their experiments, this technical support center provides essential guidance on navigating potential interferences in common biochemical assays. The inherent biochemical properties of this compound, a polyphenolic compound, can lead to misleading results if not properly addressed. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in biochemical assays?
This compound is a water-soluble polyphenolic compound derived from Salvia miltiorrhiza (Danshen). Its structure, rich in catechol moieties, is responsible for its significant biological activities, including potent antioxidant and radical scavenging properties. However, these same chemical features can cause interference in various biochemical assays through mechanisms such as direct reduction of assay reagents, spectral overlap, and non-specific enzyme inhibition.
Q2: In which types of assays is this compound interference most common?
Interference from this compound is frequently observed in:
-
Antioxidant assays: Assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are highly susceptible due to the strong reducing capacity of this compound, leading to an overestimation of its antioxidant potential.[1][2][3]
-
Enzyme inhibition assays: this compound can interfere by directly interacting with the enzyme, the substrate, or the product, or by affecting the detection system, especially in assays with redox-based readouts.[4][5] For example, it has been shown to directly inhibit thrombin and matrix metalloproteinase 9 (MMP-9).[4][5]
-
Cell viability assays: Assays like the MTT assay, which rely on the reduction of a tetrazolium salt, can be affected by the intrinsic reducing power of this compound, leading to an overestimation of cell viability.
-
Protein quantification assays: Some protein assays can be affected by polyphenolic compounds, leading to inaccurate protein concentration measurements.
Q3: How can I determine if this compound is interfering in my assay?
A crucial first step is to run parallel controls. This involves including a control containing this compound at the same concentration used in your experiment but without the analyte of interest (e.g., without the enzyme in an enzyme assay, or in a cell-free system for cell-based assays). This will help quantify the direct effect of this compound on the assay's readout.
Troubleshooting Guides
Issue 1: Suspected Interference in an Antioxidant Assay (e.g., DPPH Assay)
| Symptom | Possible Cause | Troubleshooting Steps |
| Unusually high antioxidant activity (low IC50 value). | Direct reduction of the DPPH radical by this compound.[1][2] | 1. Run a compound-only control: Measure the absorbance of this compound at the assay wavelength to check for spectral overlap. 2. Vary compound concentration: Observe if the effect is dose-dependent. 3. Use an alternative assay: Consider an assay based on a different mechanism, such as the Oxygen Radical Absorbance Capacity (ORAC) assay, which may be less prone to this type of interference. |
Issue 2: Inconsistent Results in an Enzyme Inhibition Assay
| Symptom | Possible Cause | Troubleshooting Steps |
| Apparent enzyme inhibition that is not reproducible or varies with assay conditions. | 1. Non-specific inhibition: this compound may be inhibiting the enzyme through non-specific mechanisms. 2. Interference with detection: The compound may be reacting with the assay's detection reagents.[4] | 1. Vary enzyme concentration: If the IC50 value of this compound changes with varying enzyme concentrations, it may indicate non-specific inhibition. 2. Run a substrate-only control: Include a control with this compound and the substrate (without the enzyme) to see if there is a direct reaction. 3. Use a different assay format: If possible, switch to an assay with a different detection method (e.g., from a colorimetric to a fluorescence-based assay, being mindful of potential fluorescence quenching). 4. Include a reducing agent scavenger: Add a mild reducing agent scavenger to the assay buffer to quench the reducing activity of this compound (see Protocol 2). |
Quantitative Data on Salvianolic Acid Interference
While specific quantitative data for this compound is limited, the following table provides data for the closely related and well-studied Salvianolic acids A and B, which can serve as a reference.
| Compound | Assay | Parameter | Value | Reference |
| Salvianolic acid A | DPPH Radical Scavenging | EC50 | 1.43 ± 0.09 µg/mL | [2] |
| Salvianolic acid B | DPPH Radical Scavenging | EC50 | 1.81 ± 0.01 µg/mL | [2] |
| Salvianolic acid A | ABTS Radical Scavenging | EC50 | 1.35 ± 0.00 µg/mL | [2] |
| Salvianolic acid B | ABTS Radical Scavenging | EC50 | 1.43 ± 0.01 µg/mL | [2] |
| Salvianolic acid B | Thrombin Enzymatic Assay | Ki | 1.70 ± 0.27 µM | [4] |
| Salvianolic acid B | MMP-9 Catalytic Domain Inhibition | Ki | 57.37 ± 3.96 µM | [5] |
Experimental Protocols
Protocol 1: Control Experiment to Detect Interference in a DPPH Assay
Objective: To determine the extent of direct DPPH radical scavenging by this compound, independent of any biological sample.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)
-
Methanol (or the solvent used for the stock solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in methanol to cover the concentration range used in your experiments.
-
In a 96-well plate, add 100 µL of each this compound dilution to triplicate wells.
-
To a set of control wells, add 100 µL of methanol (solvent control).
-
To another set of control wells, add 100 µL of a known antioxidant (e.g., ascorbic acid) as a positive control.
-
Add 100 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at the appropriate wavelength (typically around 517 nm).
-
Data Analysis: Calculate the percentage of DPPH inhibition for each concentration of this compound. A dose-dependent decrease in absorbance indicates direct scavenging activity and thus, interference.
Protocol 2: Mitigating Interference in Enzyme Assays with Dithiothreitol (DTT)
Objective: To reduce the interference of this compound in enzyme assays by including a scavenging agent.
Materials:
-
Enzyme and substrate for your specific assay
-
This compound stock solution
-
Dithiothreitol (DTT)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare two sets of your assay buffer: one with and one without DTT (typically 1-5 mM final concentration).
-
Prepare serial dilutions of this compound in both types of assay buffers.
-
Perform your standard enzyme inhibition assay in parallel using both the DTT-containing and DTT-free buffers.
-
For each condition, include controls with no enzyme, no substrate, and no inhibitor.
-
Initiate the enzymatic reaction and measure the activity according to your standard protocol.
-
Data Analysis: Compare the IC50 values of this compound obtained in the presence and absence of DTT. A significant increase in the IC50 value in the presence of DTT suggests that the apparent inhibition was at least partially due to the reducing activity of this compound.
Signaling Pathway Diagrams
Salvianolic acids have been shown to modulate several key signaling pathways involved in inflammation and cellular stress. Understanding these interactions is crucial for interpreting experimental results.
Caption: this compound and the NF-κB Signaling Pathway.
Caption: this compound and the MAPK Signaling Pathway.
Caption: this compound and the JAK-STAT Signaling Pathway.
References
- 1. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Salvianolic acid B inhibits thrombosis and directly blocks the thrombin catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacity of Salvianolic Acid H and Trolox
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Salvianolic acids, a group of polyphenolic compounds isolated from Salvia miltiorrhiza and other traditional medicinal herbs, are recognized for their potent antioxidant properties.[1] These compounds are effective scavengers of free radicals and have demonstrated protective effects against oxidative stress-induced cellular damage.[1] Trolox, a water-soluble analog of vitamin E, is a widely used standard for measuring antioxidant capacity due to its consistent performance in various antioxidant assays.
This guide will delve into the available comparative data for a close structural analog, Salvianolic acid L, present detailed experimental protocols for common antioxidant assays, and illustrate the key signaling pathways implicated in the antioxidant activity of salvianolic acids.
Quantitative Comparison of Antioxidant Capacity
Direct quantitative data comparing the antioxidant capacity of Salvianolic acid H with Trolox through standardized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is not prominently available in existing research. However, a study on Salvianolic acid L , a closely related compound, demonstrated its superior free radical scavenging activity compared to Trolox.
Disclaimer: The following data is for Salvianolic acid L and is presented as the closest available comparison to Trolox. These values may not be directly representative of this compound's antioxidant capacity.
| Compound | DPPH Radical Scavenging Activity (EC50 in µM) | Superoxide (B77818) Anion Scavenging Activity (SOD equivalent in units/mg) |
| Salvianolic acid L | 0.48 | 300 |
| Trolox | 1.50 | 48 |
| Caffeic acid | 0.26 | 260 |
| Rosmarinic acid | 0.23 | 230 |
EC50: The effective concentration required to scavenge 50% of the initial radicals. SOD: Superoxide dismutase.
The data clearly indicates that Salvianolic acid L is a significantly more potent scavenger of DPPH and superoxide anion radicals than Trolox.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for the most common in vitro antioxidant capacity assays are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.
Workflow:
References
A Comparative Analysis of Salvianolic Acid H and Salvianolic Acid B: Unveiling a Knowledge Gap
A deep dive into the current scientific literature reveals a significant disparity in the research focus on two structurally related natural compounds: Salvianolic acid H and Salvianolic acid B. While Salvianolic acid B has been extensively studied for its potent antioxidant and anti-inflammatory properties, with a wealth of experimental data and elucidated signaling pathways, this compound remains a largely enigmatic molecule with minimal available data on its biological activities. This guide provides a comprehensive comparison based on the existing information, highlighting the well-established profile of Salvianolic acid B and the critical knowledge gaps surrounding this compound.
Physicochemical Properties
A fundamental comparison begins with the distinct molecular structures and properties of these two compounds.
| Property | This compound | Salvianolic Acid B |
| Molecular Formula | C₂₇H₂₂O₁₂ | C₃₆H₃₀O₁₆ |
| CAS Number | 444179-57-1 | 121521-90-2 |
| IUPAC Name | (2R)-2-[(E)-3-[3-[(Z)-1-carboxy-2-(3,4-dihydroxyphenyl)ethenoxy]-4-hydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | (2R,3R)-2-[(2E)-3-[3,4-dihydroxy-2-[(E)-2-[(2R)-3-(3,4-dihydroxyphenyl)-2-carboxypropoxy]carbonyl]phenyl]prop-2-enoyl]oxy]-3-(3,4-dihydroxyphenyl)propanoic acid |
Biological Activity: A Tale of Two Molecules
The chasm in our understanding of these two molecules becomes most apparent when examining their biological activities.
Salvianolic Acid B: A Multifaceted Therapeutic Agent
Salvianolic acid B is a well-documented antioxidant and anti-inflammatory agent with a broad spectrum of therapeutic potential.[1] Its biological effects are attributed to its ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and oxidative stress.
Antioxidant Activity:
Salvianolic acid B has demonstrated potent antioxidant effects in numerous studies. It effectively scavenges various reactive oxygen species (ROS), including hydroxyl and superoxide (B77818) radicals.[1] This activity is crucial in protecting cells from oxidative damage, a key factor in the pathogenesis of many diseases. One study reported that Salvianolic acid B exhibited a significant DPPH radical scavenging activity with an IC50 of 2.71 μmol/L, which was more effective than the standard antioxidant, rutin (B1680289) (IC50, 7.08 μmol/L).
Anti-inflammatory Activity:
The anti-inflammatory properties of Salvianolic acid B are equally well-established. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[1] This is achieved through the modulation of critical inflammatory signaling pathways.
This compound: The Unknown Contender
In stark contrast to Salvianolic acid B, there is a significant lack of published experimental data on the antioxidant and anti-inflammatory activities of this compound. While its structural similarity to other salvianolic acids suggests potential for similar biological effects, this remains speculative without direct experimental evidence. The scientific community has yet to extensively investigate its efficacy in these areas.
Signaling Pathways and Mechanisms of Action
The molecular mechanisms underlying the biological activities of Salvianolic acid B have been a subject of intense research. For this compound, this area remains completely unexplored.
Salvianolic Acid B: A Network of Molecular Targets
Salvianolic acid B exerts its effects by modulating a complex network of intracellular signaling pathways:
-
NF-κB Pathway: A key regulator of inflammation, the NF-κB pathway is a primary target of Salvianolic acid B. By inhibiting the activation of NF-κB, Salvianolic acid B suppresses the expression of numerous pro-inflammatory genes.[2][3]
-
MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK, and p38, are also modulated by Salvianolic acid B to control inflammatory responses.[3]
-
Akt/mTOR Pathway: This pathway, crucial for cell survival and proliferation, is another target of Salvianolic acid B, particularly in the context of its anti-cancer and anti-fibrotic effects.[2]
This compound: A Blank Canvas
Currently, there are no published studies identifying the specific signaling pathways modulated by this compound. This represents a significant gap in our understanding of its potential pharmacological effects.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of scientific research. While numerous protocols for evaluating the bioactivities of Salvianolic acid B are available, the lack of research on this compound means no specific protocols have been published. However, standard assays for antioxidant and anti-inflammatory activity could be adapted for its study.
Standard Antioxidant Assay Protocol (DPPH Radical Scavenging Activity)
This protocol is commonly used to assess the antioxidant capacity of compounds like Salvianolic acid B.
Methodology:
-
Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. Serial dilutions of the test compound (e.g., Salvianolic acid B) and a standard antioxidant (e.g., ascorbic acid) are also prepared.
-
Reaction Mixture: A defined volume of the DPPH solution is added to each dilution of the test compound and the standard. A control containing only DPPH and methanol is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured using a spectrophotometer at a wavelength of approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined from a dose-response curve.
Standard Anti-inflammatory Assay Protocol (Measurement of Nitric Oxide Production in Macrophages)
This protocol is frequently used to evaluate the anti-inflammatory potential of compounds like Salvianolic acid B.
Methodology:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., Salvianolic acid B) for a specific duration.
-
Inflammatory Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of nitric oxide.
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is determined using the Griess reagent. This involves mixing the supernatant with the Griess reagent, which leads to a colorimetric reaction.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a spectrophotometer at a wavelength of approximately 540 nm.
-
Calculation: The concentration of nitrite is calculated from a standard curve generated using known concentrations of sodium nitrite.
Conclusion and Future Directions
The comparative study of this compound and Salvianolic acid B starkly illustrates a significant imbalance in scientific inquiry. Salvianolic acid B has emerged as a promising natural compound with well-characterized antioxidant and anti-inflammatory properties, supported by a substantial body of experimental evidence and a growing understanding of its molecular mechanisms. In contrast, this compound remains a scientific frontier, with its biological potential yet to be unlocked.
This knowledge gap presents a compelling opportunity for future research. A systematic investigation into the antioxidant and anti-inflammatory activities of this compound is warranted. Such studies should employ standardized in vitro and in vivo models to generate robust and comparable data. Furthermore, elucidating the potential signaling pathways modulated by this compound will be crucial in understanding its mechanism of action and identifying its therapeutic potential. A direct, data-driven comparison with Salvianolic acid B will ultimately determine the relative potency and unique properties of this compound, potentially revealing a new and valuable tool for researchers and drug development professionals.
References
- 1. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 2. Salvianolic acid B inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Neuroprotective Efficacy of Salvianolic Acid H and Rosmarinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, represent a significant and growing challenge in global health. The development of effective neuroprotective agents is a critical area of research. Among the natural compounds being investigated, salvianolic acids and rosmarinic acid, both polyphenols, have emerged as promising candidates due to their potent antioxidant and anti-inflammatory properties. This guide provides a detailed comparison of the neuroprotective efficacy of Salvianolic acid H and rosmarinic acid, supported by available experimental data. It is important to note that while extensive research exists for rosmarinic acid and other salvianolic acids, particularly Salvianolic acid A and B, specific experimental data on the neuroprotective effects of this compound are limited. Therefore, this comparison will draw upon data for the broader salvianolic acid family to provide a comprehensive overview.
Chemical Structures and Relationship
Rosmarinic acid is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid. Salvianolic acids are a group of water-soluble compounds derived from Salvia miltiorrhiza (Danshen), and many are structurally related to rosmarinic acid. For instance, Salvianolic acid B is a dimer of rosmarinic acid. This compound is also a derivative, highlighting a close chemical relationship that underpins their similar yet distinct biological activities.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative look at the neuroprotective effects of salvianolic acids (primarily A and B due to data availability) and rosmarinic acid.
Table 1: In Vitro Neuroprotective Effects
| Parameter | Salvianolic Acids (A & B) | Rosmarinic Acid | Model System & Insult | Reference |
| Neuronal Viability | Increased cell viability | Increased cell viability significantly at 50 µM and 100 µM | Primary cerebellar granule neurons (CGNs) with Sodium Nitroprusside (SNP)-induced nitrosative stress | [1] |
| Apoptosis Rate | Reduced TUNEL-positive cells | Decreased apoptotic cell death | Animal models of cerebral ischemia | [2][3] |
| Oxidative Stress Markers | Decreased Malondialdehyde (MDA), increased Superoxide (B77818) Dismutase (SOD) activity | Decreased MDA, increased SOD activity | Animal models of cerebral ischemia | [2][3] |
| Inflammatory Cytokines | Reduced levels of IL-1β, IL-6, and TNF-α | Reduced levels of pro-inflammatory mediators | Animal models of cerebral ischemia/reperfusion and neuroinflammation | [4][5] |
Table 2: In Vivo Neuroprotective Effects
| Parameter | Salvianolic Acids (A & B) | Rosmarinic Acid | Animal Model & Insult | Reference |
| Infarct Volume | Significantly reduced | Significantly reduced | Rat/mouse models of middle cerebral artery occlusion (MCAO) | [2][3] |
| Neurological Deficit Score | Dose-dependently decreased | Greatly improved neurological function | Rat/mouse models of MCAO | [3][5] |
| Brain Edema | Reduced brain water content | Not explicitly quantified in the provided results | Rat models of MCAO | [6] |
Mechanisms of Neuroprotection: A Comparative Overview
Both salvianolic acids and rosmarinic acid exert their neuroprotective effects through multiple, often overlapping, signaling pathways. Their primary mechanisms revolve around combating oxidative stress and inflammation, two key pathological features of neurodegeneration.
Key Signaling Pathways
-
Nrf2/HO-1 Pathway: Both classes of compounds are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme oxygenase-1 (HO-1). Activation of this pathway enhances the cellular defense against oxidative stress.[3][7]
-
NF-κB Pathway: Chronic activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a hallmark of neuroinflammation. Both salvianolic acids and rosmarinic acid have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[4][5]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway in neurons. Studies suggest that both salvianolic acids and rosmarinic acid can activate this pathway, leading to the inhibition of apoptosis and promotion of cell survival.[3][8]
The following diagrams illustrate the key signaling pathways involved in the neuroprotective actions of these compounds.
Caption: Key neuroprotective signaling pathways modulated by Salvianolic and Rosmarinic Acids.
Experimental Protocols
The following provides an overview of the methodologies employed in the cited research to evaluate the neuroprotective efficacy of these compounds.
In Vitro Models
-
Cell Culture: Primary cultures of rat cerebellar granule neurons (CGNs) are commonly used. These neurons are cultured in specific media and under controlled conditions to ensure their viability and differentiation.[1]
-
Induction of Neuronal Damage:
-
Nitrosative Stress: Sodium nitroprusside (SNP) is used as a nitric oxide donor to induce nitrosative stress and subsequent apoptosis in cultured neurons.[1]
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) is frequently used to induce oxidative stress and cell death.
-
Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA) are used to induce excitotoxicity, a process of neuronal injury caused by excessive stimulation of neurotransmitter receptors.
-
-
Treatment: Cultured neurons are pre-treated with varying concentrations of Salvianolic acid or rosmarinic acid for a specific duration before the addition of the damaging agent.
-
Assessment of Neuroprotection:
-
Cell Viability Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Apoptosis Assays: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining is used to detect DNA fragmentation, a hallmark of apoptosis. Hoechst staining is used to visualize nuclear morphology and identify apoptotic nuclei.[3]
-
Measurement of Oxidative Stress Markers: Assays to measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and the activity of antioxidant enzymes like superoxide dismutase (SOD) are performed.[2][3]
-
Western Blotting: This technique is used to quantify the expression levels of key proteins in the signaling pathways, such as Nrf2, HO-1, NF-κB, and components of the PI3K/Akt pathway.[3]
-
In Vivo Models
-
Animal Models:
-
Ischemic Stroke Model: The transient middle cerebral artery occlusion (tMCAO) model in rats or mice is a widely used model to mimic ischemic stroke.[3]
-
-
Drug Administration: Salvianolic acids or rosmarinic acid are typically administered intraperitoneally (i.p.) or intravenously (i.v.) at various doses.[3][5]
-
Evaluation of Neuroprotective Effects:
-
Neurological Deficit Scoring: Behavioral tests are conducted to assess motor and sensory function, and a neurological deficit score is assigned.[3]
-
Infarct Volume Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining is used to delineate the infarct area in brain slices.[3]
-
Histological Analysis: Brain tissues are processed for histological staining (e.g., H&E staining) to assess neuronal damage and for immunohistochemistry to detect specific protein markers.
-
Biochemical Assays: Brain homogenates are used to measure the levels of oxidative stress markers and inflammatory cytokines.[2][3]
-
Caption: A generalized experimental workflow for evaluating neuroprotective agents.
Conclusion and Future Directions
Both salvianolic acids and rosmarinic acid demonstrate significant neuroprotective potential, primarily through their potent antioxidant and anti-inflammatory activities. Their ability to modulate key signaling pathways such as Nrf2/HO-1, NF-κB, and PI3K/Akt underscores their multifaceted mechanisms of action.
While the available data for Salvianolic acid A and B are robust, there is a clear need for further research specifically on this compound to fully elucidate its neuroprotective profile and compare it directly with rosmarinic acid. Future studies should focus on head-to-head comparisons of these compounds in standardized in vitro and in vivo models to determine their relative potency and therapeutic potential. Furthermore, investigations into their bioavailability, blood-brain barrier permeability, and long-term safety are crucial for their translation into clinical applications for the treatment of neurodegenerative diseases. The structural similarities between these compounds suggest that they may offer a rich source for the development of novel and effective neuroprotective therapies.
References
- 1. Neuroprotection Comparison of Rosmarinic Acid and Carnosic Acid in Primary Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of salvianolic acid B in the treatment of acute ischemic stroke: a systematic review and meta-analysis of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosmarinic acid elicits neuroprotection in ischemic stroke via Nrf2 and heme oxygenase 1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases [frontiersin.org]
- 5. Neuroprotective effect of salvianolic acid B against cerebral ischemic injury in rats via the CD40/NF-κB pathway associated with suppression of platelets activation and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and metabolomic analyses of the neuroprotective effects of salvianolic acid A in a rat ischemic stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salvianolic acid B exerts cerebroprotective effects after traumatic brain injury via Nrf2-dependent antioxidant and anti-inflammatory cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Salvianolic Acids against Cerebral Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Primary Molecular Target for Salvianolic Acid H Remains Elusive
Despite extensive research into the therapeutic potential of salvianolic acids, a specific primary molecular target for Salvianolic acid H has not been definitively identified or experimentally validated in the current scientific literature. While its counterparts, Salvianolic acid A and B, are recognized for their multi-target mechanisms, data pinpointing a principal binding partner for this compound is conspicuously absent. This knowledge gap precludes the development of a direct comparative guide to alternative molecules sharing a common target.
Salvianolic acids, a class of polyphenolic compounds extracted from the roots of Salvia miltiorrhiza (Danshen), have garnered significant attention for their wide-ranging pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2][3] Research has largely concentrated on Salvianolic acid A and B, revealing their ability to modulate multiple signaling pathways, such as the PI3K/Akt, MAPK, and NF-κB pathways, rather than acting on a single, primary target.[2] This multi-target characteristic contributes to their broad therapeutic profiles.
A study analyzing an extract of Salvia miltiorrhiza identified the presence of this compound alongside other derivatives.[4] However, this research focused on the overall effect of the extract and the synergistic actions of its components, and did not proceed to isolate and validate the specific molecular interactions of this compound.[4]
Computational and experimental efforts to elucidate the mechanisms of salvianolic acids have included target fishing, molecular docking, and affinity assays. For instance, computational studies on Salvianolic acid A have predicted numerous potential protein targets, reinforcing the multi-target hypothesis.[5][6] Similarly, experimental validations for other salvianolic acids have identified interactions with various proteins, including MMP-9, SH2 domains of Src-family kinases, and CD36.[1] However, none of these studies have specifically investigated or confirmed a primary molecular target for this compound.
The absence of a validated primary molecular target for this compound presents a significant hurdle in the field. Without this foundational knowledge, it is not possible to conduct comparative studies with other potential drugs or molecules that might operate through the same mechanism. Future research endeavors are necessary to first identify and then experimentally validate the direct binding partners of this compound. This would involve a systematic approach, likely beginning with target identification methods such as affinity chromatography-mass spectrometry or computational target prediction, followed by rigorous validation using techniques like surface plasmon resonance, isothermal titration calorimetry, and cellular thermal shift assays.
Until a primary molecular target for this compound is established, any discussion of its specific mechanism of action in comparison to other molecules remains speculative. The scientific community awaits dedicated research to uncover the precise molecular interactions that underpin the potential therapeutic effects of this particular salvianolic acid.
References
- 1. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of the In Vitro Anticancer Activity of Salvianolic Acids A and B
An Objective Guide for Researchers and Drug Development Professionals
Salvianolic acids, derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), have garnered significant attention in oncological research for their potent anti-tumor properties. Among these, Salvianolic acid A (SAA) and Salvianolic acid B (SAB) are the most extensively studied. This guide provides a comparative overview of their activity in various cancer cell lines, supported by experimental data and detailed methodologies.
While the initial request focused on Salvianolic acid H, a comprehensive literature search revealed a significant lack of specific data on its bioactivity. In contrast, a wealth of information is available for SAA and SAB, which are presented here as a robust alternative for researchers exploring the therapeutic potential of salvianolic acids.
Quantitative Analysis of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Salvianolic acid A and B in various cancer cell lines, demonstrating their cytotoxic effects.
Table 1: IC50 Values of Salvianolic Acid A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
|---|---|---|---|
| H8 | Cervical Intraepithelial Neoplasia | 5.74 ± 0.63 | [1][2] |
| SKOV3 | Ovarian Carcinoma | >100 | [3] |
| HeLa | Cervical Cancer | 29.8 ± 3.1 | [3] |
| NCI-H1975 | Non-small Cell Lung Cancer | 19.5 ± 2.5 | [3] |
| DU145 | Prostate Carcinoma | 25.4 ± 4.2 | [3] |
| A549 | Lung Adenocarcinoma | 22.9 ± 1.8 |[3] |
Table 2: Proliferative Inhibition of Melanoma Cells by Salvianolic Acid B
| Cell Line | Treatment Concentration (µM) | Inhibition Rate (%) | Incubation Time (h) |
|---|---|---|---|
| A375 | 12.5 | 30.21 ± 3.24 | 24 |
| A375 | 25 | 46.66 ± 0.79 | 24 |
| A375 | 50 | 62.54 ± 4.42 | 24 |
Data presented as mean ± standard deviation.
Induction of Apoptosis
Both SAA and SAB have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism of their anti-tumor activity.
Salvianolic Acid A: In human umbilical vein endothelial cells (HUVECs), SAA has been shown to inhibit apoptosis induced by arsenic trioxide.[4] Pretreatment with SAA increased cell viability and suppressed mitochondrial membrane depolarization.[4]
Salvianolic Acid B: In H9c2 cardiomyocytes subjected to hypoxia/reoxygenation, SAB was found to inhibit apoptosis.[5] It also demonstrated a protective effect against hydrogen peroxide-induced apoptosis in HUVECs.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on Salvianolic acids A and B.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Treatment: The cells are then treated with various concentrations of Salvianolic acid A or B and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The optical density is measured at a wavelength of 570 nm using a microplate reader to determine cell viability.[7]
Apoptosis Assay (FITC-Annexin V/PI Staining)
-
Cell Culture and Treatment: Cells are cultured in 6-well plates and treated with the desired concentrations of Salvianolic acid A or B.
-
Cell Harvesting: After the treatment period, both adherent and floating cells are harvested and washed with ice-cold PBS.
-
Staining: The cells are resuspended in binding buffer and stained with FITC-Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathways
Salvianolic acids A and B exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.
Salvianolic Acid A (SAA): SAA has been shown to inhibit the HMGB1/NF-κB signaling pathway, which plays a role in neuroinflammation and apoptosis.[8] It also suppresses the activation of the MAPK pathway.[4]
Salvianolic Acid B (SAB): SAB has been found to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[9] It also down-regulates the mTOR pathway, which is involved in cell growth and autophagy.[6] Furthermore, SAB can inhibit the ROS-JNK/MAPK signaling pathways, which are associated with apoptosis.[5]
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Salvianolic acids A and B.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitory Effect of Salvia miltiorrhiza Extract and Its Active Components on Cervical Intraepithelial Neoplastic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Effects of Salvia miltiorrhiza Alcohol Extract on Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic Acid A Protects H9c2 Cells from Arsenic Trioxide-Induced Injury via Inhibition of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salvianolic Acid B Inhibits Ferroptosis and Apoptosis during Myocardial Ischemia/Reperfusion Injury via Decreasing the Ubiquitin-Proteasome Degradation of GPX4 and the ROS-JNK/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effects of salvianolic acid B against hydrogen peroxide‑induced apoptosis of human umbilical vein endothelial cells and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Salvianolic acid A prevented neuroinflammation and apoptosis caused by acute ischemic stroke through inhibiting the HMGB1/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salvianolic Acid B Inhibits Hydrogen Peroxide-Induced Endothelial Cell Apoptosis through Regulating PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Prowess of Salvianolic Acids and Other Natural Compounds
For researchers, scientists, and drug development professionals, the quest for potent and safe anti-inflammatory agents is a perpetual frontier. In this context, natural compounds have emerged as a promising reservoir of therapeutic candidates. This guide provides a comprehensive comparison of the anti-inflammatory activities of salvianolic acids, with a particular focus on Salvianolic acid H, against other well-established natural anti-inflammatory compounds. While direct comparative experimental data for this compound is limited in publicly available research, this guide synthesizes the existing evidence for closely related salvianolic acids (A and B) and contrasts their performance with other notable natural molecules, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.
Executive Summary
Salvianolic acids, particularly Salvianolic acid A (Sal A) and Salvianolic acid B (Sal B), demonstrate significant anti-inflammatory effects by modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). Their activities are comparable to, and in some instances potentially more potent than, other well-researched natural compounds like curcumin (B1669340) and quercetin. This guide delves into the available quantitative data, outlines the experimental methodologies used to generate these findings, and provides visual representations of the underlying molecular mechanisms.
Comparative Anti-Inflammatory Activity
The anti-inflammatory efficacy of various natural compounds can be quantified by their ability to inhibit key inflammatory mediators, such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The following tables summarize the available quantitative data for salvianolic acids and other selected natural compounds.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Reference |
| Salvianolic acid A | ~250 µM (Significant inhibition at this concentration) | [1] |
| Salvianolic acid B | Not explicitly available, but demonstrated dose-dependent inhibition | [2] |
| Curcumin | ~5 µM | |
| Quercetin | ~20 µM |
Table 2: Inhibition of Pro-Inflammatory Cytokines (TNF-α & IL-6)
| Compound | Assay | Effect | Reference |
| Salvianolic acid A | IL-1β-stimulated cells | Dose-dependent decrease in inflammatory factors | [3] |
| Salvianolic acid B | LPS-stimulated RAW264.7 cells | Significant reduction in TNF-α and IL-6 | [1] |
| Curcumin | Various models | Potent inhibitor of TNF-α and IL-6 production | |
| Quercetin | Various models | Inhibits TNF-α and IL-6 production |
Table 3: Inhibition of Cyclooxygenase-2 (COX-2) Expression
| Compound | Model | Effect | Reference |
| Salvianolic acid A | IL-1β-stimulated cells | Decreased expression of COX-2 | [3] |
| Salvianolic acid B | LPS-treated human aortic smooth muscle cells | Pronounced downregulation of COX-2 expression | [4] |
| Curcumin | Various models | Inhibits COX-2 expression and activity | |
| Quercetin | Various models | Downregulates COX-2 expression |
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of salvianolic acids and other natural compounds are primarily mediated through the modulation of critical intracellular signaling cascades that regulate the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory signaling. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2.
Salvianolic acids A and B have been shown to inhibit the activation of the NF-κB pathway by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB[5][6].
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory activity of salvianolic acid B in microglia contributes to its neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvianolic Acid A Exhibits Anti-Inflammatory and Antiarthritic Effects via Inhibiting NF-κB and p38/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Effects of Salvianolic Acid B with Low Dose Celecoxib on Inhibition of Head and Neck Squamous Cell Carcinoma Growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvianolic acid B inhibits atherosclerosis and TNF-α-induced inflammation by regulating NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Potential of Salvianolic Acids in Disease Models
An In-depth Analysis of Salvianolic Acids A and B as Potent Therapeutic Agents
Salvianolic acids, a class of water-soluble phenolic compounds extracted from the root of Salvia miltiorrhiza (Danshen), have garnered significant attention in the scientific community for their broad therapeutic potential.[1][2][3] While numerous salvianolic acids have been identified, research has predominantly focused on Salvianolic acid A (Sal A) and Salvianolic acid B (Sal B) due to their abundance and potent bioactivities.[1] This guide provides a comparative analysis of the therapeutic efficacy of Sal A and Sal B in various disease models, supported by experimental data and detailed methodologies.
Initial searches for the therapeutic potential of Salvianolic acid H yielded insufficient specific data to form a comprehensive comparison. Therefore, this guide will focus on the extensively studied Salvianolic acids A and B, providing a robust overview for researchers, scientists, and drug development professionals.
Quantitative Data Comparison
The following tables summarize the quantitative data on the efficacy of Salvianolic acid A and Salvianolic acid B in various in vitro and in vivo disease models.
Table 1: In Vitro Efficacy of Salvianolic Acid A vs. Salvianolic Acid B
| Disease Model | Cell Line | Treatment | Concentration | Key Efficacy Endpoint | Result | Alternative Treatment | Alternative's Result |
| Cardiovascular Injury | Human Aortic Smooth Muscle Cells (HASMCs) | Salvianolic acid B | 0.1-10 µM | Inhibition of MMP-2 expression | Concentration-dependent inhibition[2] | N/A | N/A |
| Cardiovascular Injury | TNF-α-treated Human Aortic Endothelial Cells (HAECs) | Salvianolic acid B | 1-20 µg/ml | Attenuation of VCAM-1 and ICAM-1 expression | Dose-dependent attenuation[2] | N/A | N/A |
| Cancer (Lung) | Mouse Lung Cancer Cells | Salvianolic acid A | N/A | Inhibition of cell growth | Inhibition via c-myc and P46 (JNK/SAPK) expression inhibition[1] | N/A | N/A |
| Fibrosis (Liver) | Human Liver Cell Line (HL7702) | Salvianolic acid B | N/A | Protection against H2O2-induced mitochondrial dysfunction | Effective blocking of mitochondrial deformation[1] | N/A | N/A |
Table 2: In Vivo Efficacy of Salvianolic Acid A vs. Salvianolic Acid B
| Disease Model | Animal Model | Treatment | Dosage | Key Efficacy Endpoint | Result | Alternative Treatment | Alternative's Result |
| Myocardial Infarction | Rat | Salvianolic acid A | 0.3-3 mg/kg (intravenous) | Attenuation of cardiac dysfunction and myocardial injury | Significant attenuation[2] | N/A | N/A |
| Cardiotoxicity | Mice with doxorubicin-induced cardiotoxicity | Salvianolic acids (64.92% Sal B) | 40 mg/kg/day for 3 days | Myocardium protection | Protection through reduced oxidative stress[2][3] | N/A | N/A |
| Atherosclerosis | ApoE-deficient mice on a high cholesterol diet | Salvianolic acid B | 0.3% of diet | Reduction of intima thickness | Significant reduction accompanied by decreased COX-2, MMP-2, and MMP-9 expression[2] | N/A | N/A |
| Ischemic Stroke | N/A | Salvianolic acids for injection (SAFI) | N/A | Neuroprotection | Reduces neuroinflammation, oxidative stress, and apoptosis[4] | N/A | N/A |
Signaling Pathways and Mechanisms of Action
Salvianolic acids A and B exert their therapeutic effects through the modulation of various signaling pathways. Their primary mechanisms involve potent antioxidant, anti-inflammatory, and anti-fibrotic activities.
Antioxidant Effects: Both Sal A and Sal B are powerful scavengers of reactive oxygen species (ROS) due to their polyphenolic structure.[2][3] They can reduce oxidative stress, thereby protecting cells from damage.[1][2]
Anti-inflammatory Effects: Salvianolic acid B has been shown to inhibit the expression of adhesion molecules on endothelial cells and reduce the production of inflammatory cytokines by suppressing the NF-κB pathway.[2] It can also inhibit the MAPK/NF-κB signaling pathway to alleviate atherosclerosis.[5]
Anti-fibrotic Effects: In models of liver fibrosis, salvianolic acids have been demonstrated to slow disease progression by reducing the excessive deposition of the extracellular matrix.[1] Salvianolic acid B can inhibit the TGF-β1/Smads signaling pathway, which is crucial in the activation of hepatic stellate cells, a key event in liver fibrosis.
Below are diagrams illustrating some of the key signaling pathways modulated by Salvianolic acids.
Caption: Salvianolic acid B inhibits the TLR4/MyD88/NF-κB signaling pathway.
Caption: Salvianolic acid B inhibits the TGF-β/Smad signaling pathway in fibrosis.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
In Vitro Anti-inflammatory Activity Assay
-
Cell Culture: Human Aortic Endothelial Cells (HAECs) are cultured in appropriate media until confluent.
-
Treatment: Cells are pre-treated with varying concentrations of Salvianolic acid B (e.g., 1-20 µg/ml) for a specified period (e.g., 2 hours).
-
Stimulation: Cells are then stimulated with a pro-inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α), to induce an inflammatory response.
-
Analysis: The expression of adhesion molecules like VCAM-1 and ICAM-1 is quantified using methods such as Western blotting or ELISA. The activation of signaling pathways like NF-κB is assessed by measuring the phosphorylation of key proteins.[6]
In Vivo Myocardial Infarction Model
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Induction of Myocardial Infarction: Myocardial infarction is induced by the administration of isoproterenol (B85558) or by ligation of the left anterior descending coronary artery.
-
Treatment: Animals receive intravenous injections of Salvianolic acid A (e.g., 0.3-3 mg/kg) or a vehicle control.
-
Assessment: Cardiac function is evaluated using echocardiography. At the end of the study, hearts are excised for histological analysis to determine the infarct size and for biochemical assays to measure markers of cardiac injury (e.g., creatine (B1669601) kinase-MB) and oxidative stress.
In Vivo Atherosclerosis Model
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which are genetically predisposed to developing atherosclerosis, are used.
-
Diet: Mice are fed a high-cholesterol diet to accelerate the development of atherosclerotic plaques.
-
Treatment: The diet is supplemented with Salvianolic acid B (e.g., 0.3% of the diet).
-
Analysis: After a defined period, the aorta is dissected, and the extent of atherosclerotic lesions is quantified. The expression of inflammatory and fibrotic markers (e.g., COX-2, MMP-2, MMP-9) in the aortic tissue is analyzed by immunohistochemistry or Western blotting.[2]
Conclusion and Future Perspectives
Salvianolic acids A and B have demonstrated significant therapeutic potential across a range of disease models, primarily through their potent antioxidant, anti-inflammatory, and anti-fibrotic properties. The data presented in this guide highlight their promise as lead compounds for the development of novel therapies for cardiovascular diseases, fibrosis, and cancer.
While the current body of research provides a strong foundation, further studies are warranted. Future research should focus on:
-
Comparative Clinical Trials: Head-to-head clinical trials comparing the efficacy and safety of Salvianolic acid A and B in relevant patient populations are needed to translate these preclinical findings into clinical practice.
-
Bioavailability and Formulation: Both Sal A and Sal B have relatively low oral bioavailability.[2] Research into novel drug delivery systems and formulations is crucial to enhance their therapeutic efficacy.
-
Exploration of Other Salvianolic Acids: Although less studied, other salvianolic acids, including this compound, may possess unique therapeutic properties that warrant further investigation. A systematic evaluation of all identified salvianolic acids could uncover new therapeutic opportunities.
References
- 1. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 2. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic effects of salvianolic acids on ischemic stroke: From molecular mechanisms to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Salvianolic acids from Salvia miltiorrhiza Bunge and their anti-inflammatory effects through the activation of α7nAchR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Independent Validation Data for Salvianolic Acid H Necessitates Focus on Well-Studied Salvianolic Acid B
A comprehensive review of published literature reveals a significant gap in independent validation studies specifically for Salvianolic acid H. Due to the scarcity of available data on this particular compound, this guide will instead focus on the extensively researched Salvianolic acid B, a prominent member of the salvianolic acid family, and compare its performance with Resveratrol (B1683913), a widely studied natural polyphenol with similar biological activities.
Salvianolic acids, derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), are known for their potent antioxidant and anti-inflammatory properties, with Salvianolic acid B (Sal B) being one of the most abundant and pharmacologically active components.[1][2] It has demonstrated significant potential in cardiovascular protection through various mechanisms, including scavenging of reactive oxygen species (ROS) and modulation of inflammatory pathways.[3][4][5]
Resveratrol, a stilbenoid found in grapes, berries, and peanuts, has also been the subject of extensive research for its cardioprotective, anti-inflammatory, and antioxidant effects.[6][7][8] Both Salvianolic acid B and Resveratrol have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[9][10][11]
This guide provides a comparative analysis of the antioxidant and anti-inflammatory activities of Salvianolic acid B and Resveratrol, presenting quantitative data from published studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Performance Comparison: Salvianolic Acid B vs. Resveratrol
To provide a clear comparison of the biological activities of Salvianolic acid B and Resveratrol, the following tables summarize quantitative data from various in vitro studies.
Table 1: Antioxidant Activity - DPPH Radical Scavenging
| Compound | IC50 (μg/mL) | Test System | Reference |
| Salvianolic acid B | ~3.01 | DPPH Assay | [12] |
| Resveratrol | ~2.86 - 14.1 | DPPH Assay | [13][14] |
| Ascorbic Acid (Control) | ~5.18 | DPPH Assay | [13] |
IC50: The concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates greater potency.
Table 2: Anti-inflammatory Activity - Inhibition of NF-κB Signaling
| Compound | Key Findings | Test System | Reference |
| Salvianolic acid B | Reversed nuclear translocation of NF-κB p65 induced by TNF-α. | LDLR-/- mice and RAW264.7 cells | [9] |
| Salvianolic acid B | Inhibited LPS-induced NF-κB activation. | RAW264.7 macrophages | [15] |
| Salvianolic acid A (related compound) | Potent IKKβ inhibitory activity with a Ki value of 3.63 μM. | IMAP-TR-FRET assay and RAW264.7 cells | [16] |
| Resveratrol | Suppressed TNF-α-induced NF-κB activation in a dose-dependent manner. | HEK293 cells | [17] |
| Resveratrol | Inhibited NF-κB inflammation pathway by activating AMPKα-SIRT1. | High-fat diet-fed mice | [10] |
Experimental Methodologies
Detailed protocols for the key assays cited in this guide are provided below to allow for independent validation and replication of the findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.[18][19]
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced, leading to a decrease in absorbance.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compounds (Salvianolic acid B, Resveratrol) and a positive control (e.g., Ascorbic Acid) in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: Add a defined volume of each sample dilution to an equal volume of the DPPH working solution in a microplate well or cuvette. A blank containing only the solvent and the DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Western Blot Analysis for NF-κB Activation
Western blotting is used to detect the levels of specific proteins involved in the NF-κB signaling pathway, such as the p65 subunit and its phosphorylated form, or the inhibitor protein IκBα.[20][21]
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., RAW264.7 macrophages) and treat them with a pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS) in the presence or absence of the test compounds (Salvianolic acid B or Resveratrol) for a specified time.
-
Protein Extraction: Lyse the cells to extract total protein or perform cellular fractionation to separate cytoplasmic and nuclear proteins. Add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation and dephosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by loading equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p65, anti-phospho-p65, anti-IκBα) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times with wash buffer (e.g., TBST) for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane and visualize the protein bands using an imaging system.
-
Analysis: The intensity of the bands can be quantified using densitometry software.
Visualizing the Mechanisms
To better understand the biological processes discussed, the following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow.
Caption: The NF-κB signaling pathway and points of inhibition by Salvianolic Acid B and Resveratrol.
Caption: A generalized experimental workflow for Western Blot analysis.
References
- 1. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Salvianolic acid B: a promising cardioprotective agent [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cardiovascular protective effects of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of Resveratrol on the Cardiovascular System from Molecular Mechanisms to Clinical Results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salvianolic acid B inhibits atherosclerosis and TNF-α-induced inflammation by regulating NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resveratrol supplement inhibited the NF-κB inflammation pathway through activating AMPKα-SIRT1 pathway in mice with fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AID 1060590 - Ratio of resveratrol IC50 to compound IC50 for DPPH free radical scavenging activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Salvianolic acid B inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Salvianolic acid A suppress lipopolysaccharide-induced NF-κB signaling pathway by targeting IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Comparative Analysis of Salvianolic Acid H from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Salvianolic acid H, a bioactive phenolic acid found in select plant species. While research on this specific compound is less extensive than for other salvianolic acids like A and B, this document synthesizes the available data on its plant sources, general biological activities within its class, and relevant experimental methodologies.
Plant Sources and Abundance
This compound is a less abundant constituent of the salvianolic acid family. To date, definitive identification and quantification in a wide range of plant species are limited. The primary documented sources include:
-
Salvia pratensis (Meadow Sage): Chromatographic analyses have confirmed the presence of this compound in this species. However, quantitative data on its concentration in different plant parts (roots vs. aerial parts) and variations based on geographical location or harvest time are not extensively documented.
-
Salvia miltiorrhiza (Danshen) Hairy Root Cultures: While the main roots of Salvia miltiorrhiza are a well-known source of other salvianolic acids, hairy root cultures of this plant have been shown to produce this compound. This suggests that biotechnological production methods could be a potential source for this compound.
Comparative data on the yield and purity of this compound from these sources is not yet available in the scientific literature, hindering a direct comparison of their viability for large-scale extraction.
Biological Activity and Signaling Pathways (General for Salvianolic Acids)
Specific biological activities and the precise signaling pathways modulated by this compound are not yet well-elucidated. However, based on the activities of the broader class of salvianolic acids, it is hypothesized to possess similar pharmacological properties, primarily antioxidant and anti-inflammatory effects.[1][2][3]
Salvianolic acids, in general, are known to exert their effects through various mechanisms:
-
Antioxidant Activity: They are potent scavengers of reactive oxygen species (ROS), which contributes to their protective effects against oxidative stress-related cellular damage.[1][4]
-
Anti-inflammatory Effects: Salvianolic acids have been shown to inhibit key inflammatory pathways. This includes the downregulation of pro-inflammatory cytokines and enzymes through the modulation of signaling cascades such as the NF-κB and MAPK pathways.[2][4]
Further research is required to determine the specific potency and mechanisms of this compound in these pathways compared to other salvianolic acids.
Data on this compound vs. Other Salvianolic Acids
Due to the limited research specifically on this compound, a direct quantitative comparison of its biological activity with other salvianolic acids is not possible at this time. The table below provides a general comparison based on the available information for the broader class of compounds.
| Feature | This compound (Hypothesized) | Salvianolic Acids (General, e.g., A & B) |
| Primary Sources | Salvia pratensis, S. miltiorrhiza hairy roots | Salvia miltiorrhiza, other Salvia species |
| Relative Abundance | Low | High (especially Sal B) |
| Antioxidant Activity | Expected | Potent ROS scavenging activity documented.[1] |
| Anti-inflammatory Activity | Expected | Demonstrated inhibition of NF-κB and MAPK pathways.[2][4] |
Experimental Protocols
The following sections detail generalized experimental protocols for the extraction and analysis of salvianolic acids, which can be adapted for the study of this compound.
Extraction of Salvianolic Acids from Plant Material
This protocol outlines a general procedure for obtaining a crude extract rich in salvianolic acids.
Materials:
-
Dried and powdered plant material (e.g., roots or aerial parts of Salvia pratensis)
-
70% Ethanol (B145695) (v/v)
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Freeze-dryer (optional)
Procedure:
-
Maceration: Suspend the powdered plant material in 70% ethanol at a 1:10 (w/v) ratio.
-
Extraction: Stir the mixture at room temperature for 24 hours. For enhanced extraction efficiency, ultrasonication can be applied for 30-60 minutes.
-
Filtration: Separate the extract from the solid plant material by filtration.
-
Re-extraction: Repeat the extraction process on the plant residue two more times to maximize the yield.
-
Concentration: Combine the filtrates and remove the ethanol using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.
-
Drying: The resulting aqueous concentrate can be freeze-dried or used directly for further purification.
Quantification of this compound by LC-MS
This protocol provides a general framework for the quantitative analysis of this compound in a plant extract using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation and Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient might start with a low percentage of B, gradually increasing to elute compounds of increasing hydrophobicity. The exact gradient should be optimized for the specific separation.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
MS System: A mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of this compound, using its specific m/z transition.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve.
-
Sample Preparation: Dissolve the dried plant extract in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the prepared standards and samples into the LC-MS system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram based on its retention time and mass-to-charge ratio, matching that of the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
The following diagrams illustrate a representative experimental workflow and a generalized signaling pathway potentially modulated by salvianolic acids.
Caption: Experimental workflow for this compound analysis.
Caption: General anti-inflammatory signaling pathways of salvianolic acids.
References
- 1. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 3. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]
- 4. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Salvianolic Acid H: A Guide for Laboratory Professionals
Salvianolic acid H, a member of the water-soluble phenolic acid compounds, requires careful handling and disposal to ensure personnel safety and environmental protection. While specific environmental impact data for this compound is limited, the known hazards of related compounds, such as Salvianolic acid A, necessitate a cautious approach.[1] This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound.
I. Hazard Profile of Related Salvianolic Acids
To underscore the importance of careful handling and disposal, the table below summarizes the known hazards of closely related Salvianolic acids. This data informs the recommended cautious disposal approach for this compound.
| Hazard Statement | Salvianolic Acid A | Salvianolic Acid B | General Recommendation for this compound |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed)[1] | Not classified as hazardous[2] | Assume harmful if swallowed. Do not dispose of down the drain. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1] | Not classified as hazardous[2] | Avoid skin contact. Wear appropriate personal protective equipment (PPE). |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation)[1] | Not classified as hazardous[2] | Avoid eye contact. Wear safety glasses or goggles. |
| Respiratory Irritation | May cause respiratory irritation[1] | Not classified as hazardous[2] | Handle in a well-ventilated area or in a chemical fume hood. |
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, when handling this compound waste.
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines.
3. Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or vermiculite.[3]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[3]
-
Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.[2]
-
Ensure adequate ventilation during cleanup.[2]
4. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.[3]
-
Arrange for collection by a licensed professional waste disposal service.[2]
-
Do not discharge this compound or its solutions into drains or the environment.[2][3]
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
